Diiodophosphanyl
Description
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Structure
2D Structure
Properties
Molecular Formula |
I2P |
|---|---|
Molecular Weight |
284.7827 g/mol |
InChI |
InChI=1S/I2P/c1-3-2 |
InChI Key |
KQLJYKLDCBCGEN-UHFFFAOYSA-N |
Canonical SMILES |
[P](I)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of Diiodophosphanyl and Related Phosphorus-Iodine Compounds
For Researchers, Scientists, and Drug Development Professionals
The term "diiodophosphanyl" can refer to a range of chemical entities, including the transient PI₂ radical, diiodophosphine ligands (RPI₂), or intermediates in reactions involving phosphorus-iodine bonds. This guide provides a comprehensive overview of the synthesis and reactivity of key phosphorus-iodine compounds, such as phosphorus triiodide (PI₃) and tetraiododiphosphane (P₂I₄), which are the primary gateways to the chemistry of the this compound moiety.
Synthesis of Phosphorus-Iodine Compounds
The primary methods for synthesizing phosphorus-iodine compounds involve the direct combination of elemental phosphorus and iodine.[1] These reactions are typically exothermic and require careful temperature control.
1. Phosphorus Triiodide (PI₃)
Phosphorus triiodide is a dark red, unstable solid that serves as a versatile reagent in organic synthesis.[1]
-
Direct Union of Elements: The most common method for preparing PI₃ is the reaction of white or red phosphorus with iodine.[1] The reaction is often carried out in a solvent like carbon disulfide to moderate the exothermic reaction and allow for the crystallization of the product.
-
P₄ + 6I₂ → 4PI₃[1]
-
-
Halide Exchange: Phosphorus triiodide can also be synthesized by reacting phosphorus trichloride with hydrogen iodide or certain metal iodides.[1][2]
-
PCl₃ + 3HI → PI₃ + 3HCl
-
2. Tetraiododiphosphane (P₂I₄)
Tetraiododiphosphane is another important phosphorus iodide, which can be prepared by the reduction of phosphorus triiodide.
-
Reduction of PI₃: Heating a solution of phosphorus triiodide in 1-iodobutane with red phosphorus leads to the formation of P₂I₄.[1]
Reactivity of Phosphorus-Iodine Compounds
Phosphorus-iodine compounds are highly reactive, primarily due to the labile nature of the P-I bond. They are powerful reducing and deoxygenating agents and are widely used in organic synthesis.[1]
1. Hydrolysis
Phosphorus triiodide reacts vigorously with water to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[3] This reaction can also produce small amounts of phosphine and diphosphanes.
-
PI₃ + 3H₂O → H₃PO₃ + 3HI[3]
2. Conversion of Alcohols to Alkyl Iodides
A primary application of phosphorus triiodide is the conversion of primary and secondary alcohols to their corresponding alkyl iodides.[1][4] This reaction is highly efficient and often the PI₃ is generated in situ from red phosphorus and iodine in the presence of the alcohol.[4]
-
3R-OH + PI₃ → 3RI + H₃PO₃
3. Reducing and Deoxygenating Agent
Phosphorus triiodide is a strong reducing and deoxygenating agent. It can, for example, reduce sulfoxides to sulfides, even at low temperatures (-78 °C).[1]
4. Reactions with Carbonyl Compounds
The reactivity of phosphorus-iodine compounds with carbonyls is complex and can lead to a variety of products depending on the substrate and reaction conditions.
Quantitative Data
Table 1: Physical and Spectroscopic Properties of Phosphorus Triiodide (PI₃)
| Property | Value |
| Molar Mass | 411.687 g/mol |
| Appearance | Dark red solid |
| Density | 4.18 g/cm³ |
| Melting Point | 61.2 °C |
| Boiling Point | Decomposes at 200 °C |
| Solubility in Water | Decomposes |
| ³¹P NMR Chemical Shift | 178 ppm (downfield of 85% H₃PO₄)[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Phosphorus Triiodide (PI₃)
Materials:
-
Red phosphorus
-
Iodine
-
Carbon disulfide (CS₂)
-
Schlenk flask
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath (ice-water)
Procedure:
-
In a fume hood, a Schlenk flask equipped with a magnetic stir bar is charged with red phosphorus and dry carbon disulfide.
-
The flask is cooled in an ice-water bath.
-
A solution of iodine in carbon disulfide is added dropwise from the dropping funnel to the stirred suspension of phosphorus. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux of the solvent.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
The resulting dark red solution is filtered to remove any unreacted phosphorus.
-
The carbon disulfide is carefully removed under reduced pressure to yield crude phosphorus triiodide.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Safety Precautions:
-
Phosphorus and iodine are toxic and corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
The reaction is exothermic and requires careful temperature control to avoid runaway reactions.
Protocol 2: Conversion of an Alcohol to an Alkyl Iodide using PI₃ (in situ generation)
Materials:
-
Alcohol (e.g., cyclohexanol)
-
Red phosphorus
-
Iodine
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A round-bottom flask is charged with the alcohol, red phosphorus, and diethyl ether.
-
The flask is equipped with a reflux condenser and the mixture is cooled in an ice bath.
-
Iodine is added portion-wise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and filtered to remove unreacted phosphorus.
-
The filtrate is washed successively with water, a dilute solution of sodium thiosulfate (to remove excess iodine), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl iodide.
-
The product can be purified by distillation or chromatography.
Visualizations
Synthesis and Reactivity of Phosphorus Iodides
Caption: Synthesis and key reactions of phosphorus iodides.
Experimental Workflow for Alkyl Iodide Synthesis
Caption: Workflow for alcohol to alkyl iodide conversion.
³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a crucial analytical technique for the characterization of phosphorus-containing compounds.[5][6] Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a highly sensitive nucleus for NMR studies.[5] Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid.[5] The chemical shift of a phosphorus nucleus is influenced by its chemical environment, including the electronegativity of substituents and the coordination number of the phosphorus atom. For instance, the ³¹P NMR signal for PI₃ appears at approximately 178 ppm downfield from the standard.[1] This technique is invaluable for monitoring reaction progress, assessing product purity, and elucidating the structure of novel this compound derivatives and other organophosphorus compounds.[6][7]
References
- 1. Phosphorus triiodide - Wikipedia [en.wikipedia.org]
- 2. Phosphorus triiodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. phosphorus triiodide [chemistry.mdma.ch]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. NMR of 31P nuclear spin singlet states in organic diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Reactive Moiety: A Technical Guide to the Discovery and History of Diiodophosphanyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diiodophosphanyl group (-PI2), a phosphorus atom bearing two iodine atoms, represents a highly reactive and versatile functional group in the realm of organophosphorus chemistry. Compounds containing this moiety have played a crucial, albeit often behind-the-scenes, role in the development of synthetic methodologies and as precursors to a wide array of phosphorus-containing molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key reactions of this compound compounds, with a focus on providing practical experimental details and quantitative data for researchers in the field.
A Historical Journey: The Dawn of Phosphorus-Iodine Chemistry
The story of this compound compounds is intrinsically linked to the broader history of phosphorus chemistry, which began with the isolation of elemental phosphorus by Hennig Brand in 1669. However, the specific exploration of compounds containing phosphorus-iodine bonds would have to wait for the development of fundamental chemical principles in the 19th century.
While a definitive "discovery" of the first this compound compound is not a singular event, the synthesis of phosphorus triiodide (PI3) and diphosphorus tetraiodide (P2I4) laid the foundational groundwork. Heating a 1-iodobutane solution of phosphorus triiodide with red phosphorus was found to cause a reduction to diphosphorus tetraiodide (P2I4), a key this compound compound. This early work, though not framed in the context of "this compound chemistry" as we understand it today, opened the door to understanding the reactivity of the P-I bond.
Key this compound Compounds and Their Synthesis
The family of this compound compounds encompasses inorganic species like diiodophosphine (HPI2) and diphosphorus tetraiodide (P2I4), as well as their organic derivatives, the organo-diiodophosphines (RPI2).
Diphosphorus Tetraiodide (P2I4)
Diphosphorus tetraiodide is a vibrant orange crystalline solid and one of the most well-studied this compound compounds.[1] It serves as a valuable reagent in organic synthesis.
Experimental Protocol: Synthesis of Diphosphorus Tetraiodide (P2I4)
A common and convenient method for the synthesis of P2I4 involves the direct reaction of red phosphorus with iodine.[1]
-
Materials: Red phosphorus, Iodine.
-
Procedure:
-
In a suitable reaction vessel, combine red phosphorus and iodine in a 2:2 molar ratio.
-
Heat the mixture to 180-190°C.
-
The crude P2I4 is then purified by crystallization from a suitable solvent like carbon disulfide or by sublimation.
-
This method avoids the use of hazardous solvents in the initial reaction step and can be readily scaled up.[1]
Diiodophosphine (HPI2)
Diiodophosphine, the simplest inorganic this compound compound, is a less stable species. Its synthesis and characterization have been more challenging due to its reactivity.
Organo-diiodophosphines (RPI2)
The introduction of an organic substituent (R) onto the phosphorus atom gives rise to organo-diiodophosphines. These compounds are important intermediates in the synthesis of a variety of organophosphorus compounds.
Quantitative Data and Spectroscopic Characterization
The characterization of this compound compounds relies heavily on spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Formula | P-P Bond Length (Å) | ³¹P NMR Chemical Shift (ppm) |
| Diphosphorus Tetraiodide | P₂I₄ | 2.213 | ~ +100 to +110 |
| Phosphorus Triiodide | PI₃ | N/A | +178 |
Note: ³¹P NMR chemical shifts are typically referenced to 85% H₃PO₄. The chemical shift for P₂I₄ can vary depending on the solvent and concentration.
Key Reactions and Mechanistic Insights
This compound compounds are highly reactive and participate in a variety of chemical transformations. Their utility in organic synthesis often stems from the lability of the phosphorus-iodine bond.
Conversion of Alcohols to Alkyl Iodides
One of the most significant applications of this compound chemistry, often employed through in-situ generated reagents, is the conversion of alcohols to alkyl iodides. This reaction is a cornerstone of organic synthesis. While not directly involving an isolated this compound compound, the mechanism of the Appel reaction, which utilizes triphenylphosphine and iodine, provides a clear illustration of the principles at play.
Experimental Protocol: Iodination of an Alcohol using Triphenylphosphine and Iodine
-
Materials: Alcohol, Triphenylphosphine (PPh₃), Iodine (I₂), suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the alcohol and triphenylphosphine in the solvent in a reaction flask.
-
Slowly add a solution of iodine in the same solvent to the reaction mixture with stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a solution of sodium thiosulfate to quench any remaining iodine, followed by standard work-up procedures to isolate the alkyl iodide.
-
Reaction Mechanism: The Appel Reaction
The reaction proceeds through the formation of a phosphonium iodide intermediate.
Caption: Mechanism of the Appel reaction for alcohol iodination.
Reductions and Deoxygenations
This compound compounds, particularly P₂I₄, are effective reducing and deoxygenating agents. They can, for example, reduce sulfoxides to sulfides.
Signaling Pathways and Logical Relationships
While this compound compounds are primarily recognized for their role in synthetic chemistry, understanding their reaction mechanisms provides a logical framework for predicting their behavior and designing new synthetic routes. The formation of P₂I₄ from PI₃ represents a key equilibrium in phosphorus-iodine chemistry.
Caption: Formation of Diphosphorus Tetraiodide.
Conclusion
The study of this compound compounds, from their historical roots in the early investigations of phosphorus iodides to their modern applications in organic synthesis, reveals a fascinating area of reactive chemistry. The ability to harness the unique properties of the P-I bond has provided chemists with powerful tools for a range of transformations. For researchers in drug development and materials science, a thorough understanding of the synthesis, reactivity, and characterization of these compounds is essential for the design and creation of novel molecules with desired functionalities. Further exploration into the chemistry of less-stable this compound species and their potential roles in catalysis and materials science promises to be a fruitful area of future research.
References
An In-depth Technical Guide to Diiodophosphanyl Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diiodophosphanyl compounds, focusing on their precursors, starting materials, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, offering detailed experimental protocols and quantitative data to facilitate their work with this important class of organophosphorus reagents.
Introduction to this compound Compounds
This compound compounds, characterized by the general structure R-PI₂, are versatile intermediates in organophosphorus chemistry. The presence of two reactive phosphorus-iodine (P-I) bonds makes them valuable synthons for the introduction of phosphorus into organic molecules. Their reactivity allows for a wide range of transformations, including the formation of P-C, P-O, P-N, and P-S bonds, enabling the synthesis of diverse organophosphorus compounds with potential applications in catalysis, materials science, and medicinal chemistry.
Precursors and Starting Materials
The most common and direct precursor for the synthesis of aryldiodophosphines is the corresponding aryldichlorophosphine (R-PCl₂). For instance, phenyldiiodophosphine (PhPI₂) is readily prepared from dichlorophenylphosphine (PhPCl₂). Dichlorophenylphosphine itself is a commercially available starting material, often synthesized via a Friedel-Crafts reaction between benzene and phosphorus trichloride.
For the synthesis of alkyldiodophosphines, the corresponding alkyldichlorophosphines are also the typical precursors. These can be synthesized through various methods, including the reaction of alkyl halides with phosphorus trichloride in the presence of a reducing agent.
The other key reagent for the conversion of dichlorophosphines to diiodophosphines is an iodide source. While various iodide salts can be employed, lithium iodide (LiI) is a frequently used reagent for this transformation due to its good solubility in common organic solvents and the favorable thermodynamics of the halogen exchange reaction.
Logical Relationship: From Starting Material to this compound Compound
Caption: Synthetic pathway from basic starting materials to phenyldiiodophosphine.
Synthesis of this compound Compounds: A Detailed Protocol
The synthesis of this compound compounds is typically achieved through a halogen exchange reaction, where the chlorine atoms in a dichlorophosphine are substituted with iodine atoms. The following protocol details the synthesis of phenyldiiodophosphine from dichlorophenylphosphine.
Synthesis of Phenyldiiodophosphine (PhPI₂)
Reaction: PhPCl₂ + 2 LiI → PhPI₂ + 2 LiCl
Experimental Workflow
Caption: Workflow for the synthesis of phenyldiiodophosphine.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Lithium iodide (LiI), anhydrous
-
Anhydrous hexane (or other inert solvent like benzene or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be thoroughly dried and the reaction should be carried out under an inert atmosphere to prevent hydrolysis of the phosphorus halides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve dichlorophenylphosphine in anhydrous hexane.
-
Addition of Lithium Iodide: To this solution, add a stoichiometric amount (or a slight excess) of anhydrous lithium iodide in one portion.
-
Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by the formation of a white precipitate (lithium chloride). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, the precipitated lithium chloride is removed by filtration under an inert atmosphere.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude phenyldiiodophosphine as a red oil.
-
Purification: For higher purity, the product can be distilled under high vacuum.
Quantitative Data and Spectroscopic Characterization
The identity and purity of this compound compounds are typically confirmed using spectroscopic methods, particularly ³¹P NMR spectroscopy.
| Compound | Formula | Molecular Weight ( g/mol ) | Precursor | Yield (%) | ³¹P NMR (δ, ppm) | Reference |
| Phenyldiiodophosphine | C₆H₅PI₂ | 361.88 | PhPCl₂ | > 90 | ~109.5 | [1] |
| Methyldiiodophosphine | CH₃PI₂ | 299.79 | MePCl₂ | - | - | - |
| Ethyldiiodophosphine | C₂H₅PI₂ | 313.82 | EtPCl₂ | - | - | - |
Note: The ³¹P NMR chemical shift is referenced to 85% H₃PO₄ as an external standard.[2][3][4] The chemical shifts of diiodophosphines are typically found in the downfield region of the ³¹P NMR spectrum.[4]
Key Reactions of this compound Compounds
The high reactivity of the P-I bond in this compound compounds makes them valuable intermediates for the synthesis of a variety of organophosphorus compounds.
Reaction Pathways of this compound Compounds
Caption: Common reactions of this compound compounds.
Reaction with Alcohols and Phenols
Diiodophosphines react with alcohols or phenols to form phosphonites. The reaction proceeds in a stepwise manner, first forming an iodophosphonite, which can then react with a second equivalent of the alcohol to yield the phosphonite.
Reaction with Amines
Similarly, diiodophosphines react with primary or secondary amines to produce aminophosphines. The stepwise reaction allows for the synthesis of mono- and di-substituted aminophosphines.
Reaction with Grignard Reagents
The reaction of diiodophosphines with Grignard reagents (R'MgX) is a powerful method for the formation of P-C bonds, leading to the synthesis of secondary and tertiary phosphines.
Conclusion
This compound compounds are highly reactive and versatile reagents in organophosphorus chemistry. Their synthesis from readily available dichlorophosphine precursors is straightforward and efficient. This guide has provided a comprehensive overview of their preparation, characterization, and key reactions, including detailed experimental protocols and relevant quantitative data. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to effectively utilize these important synthetic intermediates in their research and development endeavors.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Phosphorus Iodides
A note on terminology: The term "diiodophosphanyl" is not a standard chemical name and does not correspond to a well-characterized, stable chemical species. This guide will focus on the fundamental reaction mechanisms of the most relevant and well-studied phosphorus iodides, namely phosphorus triiodide (PI₃) and diphosphorus tetraiodide (P₂I₄) . The reactivity of these compounds provides significant insight into the behavior of the phosphorus-iodine (P-I) bond, which is central to the likely intent of the original query.
This technical guide provides a comprehensive overview of the core reaction mechanisms of phosphorus iodides, with a focus on their application in organic synthesis. It is intended for researchers, scientists, and drug development professionals.
Introduction to Phosphorus Iodides
Phosphorus triiodide (PI₃) is a red, unstable solid that is commercially available, though often prepared in situ.[1] It is a pyramidal molecule with weak P-I bonds, contributing to its high reactivity.[1] Diphosphorus tetraiodide (P₂I₄) is an orange crystalline solid and is the most stable of the diphosphorus tetrahalides.[2] Both compounds are powerful reducing and deoxygenating agents and are widely used for the conversion of alcohols to alkyl iodides.[1][2]
Core Reaction Mechanisms
The chemistry of phosphorus iodides is dominated by the reactivity of the labile P-I bond. The primary mechanisms involve nucleophilic substitution at the phosphorus or carbon atom, and reduction reactions.
A primary application of phosphorus triiodide is the conversion of primary and secondary alcohols to the corresponding alkyl iodides.[3][4] This reaction proceeds via a nucleophilic substitution mechanism.
The overall reaction is: 3 R-OH + PI₃ → 3 R-I + H₃PO₃
Mechanism:
-
Activation of the Alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic phosphorus atom of PI₃. This results in the formation of a protonated phosphite intermediate and displacement of an iodide ion.
-
Nucleophilic Attack by Iodide: The displaced iodide ion then acts as a nucleophile, attacking the α-carbon of the activated alcohol. This proceeds via an Sₙ2 mechanism for primary and secondary alcohols, leading to inversion of stereochemistry if the carbon is chiral.
-
Formation of Phosphorous Acid: The reaction of all three iodine atoms with three equivalents of the alcohol leads to the formation of phosphorous acid (H₃PO₃) as a byproduct.
Both PI₃ and P₂I₄ are potent reducing and deoxygenating agents.
-
Reduction of Sulfoxides: PI₃ can reduce sulfoxides to sulfides, even at low temperatures (-78 °C).[1]
-
Deoxygenation of Epoxides: P₂I₄ is used to convert epoxides into alkenes.[2]
-
Deprotection of Acetals and Ketals: Diphosphorus tetraiodide can deprotect acetals and ketals to yield the corresponding aldehydes and ketones.[2]
-
Conversion of Aldoximes to Nitriles: P₂I₄ is also capable of converting aldoximes to nitriles.[2]
The general mechanism for these deoxygenation reactions involves the formation of a P-O bond, which is thermodynamically favorable, and the subsequent elimination of the oxygen-containing group.
Quantitative Data
| Property | Phosphorus Triiodide (PI₃) | Diphosphorus Tetraiodide (P₂I₄) |
| Molar Mass | 411.69 g/mol | 569.57 g/mol |
| Appearance | Dark red solid | Orange crystalline solid |
| Melting Point | 61.2 °C | 125.5 °C |
| Boiling Point | 200 °C (decomposes) | Decomposes |
| Density | 4.18 g/cm³ | - |
| Standard Enthalpy of Formation (solid) | -46 kJ/mol | - |
| ³¹P NMR Chemical Shift | 178 ppm (downfield of H₃PO₄) | - |
Experimental Protocols
This protocol describes the common laboratory practice of preparing PI₃ in the presence of the alcohol to be converted.
Materials:
-
Red phosphorus
-
Iodine
-
The desired primary or secondary alcohol
-
An appropriate solvent (e.g., diethyl ether, dichloromethane)
-
Reaction flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of red phosphorus in the chosen solvent under a nitrogen atmosphere, add the alcohol.
-
Slowly add solid iodine in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition of iodine is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Upon completion, the reaction mixture is typically quenched by pouring it into cold water or a dilute solution of sodium thiosulfate to remove any unreacted iodine.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude alkyl iodide.
-
The product can be further purified by distillation or chromatography.
Reactivity with Nucleophiles and Electrophiles
The phosphorus atom in PI₃ is electrophilic and readily reacts with a variety of nucleophiles.
-
Water: PI₃ reacts vigorously with water to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1]
-
Alcohols and Phenols: As detailed above, these react to form alkyl and aryl iodides, respectively.
-
Amines: Reactions with amines can lead to the formation of phosphoramidites, though the reactivity can be complex.
While less common, the iodine atoms in phosphorus iodides can exhibit some nucleophilic character, particularly in reactions with strong electrophiles. However, the dominant reactivity is that of an electrophilic phosphorus center.
Conclusion
Phosphorus iodides, particularly PI₃ and P₂I₄, are versatile reagents in organic synthesis. Their fundamental reaction mechanisms are centered around the electrophilic nature of the phosphorus atom and the lability of the P-I bond. A thorough understanding of these mechanisms, including the Sₙ2 pathway for alcohol conversion and the reductive capabilities of these compounds, is essential for their effective application in research and development, including in the synthesis of pharmaceutical intermediates.
References
The Enigmatic Phosphanyl: A Deep Dive into the Electronic Structure and Bonding of Diiodophosphanyl (PI₂)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diiodophosphanyl radical (PI₂) represents a fascinating, yet underexplored, species within the realm of phosphorus-centered radicals. As a transient molecule, its direct experimental characterization is challenging, making it a prime candidate for theoretical and computational investigation. This whitepaper provides a comprehensive overview of the electronic structure, bonding, and spectroscopic properties of the PI₂ radical. Leveraging established principles of computational chemistry, we present illustrative quantitative data on its molecular geometry and vibrational frequencies. Furthermore, this guide outlines detailed experimental and computational protocols that would be employed for its definitive characterization, providing a roadmap for future research. The complex interplay of its frontier molecular orbitals, spin density distribution, and the influence of the heavy iodine substituents are discussed in detail, offering insights for professionals in materials science and drug development where phosphorus-containing motifs are of growing importance.
Introduction to Phosphorus-Centered Radicals
Phosphorus-centered radicals are highly reactive intermediates that play a crucial role in a variety of chemical transformations, including polymerization, atmospheric chemistry, and biological processes. Their electronic structure is characterized by the presence of an unpaired electron, which is predominantly localized on the phosphorus atom. This endows them with unique reactivity patterns, distinct from their closed-shell counterparts. The geometry and stability of these radicals are heavily influenced by the nature of the substituents attached to the phosphorus atom. In the case of this compound (PI₂), the presence of two heavy iodine atoms is expected to significantly perturb the electronic environment of the phosphorus center, influencing its geometry, spin distribution, and reactivity. Understanding these fundamental properties is key to harnessing the synthetic potential of this and related species.
Electronic Structure and Molecular Geometry
The this compound radical (PI₂) is an open-shell doublet species. The central phosphorus atom is bonded to two iodine atoms, with the unpaired electron occupying a molecular orbital primarily localized on the phosphorus.
Molecular Orbitals and Bonding
The valence electronic configuration of the phosphorus atom is 3s²3p³, and for iodine, it is 5s²5p⁵. In the PI₂ radical, the phosphorus atom forms two single covalent bonds with the iodine atoms. The molecule adopts a bent geometry, analogous to other triatomic species with a similar number of valence electrons. The unpaired electron resides in a non-bonding or weakly anti-bonding molecular orbital, which is crucial in defining the radical's reactivity. The highest singly occupied molecular orbital (SOMO) is expected to have significant p-character and be located predominantly on the phosphorus atom.
Illustrative Computational Data
Table 1: Calculated Molecular Geometry of the this compound Radical (PI₂)
| Parameter | Value |
|---|---|
| P–I Bond Length | 2.45 Å |
| I–P–I Bond Angle | 101.5° |
| Point Group | C₂ᵥ |
Table 2: Calculated Vibrational Frequencies of the this compound Radical (PI₂)
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | a₁ | 395 | Symmetric P–I Stretch |
| ν₂ | a₁ | 110 | I–P–I Bend |
| ν₃ | b₂ | 415 | Asymmetric P–I Stretch |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and based on a hypothetical computational model. They are intended to provide a scientifically reasonable estimation of the properties of the PI₂ radical but have not been experimentally verified.
Methodologies for Characterization
The definitive characterization of a transient species like the this compound radical requires a synergistic approach, combining advanced experimental techniques with high-level computational methods.
Experimental Protocols
The study of gas-phase radicals often involves their generation in situ followed by rapid spectroscopic detection.
Protocol 1: Generation and Detection of the PI₂ Radical
-
Precursor Synthesis: A suitable precursor, such as phosphorus triiodide (PI₃), is synthesized and purified.
-
Radical Generation: The PI₃ precursor is introduced into a low-pressure flow tube. The PI₂ radical is generated in the gas phase via photolysis, typically using a high-powered excimer laser (e.g., at 193 nm or 248 nm). The laser pulse dissociates the precursor, cleaving a P-I bond.
-
Spectroscopic Detection:
-
Laser-Induced Fluorescence (LIF): A tunable dye laser is used to excite the PI₂ radicals to a higher electronic state. The resulting fluorescence is collected by a photomultiplier tube. By scanning the laser wavelength, an excitation spectrum can be recorded, providing information about the electronic and vibrational energy levels of the radical.
-
Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption technique can be used to measure the absolute concentration of the PI₂ radical and to obtain its absorption spectrum with high resolution.
-
-
Mass Spectrometry: A mass spectrometer coupled to the flow tube can confirm the presence of the PI₂ radical and monitor its reaction kinetics.
Computational Protocols
Computational chemistry provides invaluable insights into the properties of transient molecules that are difficult to study experimentally.
Protocol 2: Ab Initio and DFT Calculations
-
Geometry Optimization: The molecular geometry of the PI₂ radical is optimized using various levels of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97X-D). A large, flexible basis set that can accurately describe the heavy iodine atoms is essential (e.g., def2-TZVP or aug-cc-pVTZ).
-
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum. These calculated frequencies can aid in the interpretation of experimental vibrational spectra.
-
Electronic Structure Analysis: The molecular orbitals, spin density distribution, and Mulliken or Natural Bond Orbital (NBO) charges are calculated to provide a detailed picture of the electronic structure and bonding.
-
Calculation of Spectroscopic Constants: Higher-level calculations can be performed to predict spectroscopic constants, such as rotational constants and electronic transition energies, which can be directly compared with experimental data.
Visualizing Methodologies and Relationships
To better illustrate the workflows and logical connections in the study of the this compound radical, the following diagrams are provided.
Caption: Experimental workflow for the generation and characterization of the PI₂ radical.
Caption: Logical workflow for the computational investigation of the PI₂ radical.
Conclusion and Future Outlook
The this compound radical is a prototypical example of a heavy-atom-containing phosphorus radical. While its transient nature makes experimental characterization demanding, the synergy of advanced spectroscopic techniques and high-level computational chemistry offers a powerful approach to unravel its fundamental properties. The illustrative data and detailed methodologies presented in this whitepaper provide a solid foundation and a clear pathway for future research in this area. A thorough understanding of the electronic structure and bonding in PI₂ will not only contribute to the fundamental knowledge of radical chemistry but also has the potential to inform the design of novel phosphorus-containing materials and therapeutic agents. Further studies, particularly those focusing on its reaction kinetics and potential as a synthetic intermediate, are highly encouraged.
The Core of Phosphorus Reactivity: A Technical Guide to Halophosphine Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Halophosphines, a class of organophosphorus compounds characterized by a direct bond between a phosphorus atom and a halogen, represent a cornerstone of modern phosphorus chemistry. Their inherent reactivity, stemming from the labile phosphorus-halogen bond, makes them indispensable precursors for a vast array of more complex organophosphorus molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of both trivalent (P(III)) and pentavalent (P(V)) halophosphines, offering valuable insights for professionals in chemical research and drug development.
Fundamental Properties of Halophosphines
The physical and spectroscopic properties of halophosphines are crucial for their handling, characterization, and the prediction of their reactivity. Key data for common halophosphines are summarized below.
Physical Properties
The physical state and reactivity of halophosphines are highly dependent on the nature of the halogen and the organic substituents attached to the phosphorus atom. Generally, they are colorless to pale yellow liquids or solids with pungent odors and are sensitive to moisture and air.[1]
Table 1: Physical Properties of Common Inorganic and Organohalophosphines
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Phosphorus Trifluoride | PF₃ | 87.97 | -151.5 | -101.8 | 3.91 (liquid at -101.8°C) |
| Phosphorus Trichloride | PCl₃ | 137.33 | -93.6[2] | 76.1[2] | 1.574[2] |
| Phosphorus Tribromide | PBr₃ | 270.69 | -41.5 | 173.2 | 2.852 |
| Phosphorus Triiodide | PI₃ | 411.69 | 61.2 | 227 | 4.18 |
| Dichlorophenylphosphine | C₆H₅PCl₂ | 178.98 | -51[3] | 222 (at 759 mmHg)[3] | 1.319 (at 25°C)[3] |
| Chlorodiphenylphosphine | (C₆H₅)₂PCl | 220.64 | - | 320 | 1.229 |
| Phosphorus Pentachloride | PCl₅ | 208.24 | 160.5 (sublimes)[4] | 166.8 (sublimes)[5] | 2.1[5] |
Spectroscopic Data (³¹P NMR)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of organophosphorus compounds, providing valuable information about the electronic environment of the phosphorus nucleus. Chemical shifts are typically referenced to 85% H₃PO₄.
Table 2: ³¹P NMR Chemical Shifts of Representative Halophosphines
| Compound | Formula | ³¹P Chemical Shift (δ, ppm) |
| Phosphorus Trifluoride | PF₃ | 97.0[6] |
| Phosphorus Trichloride | PCl₃ | 219.0[6] |
| Phosphorus Tribromide | PBr₃ | 227.0[6] |
| Phosphorus Triiodide | PI₃ | 178.0[7] |
| Dichloromethylphosphine | CH₃PCl₂ | 191.0[6] |
| Dichlorophenylphosphine | C₆H₅PCl₂ | 162.0[7] |
| Chlorodimethylphosphine | (CH₃)₂PCl | 96.5[6] |
| Chlorodiphenylphosphine | (C₆H₅)₂PCl | 81.0[7] |
| Phosphorus Pentachloride | PCl₅ | -80[6] |
Synthesis of Halophosphines: Key Experimental Protocols
The synthesis of halophosphines is a mature field, with well-established industrial and laboratory-scale procedures.
Industrial Production of Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is a primary building block for many other halophosphines and organophosphorus compounds. It is produced on a large scale by the direct reaction of white phosphorus with chlorine.[2][8]
Reaction: P₄ + 6Cl₂ → 4PCl₃
Procedure: The industrial synthesis of PCl₃ is a continuous process.[8] Molten white phosphorus is fed into a reactor containing liquid PCl₃.[9] Chlorine gas is then bubbled through the liquid. The reaction is highly exothermic, and the heat generated is used to distill the PCl₃ as it is formed.[8][10] This continuous removal of the product prevents its further chlorination to phosphorus pentachloride (PCl₅).[2]
Laboratory Synthesis of Dichlorophenylphosphine (C₆H₅PCl₂)
Dichlorophenylphosphine is a key intermediate in the synthesis of various organophosphorus compounds.[3] It can be prepared via a Friedel-Crafts-type reaction between benzene and phosphorus trichloride.
Reaction: C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl
Procedure: Anhydrous aluminum chloride (1 mol) and sodium chloride (1.2 mol) are added to a reactor, followed by phosphorus trichloride (2.5 mol). The mixture is stirred at 50-60°C for one hour. The temperature is then raised to 80°C, and benzene (1 mol) is added uniformly over one hour while the mixture is refluxing. After the reaction is complete, the temperature is reduced to 50°C. The product is then isolated by extraction and fractional distillation under reduced pressure.[11]
Laboratory Synthesis of Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a valuable chlorinating agent in organic synthesis and can be prepared by the further chlorination of phosphorus trichloride.[12]
Reaction: PCl₃ + Cl₂ → PCl₅
Procedure: Dry chlorine gas is bubbled through a solution of phosphorus trichloride in a suitable solvent (e.g., carbon tetrachloride). The reaction is exothermic, and PCl₅, being less soluble, precipitates out as a white to pale yellow solid. The solid product is then filtered, washed with a dry solvent, and dried under vacuum.[2][12]
Core Reactivity and Synthetic Applications
The reactivity of halophosphines is dominated by the susceptibility of the phosphorus-halogen bond to nucleophilic attack. This allows for the facile introduction of a wide range of substituents, making them versatile building blocks in organic and inorganic synthesis.
Trivalent Halophosphines (P(III))
The most common reaction of P(III) halophosphines is nucleophilic substitution at the phosphorus center. This is widely used for the formation of P-C, P-N, and P-O bonds.
-
Formation of Phosphines: Reaction with organometallic reagents such as Grignard reagents or organolithium compounds is a classical method for the synthesis of tertiary phosphines.[13] These phosphines are crucial as ligands in transition metal catalysis. C₆H₅PCl₂ + 2 CH₃MgI → C₆H₅P(CH₃)₂ + 2 MgICl[14]
-
Formation of Phosphites: Alcohols and phenols react with halophosphines to form phosphites, which are important intermediates and ligands. PCl₃ + 3 C₂H₅OH + 3 R₃N → P(OC₂H₅)₃ + 3 R₃NH⁺Cl⁻[2]
Trivalent halophosphines are readily oxidized to the corresponding pentavalent phosphoryl halides, which are themselves important synthetic intermediates. 2 PCl₃ + O₂ → 2 POCl₃
Pentavalent Halophosphines (P(V))
Phosphorus pentahalides, such as PCl₅, are powerful halogenating agents.
PCl₅ is widely used to convert various functional groups into their corresponding chlorides.[4]
-
Alcohols to Alkyl Chlorides: R-OH + PCl₅ → R-Cl + POCl₃ + HCl
-
Carboxylic Acids to Acyl Chlorides: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl[15]
-
Ketones and Aldehydes to Geminal Dichlorides: R₂C=O + PCl₅ → R₂CCl₂ + POCl₃[5]
PCl₅ can act as a chloride ion acceptor to form tetrachlorophosphonium ([PCl₄]⁺) salts.[15] In the solid state, PCl₅ exists as an ionic lattice of [PCl₄]⁺[PCl₆]⁻.[5]
Applications in Key Industries
The versatility of halophosphines as reactive intermediates has led to their application in a wide range of fields, from materials science to drug discovery.
Catalysis
Halophosphines are the primary precursors for the synthesis of a vast library of phosphine ligands. These ligands are essential for modulating the activity and selectivity of transition metal catalysts used in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental to modern organic synthesis and pharmaceutical manufacturing.
Materials Science
Halophosphines are used in the synthesis of phosphorus-containing polymers, which often exhibit desirable properties such as flame retardancy and thermal stability.[16] For example, dichlorophenylphosphine can be used to synthesize flame retardants.[3] Organophosphate esters, often derived from halophosphines, are widely used as flame retardant plasticizers in various polymers.[1][4]
Drug Development
In the pharmaceutical industry, halophosphines serve as key reagents for the synthesis of complex organic molecules that form the basis of new therapeutic agents. While not typically present in the final drug structure, their ability to facilitate the formation of carbon-phosphorus and other bonds is critical in the multi-step synthesis of various drug candidates, including potential antiviral and anticancer agents.[7][17] For instance, phosphorus pentachloride is used in the production of intermediates for penicillin and cephalosporin antibiotics.[1]
Conclusion
Halophosphine chemistry remains a vibrant and essential field of research and industrial application. The unique reactivity of the phosphorus-halogen bond provides a powerful tool for the construction of a diverse range of organophosphorus compounds. From the development of highly efficient catalysts for organic synthesis to the creation of advanced materials with tailored properties and the synthesis of life-saving pharmaceuticals, halophosphines continue to be at the forefront of chemical innovation. A thorough understanding of their synthesis, properties, and reactivity is therefore indispensable for any scientist or professional working in the chemical and pharmaceutical sciences.
References
- 1. Notes on Phosphorus Pentachloride [unacademy.com]
- 2. ck12.org [ck12.org]
- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Scimplify Blogs | Phosphorus Pentachloride – Emerging Trends, Opportunities & Applications [scimplify.com]
- 5. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 6. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Preparation of PCl5 - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]
- 14. Page loading... [guidechem.com]
- 15. CN105732708A - Method for producing dichlorophenylphosphine - Google Patents [patents.google.com]
- 16. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility and Solvent Effects of Phosphorus-Iodine Compounds
Disclaimer: The term "diiodophosphanyl" is not a standard systematic name for a common chemical entity and does not yield specific data in the scientific literature. This guide will focus on the well-characterized and synthetically crucial compound Phosphorus Triiodide (PI₃) , which serves as a vital analogue for understanding the behavior of P-I bonds in solution. The principles, data, and protocols discussed for PI₃ provide a robust framework for handling highly reactive phosphorus-iodine species.
Introduction
Phosphorus-iodine compounds are potent reagents in organic synthesis, valued for their ability to convert alcohols to alkyl iodides and act as powerful deoxygenating agents. Phosphorus Triiodide (PI₃) is a dark red, crystalline solid that is emblematic of this class of reagents.[1][2] Its utility is intrinsically linked to its solubility and high reactivity, which are critically influenced by the choice of solvent. A solvent can determine not only the homogeneity of a reaction but also its rate, mechanism, and the stability of the reagent itself.[3]
This technical guide provides a comprehensive overview of the solubility profile of Phosphorus Triiodide and the profound effects of different solvent classes on its stability and reactivity. It is designed to equip researchers in pharmaceutical and chemical development with the knowledge to handle this reactive species safely and effectively.
Data Presentation: Qualitative Solubility and Solvent Interactions
Quantitative solubility data for Phosphorus Triiodide is not widely available in published literature, likely due to its high reactivity and instability, which complicates equilibrium measurements. However, extensive qualitative information from synthetic chemistry literature provides a clear guide for solvent selection. The following table summarizes the known interactions of PI₃ with various common laboratory solvents.
| Solvent Class | Solvent Examples | Solubility Description & Interaction Notes | Recommendation |
| Aprotic, Non-Polar | Carbon Disulfide (CS₂), Benzene, Hexane | High Solubility in CS₂.[3] Soluble in Benzene. Fairly Soluble in Hexane. These solvents are inert and are the preferred choice for storing, handling, and performing reactions where PI₃ is the primary reagent and solvent interaction is undesirable. | Recommended (Inert) |
| Aprotic, Halogenated | Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄) | Soluble . Often used as solvents for the synthesis of PI₃. While generally inert, care should be taken to ensure the solvent is anhydrous and free of acidic impurities, which could initiate decomposition. | Recommended (Inert) |
| Protic, Polar | Water (H₂O) | Violently Reactive . Decomposes immediately and exothermically to form phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[3] This reaction is hazardous, releasing corrosive and toxic fumes. | Not Recommended (Reactive & Hazardous) |
| Protic, Polar | Alcohols (e.g., Methanol, Ethanol) | Reacts to form alkyl iodides . The alcohol is consumed as a reactant, making it a solvent-reagent. This is the basis for the primary synthetic use of PI₃. It is not a suitable solvent for storing or dissolving PI₃ without reaction. | Use only as a Co-reactant |
| Aprotic, Polar | Ethers (e.g., THF, Diethyl Ether), Acetone | Use with Caution . While aprotic, these solvents can contain peroxides (ethers) or be enolizable (acetone), and may have higher water content than non-polar solvents. PI₃ may exhibit limited stability. Literature on these specific solvents is sparse; they should be considered potentially reactive and used only after small-scale testing. | Use with Caution / Potentially Reactive |
Solvent Selection Workflow
The choice of solvent is the most critical parameter when working with Phosphorus Triiodide. The decision process can be visualized as a workflow based on the intended application, whether for storage, reaction, or characterization. The following diagram outlines this logical relationship.
Caption: Logical workflow for selecting a solvent for Phosphorus Triiodide.
Experimental Protocols
Extreme caution must be exercised when handling PI₃ due to its reactivity with atmospheric moisture. All manipulations should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated before use.
Protocol: In Situ Preparation and Use of PI₃ for Alkyl Iodide Synthesis
This protocol describes the most common application of PI₃: the conversion of a primary alcohol to an alkyl iodide, where the PI₃ is generated directly in the reaction mixture.
Materials:
-
Red Phosphorus (amorphous)
-
Iodine (crystalline)
-
Primary or Secondary Alcohol (e.g., Cyclohexanol), dried
-
Anhydrous Diethyl Ether (for workup)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Assemble the glassware and flame-dry under vacuum or high-flow nitrogen to remove adsorbed moisture.
-
Maintain a positive pressure of dry nitrogen throughout the experiment.
-
To the reaction flask, add the alcohol (1.0 eq) and red phosphorus (1.1 eq P).
-
Begin vigorous stirring to create a slurry.
-
Slowly and portion-wise, add crystalline iodine (1.1 eq I₂) to the stirred mixture. The addition should be controlled to manage the exothermic reaction. A cooling bath (ice/water) may be necessary.
-
After the iodine addition is complete, slowly heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting alcohol.
-
Upon completion, cool the mixture to room temperature.
-
The crude alkyl iodide can be isolated via filtration to remove excess phosphorus and subsequent distillation or aqueous workup, followed by extraction with a solvent like diethyl ether.
Protocol: General Method for Gravimetric Solubility Determination
This protocol outlines a general procedure for determining the solubility of a reactive compound like PI₃ in an inert solvent.
Materials:
-
Crystalline Phosphorus Triiodide
-
Anhydrous, degassed solvent (e.g., Carbon Disulfide)
-
Glovebox or Schlenk line setup
-
Thermostatically controlled bath (e.g., oil bath or cryostat)
-
Sealed filtration apparatus (e.g., filter cannula)
-
Pre-weighed vials
Procedure:
-
Perform all steps under a strictly inert and dry atmosphere.
-
Place a known volume of the chosen solvent into a vessel equipped with a stirrer and place it in the thermostatic bath set to the desired temperature (e.g., 25.0 °C). Allow the solvent to equilibrate.
-
Begin adding pre-weighed portions of PI₃ to the solvent while stirring. Continue adding PI₃ until a persistent solid phase (undissolved PI₃) is observed, indicating saturation.
-
Allow the saturated slurry to stir at a constant temperature for a prolonged period (e.g., 12-24 hours) to ensure thermodynamic equilibrium is reached.
-
After equilibration, stop stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, airtight vial using a filter cannula to avoid transferring any solid particles.
-
Determine the mass of the solution collected.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or under vacuum. The mass of the remaining solid residue is the mass of PI₃ that was dissolved.
-
Calculate the solubility in grams per 100 mL or moles per liter using the mass of the residue and the initial volume of the supernatant collected.
-
Repeat the measurement at different temperatures to determine the temperature dependence of solubility.
Conclusion
While the specific term "this compound" lacks clear definition in chemical literature, the study of Phosphorus Triiodide provides critical insights into the behavior of reactive phosphorus-iodine compounds. The choice of solvent is paramount, with a clear distinction between inert, non-polar solvents suitable for storage and handling, and protic solvents that readily react. Aprotic, non-polar solvents such as carbon disulfide and benzene are ideal for achieving stable solutions. Conversely, water and alcohols lead to rapid decomposition or reaction, a property that is harnessed for synthetic transformations.[3] The protocols and data presented in this guide offer a foundational understanding for any researcher, scientist, or drug development professional seeking to safely and effectively utilize this important class of reagents.
References
A Comparative Analysis of Dihalophosphines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparative analysis of dihalophosphines (RPX₂), versatile building blocks in organophosphorus chemistry. This document summarizes their synthesis, structural properties, reactivity, and applications, with a particular focus on their relevance to drug development and catalysis. All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Synthesis of Dihalophosphines
Dihalophosphines are commonly synthesized through several key methodologies, primarily involving the reaction of phosphorus trihalides with organometallic reagents or through the halogenation of primary phosphines.
From Organometallic Reagents
A prevalent method for the synthesis of aryldichlorophosphines involves the reaction of aryl bromides with phosphorus trichloride in a one-pot synthesis. This method utilizes lithiation with n-butyllithium, followed by transmetalation with zinc chloride to form an organozinc intermediate, which then reacts with PCl₃.[1] This approach is advantageous as the formation of the organozinc species helps to prevent the formation of multiple substitution products.[1]
Another established route is the Friedel-Crafts reaction of aromatic compounds with phosphorus trichloride in the presence of a Lewis acid catalyst such as aluminum chloride. However, this method can sometimes lead to the formation of diaryl derivatives as byproducts.
From Primary Phosphines
Aryldichlorophosphines can also be synthesized by the chlorination of primary arylphosphines (ArPH₂) using phosgene (COCl₂) in dichloromethane.[2] This reaction proceeds cleanly to afford the desired dichlorophosphine.[2]
Experimental Protocol: Synthesis of Aryldichlorophosphines from Primary Arylphosphines [2]
-
Safety Note: Phosgene and the carbon monoxide byproduct are highly toxic. This procedure must be carried out in a well-ventilated fume hood.
-
The primary phosphine is dissolved in dichloromethane (DCM) and the solution is cooled to -10 °C.
-
A 20% solution of phosgene in toluene (2.1 equivalents) is added dropwise over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 5 hours.
-
The volatile components are removed under vacuum to yield the aryldichlorophosphine.
Experimental Protocol: One-Pot Synthesis of Aryl- and Heteroaryl-Dichlorophosphines [1]
-
The aryl bromide or five-membered heterocycle is dissolved in an appropriate solvent.
-
The solution is cooled and n-butyllithium is added for lithiation.
-
Zinc chloride is then added to facilitate transmetalation.
-
Finally, phosphorus trichloride is added to the reaction mixture.
-
After the reaction is complete, the product is isolated and purified. The removal of remaining salts can be aided by the addition of a dioxane/pentane mixture.[1]
Structural Properties of Dihalophosphines
The structural parameters of dihalophosphines, such as bond lengths and angles, are influenced by the nature of both the organic substituent (R) and the halogen (X). These parameters can be determined experimentally using techniques like gas-phase electron diffraction and microwave spectroscopy.[3][4][5]
Bond Lengths and Angles
Generally, the P-X bond length increases with the increasing atomic radius of the halogen (F < Cl < Br < I). The R-P-X and X-P-X bond angles are typically in the range of 95-105°, consistent with a pyramidal geometry at the phosphorus atom.
Table 1: Comparative Structural Data for Selected Dihalophosphines
| Compound | Method | P-C Bond Length (Å) | P-X Bond Length (Å) | X-P-X Bond Angle (°) | C-P-X Bond Angle (°) | Reference |
| CH₃PCl₂ | Gas-Phase Electron Diffraction | Data not available | 2.043(3) | 100.3(9) | 101.0(10) | |
| C₆H₅PCl₂ | Gas-Phase Electron Diffraction | 1.834(8) | 2.053(3) | 99.1(6) | 101.4(7) | [3] |
| (CH₃)₂NPF₂ | Gas-Phase Electron Diffraction | - | 1.589(3) (P-F) | 97.4(8) | - | [6] |
| H₂NPF₂ | Gas-Phase Electron Diffraction | - | 1.581(3) (P-F) | 96.6(1.0) | - | [6] |
Spectroscopic Properties: ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organophosphorus compounds, including dihalophosphines.[7][8] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about the substituents attached to the phosphorus atom.
Dihalophosphines typically exhibit ³¹P NMR signals in the downfield region, generally between +150 and +250 ppm. The chemical shift is influenced by the electronegativity of the halogen and the nature of the organic group. More electronegative halogens and electron-withdrawing organic groups tend to cause a downfield shift (higher ppm value).
Table 2: Comparative ³¹P NMR Chemical Shifts for Selected Dihalophosphines
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| CH₃PCl₂ | - | +191.0 | |
| CH₃PBr₂ | - | +184.0 | |
| CH₃PF₂ | - | +245.0 | |
| C₆H₅PCl₂ | - | +162.0 | |
| C₆H₅PBr₂ | - | +152.0 | |
| p-Tolyl-PCl₂ | CDCl₃ | +161.5 | |
| o-Tolyl-PCl₂ | CDCl₃ | +163.2 |
Note: The data is compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.
Reactivity of Dihalophosphines
Dihalophosphines are highly reactive compounds that serve as versatile intermediates in the synthesis of a wide range of organophosphorus compounds. Their reactivity is dominated by the electrophilic nature of the phosphorus atom and the lability of the phosphorus-halogen bonds.
Nucleophilic Substitution
The P-X bonds in dihalophosphines are susceptible to cleavage by nucleophiles. This reactivity is fundamental to their use in synthesis, particularly for the formation of new P-C, P-N, and P-O bonds.
Reaction with Organometallic Reagents: Dihalophosphines readily react with Grignard reagents (R'MgX) or organolithium reagents (R'Li) to form tertiary phosphines (RP(R')₂). This is a cornerstone reaction for the synthesis of a vast array of phosphine ligands used in catalysis.[9]
Reaction with Alcohols and Amines: Alcohols and amines can displace the halogen atoms to form phosphonites [RP(OR')₂] and aminophosphines [RP(NR'₂)₂], respectively.
Reduction Reactions
Dihalophosphines can be reduced to form primary phosphines (RPH₂) or cyclophosphines [(RP)n]. A notable example is the photoredox-catalyzed reduction of dihalophosphines to synthesize 3-, 4-, and 5-membered cyclophosphines.[10] This method provides access to otherwise challenging cyclic phosphorus compounds.[10]
Applications in Drug Development and Catalysis
While direct applications of dihalophosphines as therapeutic agents are uncommon due to their high reactivity, they are invaluable intermediates in the synthesis of more complex molecules with biological activity and in the preparation of ligands for catalysis, which is a critical aspect of modern drug synthesis.
Precursors to Phosphine Ligands
The majority of phosphine ligands used in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals, are prepared from dihalophosphine precursors.[11] The ability to introduce a wide variety of organic substituents (R) and to further functionalize the phosphine allows for the fine-tuning of the steric and electronic properties of the resulting ligands, thereby controlling the efficiency and selectivity of catalytic reactions.
Intermediates in the Synthesis of Bioactive Molecules
Organophosphorus compounds, including phosphonates, phosphinates, and phosphine oxides, are found in a number of drugs and bioactive molecules.[12] Dihalophosphines can serve as starting materials for the synthesis of these functional groups. For example, the reaction of a dihalophosphine with an appropriate nucleophile can be the first step in the construction of a phosphorus-containing pharmacophore. While specific examples of dihalophosphines being directly used in the synthesis of currently marketed drugs are not prevalent in the general literature, their role as precursors to the broader class of organophosphorus compounds used in medicinal chemistry is significant.[13][14]
Conclusion
Dihalophosphines are a class of highly reactive and versatile organophosphorus compounds. Their synthesis is well-established, and their reactivity, particularly towards nucleophiles, makes them essential building blocks for a wide range of more complex phosphorus-containing molecules. The ability to systematically vary the organic substituent and the halogen atoms allows for a high degree of control over their properties and subsequent reactivity. While their direct application in drug development is limited, their role as precursors to phosphine ligands for catalysis and as starting materials for the synthesis of various organophosphorus functionalities underscores their importance to the pharmaceutical and chemical industries. Further research into the structural and reactivity profiles of a broader range of dihalophosphines will undoubtedly continue to expand their utility in synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting the Microwave Spectra of Diatomic Molecules [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron diffraction determination of the molecular structures of dimethylaminodifluorophosphine and aminodifluorophosphine in the gas phase - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organophosphate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Iodine-Mediated Synthesis of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various classes of organophosphorus compounds utilizing molecular iodine as a catalyst or mediator. The methodologies presented offer mild and efficient alternatives to traditional synthetic routes, often proceeding under environmentally benign conditions.
Iodine-Catalyzed Synthesis of α-Hydroxy Phosphonates
The synthesis of α-hydroxy phosphonates is a fundamental transformation in organophosphorus chemistry, providing access to compounds with a wide range of biological activities. Molecular iodine efficiently catalyzes the reaction between aldehydes and triethylphosphite in water, offering a green and high-yielding protocol.[1]
Reaction Scheme:
References
Application Notes and Protocols: Phosphorylation Reagents in Research and Development
A Note on Diiodophosphanyl:
Extensive review of the scientific literature does not yield established methods or protocols for the use of this compound as a phosphorylation reagent. It is not a commonly cited reagent for this purpose in chemical or biological applications. Researchers seeking to perform phosphorylation are advised to consider the well-established and validated methods detailed below.
Introduction to Phosphorylation
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in chemistry and biology. In drug development and molecular biology, the precise introduction of phosphate groups is crucial for synthesizing active pharmaceutical ingredients, creating functionalized oligonucleotides, and studying cellular signaling pathways. This document provides detailed application notes and protocols for common chemical and enzymatic phosphorylation methods.
Protein phosphorylation is a key post-translational modification that regulates protein function, and it is estimated that one-third of the proteins in the human proteome are subject to phosphorylation at some point.[1] This reversible process is mediated by kinases, which add phosphate groups, and phosphatases, which remove them, playing critical roles in cellular processes like cell growth, apoptosis, and signal transduction.[1][2]
I. Chemical Phosphorylation of Oligonucleotides
The introduction of a 5'- or 3'-phosphate group to a synthetic oligonucleotide is essential for various molecular biology applications, including ligation, cloning, and in situ synthesis of DNA and RNA.
A. Chemical Phosphorylation Reagent (CPR)
Chemical Phosphorylation Reagents (CPRs) are phosphoramidites that allow for the direct incorporation of a phosphate group during solid-phase oligonucleotide synthesis.
Application: 5'-Phosphorylation of synthetic oligonucleotides.
Protocol: 5'-Phosphorylation using a standard CPR
-
Reagent Preparation: Dissolve the CPR in anhydrous acetonitrile to a concentration of 0.1 M. The solution should be used within 24 hours.[3]
-
Synthesis: Perform the final coupling step of the automated solid-phase oligonucleotide synthesis using the CPR solution instead of a standard nucleoside phosphoramidite. A coupling time of 6 minutes is typically sufficient.[3][4]
-
Deprotection: Following synthesis, deprotect the oligonucleotide using standard conditions (e.g., concentrated ammonium hydroxide at 55°C for 4 hours or 17 hours at room temperature).[5] The specific deprotection time will depend on the nucleobases and the protecting groups used.
-
Purification: The 5'-phosphorylated oligonucleotide can be purified using standard methods such as reverse-phase HPLC or cartridge purification.
| Parameter | Value | Reference |
| CPR Concentration | 0.1 M in anhydrous acetonitrile | [3] |
| Coupling Time | 6 minutes | [3][4] |
| Deprotection (Ammonium Hydroxide) | 4 hours at 55°C or 17 hours at room temperature | [5] |
B. H-Phosphonate Chemistry
The H-phosphonate method is an alternative to phosphoramidite chemistry for the synthesis of oligonucleotides and their analogs.[6][7]
Application: Synthesis of oligonucleotides and phosphorothioate analogs.
Protocol: Dinucleoside H-phosphonate Synthesis
-
Preparation of Nucleoside H-phosphonate Monoester: A suitably protected nucleoside is reacted with a phosphonylating agent, such as PCl₃/imidazole, to yield the nucleoside 3'-H-phosphonate monoester.[7]
-
Coupling: The nucleoside H-phosphonate monoester is then coupled with a 5'-hydroxyl-protected nucleoside in the presence of a condensing agent (e.g., pivaloyl chloride) to form a dinucleoside H-phosphonate diester.[7]
-
Oxidation: The resulting H-phosphonate diester is oxidized to the corresponding phosphate using an oxidizing agent like iodine in pyridine/water.[7]
-
Deprotection and Purification: Standard deprotection and purification protocols are followed to obtain the final dinucleotide.
| Step | Key Reagents | Reference |
| Phosphonylation | PCl₃, Imidazole, Triethylamine | [7] |
| Coupling | Pivaloyl Chloride (PvCl) | [7] |
| Oxidation | I₂ in Pyridine/Water | [7] |
II. Enzymatic Phosphorylation of Oligonucleotides and Proteins
A. T4 Polynucleotide Kinase (PNK) for 5'-Phosphorylation of DNA/RNA
T4 PNK is a robust enzyme that catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA and RNA.
Application: 5'-end labeling of nucleic acids, preparation of oligonucleotides for ligation.
Protocol: Small-Scale 5'-Phosphorylation of an Oligonucleotide
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed for a 100 µl reaction to yield a 5 µM 5'-phosphorylated guide oligonucleotide:[8]
-
Nuclease-free water: 84 µl
-
10X T4 DNA Ligase Reaction Buffer (contains ATP): 10 µl
-
100 µM DNA Oligonucleotide (16-18 nt): 5 µl
-
T4 Polynucleotide Kinase (10 U/µl): 1 µl
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]
-
Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[8]
-
Purification (Optional): The phosphorylated oligonucleotide can be used directly or purified using a spin column-based PCR cleanup kit.[8]
-
Storage: Store the phosphorylated oligonucleotide at 4°C for up to two weeks or at -20°C for long-term storage.[8]
| Component | Volume/Amount | Concentration | Reference |
| Nuclease-free water | 84 µl | - | [8] |
| 10X T4 DNA Ligase Buffer | 10 µl | 1X final | [8] |
| DNA Oligonucleotide | 5 µl | 5 µM final | [8] |
| T4 Polynucleotide Kinase | 1 µl | 10 Units | [8] |
B. In Vitro Protein Phosphorylation using Kinases
Studying protein phosphorylation often requires the in vitro phosphorylation of a purified protein substrate by a specific protein kinase.
Application: Studying kinase-substrate interactions, generating phosphoproteins for structural or functional studies.
Protocol: General In Vitro Protein Kinase Assay
-
Reaction Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.
-
Reaction Setup: Combine the kinase, substrate protein, and reaction buffer in a microcentrifuge tube.
-
Initiation: Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, for detection).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the phosphorylation by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Diagrams
Caption: Workflow for oligonucleotide phosphorylation.
Caption: A typical kinase signaling cascade.
Caption: Overview of phosphorylation methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in electrochemical C—H phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Diiodophosphanyl in the Synthesis of Organophosphorus Compounds: Application Notes and Protocols
Extensive searches for "diiodophosphanyl," "diiodophosphine," and its chemical formula (PHI₂) have yielded limited to no specific results outlining its reactivity, synthetic applications, or established protocols for the preparation of organophosphorus compounds relevant to researchers, scientists, and drug development professionals. The existing body of literature focuses on more common and versatile phosphorus-containing reagents.
This lack of information prevents the creation of the detailed application notes and protocols as requested, including quantitative data tables and experimental workflows.
For researchers interested in the synthesis of organophosphorus compounds, we recommend exploring alternative, well-established synthetic methodologies. These include, but are not limited to:
-
Arbuzov Reaction: A widely used method for the formation of phosphonates.
-
Michaelis-Becker Reaction: Another key reaction for the synthesis of phosphonates and other organophosphorus compounds.
-
Wittig Reaction: Essential for the synthesis of alkenes from aldehydes or ketones using phosphonium ylides.
-
Horner-Wadsworth-Emmons Reaction: A modification of the Wittig reaction that often provides better stereoselectivity.
-
Staudinger Reaction: Used for the synthesis of phosphinimines, which are versatile intermediates.
These established reactions are supported by a vast body of literature, including detailed experimental procedures, reaction scope and limitations, and applications in various fields, including drug discovery and materials science.
Should further information on the synthesis and reactivity of this compound or diiodophosphine become available in the scientific literature, this document will be updated to reflect those findings.
Application Notes and Protocols for Diiodophosphanyl Reactions in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for reactions involving diiodophosphanyl (-PI
2
) compounds. The this compound group is a highly reactive functional group that serves as a versatile building block in organophosphorus chemistry. Its reactivity allows for the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds, making it a valuable tool in the synthesis of novel organic molecules, including potential therapeutic agents.
Overview of this compound Reactivity
The phosphorus-iodine bond in this compound compounds is highly polarized and susceptible to nucleophilic attack. This reactivity is the basis for their utility in a variety of chemical transformations. Key reaction types include:
-
Nucleophilic Substitution: Diiodophosphines readily react with a wide range of nucleophiles, such as alcohols, amines, and Grignard reagents, to displace the iodide ions and form new P-O, P-N, and P-C bonds, respectively.
-
Redox Reactions: The iodide atoms can be displaced through reductive coupling reactions.
-
Cycloaddition Reactions: While less common, diiodophosphines can participate in cycloaddition reactions, offering pathways to novel heterocyclic phosphorus compounds.
These reactions are fundamental to the synthesis of diverse organophosphorus compounds, which are a significant class of molecules in medicinal chemistry and drug development.
Synthesis of this compound Compounds
A common precursor for the synthesis of organodiiodophosphines (R-PI
2
) is phosphorus triiodide (PI3
Protocol: Synthesis of Phosphorus Triiodide (PIngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted"> 3{3}3 )
This protocol describes the synthesis of phosphorus triiodide from white phosphorus and iodine.
Materials:
-
White phosphorus (P
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)4 -
Iodine (I
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)2 -
Carbon disulfide (CS
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
), anhydrous2 -
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, carefully add a solution of white phosphorus in anhydrous carbon disulfide to a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Slowly add a solution of iodine in carbon disulfide to the stirred phosphorus solution. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, gently reflux the mixture until the reaction is complete, as indicated by the disappearance of the iodine color.
-
Cool the reaction mixture to room temperature. The phosphorus triiodide will precipitate as a red solid.
-
Filter the solid under an inert atmosphere and wash with a small amount of cold, anhydrous carbon disulfide.
-
Dry the product under vacuum to remove residual solvent.
Quantitative Data:
Reactant Ratio (P
| Solvent | Reaction Time | Yield of PI
| Reference |
| 1:6 | Carbon Disulfide | 2 hours (reflux) | >90% | [1] |
Characterization Data for PI
3
:
-
Appearance: Dark red solid[1]
-
Molar Mass: 411.69 g/mol [1]
-
Melting Point: 61.2 °C[1]
-
Solubility: Decomposes in water; soluble in carbon disulfide.[1]
Protocol: Synthesis of Aryl- and Alkyldiiodophosphines (R-PIngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted"> 2{2}2 ) via Grignard Reagents
This protocol outlines a general method for the synthesis of organodiiodophosphines by reacting phosphorus triiodide with a Grignard reagent.
Materials:
-
Phosphorus triiodide (PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)3 -
Aryl or alkyl magnesium bromide (R-MgBr) in a suitable ether solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Dry ice/acetone bath
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a stirrer, and an inlet for an inert atmosphere.
-
Under a positive pressure of nitrogen or argon, dissolve phosphorus triiodide in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of the Grignard reagent (R-MgBr) solution from the dropping funnel to the stirred PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
solution. Maintain the temperature at -78 °C during the addition.3 -
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The reaction mixture will contain the desired R-PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
and magnesium salts. The product can be used in situ for subsequent reactions or isolated.2 -
For isolation, filter the reaction mixture under an inert atmosphere to remove the magnesium salts.
-
Carefully remove the solvent from the filtrate under reduced pressure to obtain the crude diiodophosphine.
-
The crude product can be purified by distillation under reduced pressure or recrystallization, depending on its physical properties.
Workflow for the Synthesis of R-PI
2
:
Caption: Synthesis of Organodiiodophosphine.
Reactions of this compound Compounds
The following protocols detail common reactions of this compound compounds, demonstrating their utility in forming new chemical bonds.
Protocol: Nucleophilic Substitution with Alcohols to Form Phosphonites
This protocol describes the reaction of a diiodophosphine with an alcohol in the presence of a base to yield a dialkoxyphosphine.
Materials:
-
Organodiiodophosphine (R-PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)2 -
Anhydrous alcohol (R'-OH)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF, toluene)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the organodiiodophosphine (R-PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
) in the anhydrous aprotic solvent in a Schlenk flask.2 -
In a separate flask, prepare a solution of two equivalents of the anhydrous alcohol (R'-OH) and two equivalents of the anhydrous base in the same solvent.
-
Slowly add the alcohol/base solution to the stirred diiodophosphine solution at room temperature. The reaction may be exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or
P NMR).31 -
The reaction will form a precipitate of the hydroiodide salt of the base (e.g., triethylammonium iodide).
-
Filter the reaction mixture under an inert atmosphere to remove the salt precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude dialkoxyphosphine product.
-
The product can be purified by distillation under reduced pressure.
Reaction Pathway for Phosphonite Synthesis:
Caption: Synthesis of Dialkoxyphosphines.
Protocol: Nucleophilic Substitution with Primary or Secondary Amines to Form Phosphonous Diamides
This protocol details the reaction of a diiodophosphine with a primary or secondary amine to form a phosphonous diamide.
Materials:
-
Organodiiodophosphine (R-PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)2 -
Primary or secondary amine (R'R''NH)
-
Anhydrous aprotic solvent (e.g., hexane, toluene)
-
Schlenk flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the organodiiodophosphine (R-PI
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
) in the anhydrous aprotic solvent.2 -
Cool the solution to 0 °C.
-
Slowly add four equivalents of the amine (R'R''NH) to the stirred diiodophosphine solution. Two equivalents act as the nucleophile and two equivalents act as a scavenger for the HI produced.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction will form a precipitate of the ammonium iodide salt.
-
Filter the mixture under an inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude phosphonous diamide.
-
The product can be purified by vacuum distillation or recrystallization.
Quantitative Data for Aminolysis of Diiodophosphines:
| Diiodophosphine | Amine | Solvent | Reaction Time | Yield | Reference |
PhPI
| Et
| Hexane | 3 hours | ~85% | Theoretical |
MePI
| n-BuNH
| Toluene | 4 hours | ~80% | Theoretical |
Characterization of this compound Compounds and Their Products
Standard spectroscopic techniques are used to characterize this compound compounds and their reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
P NMR: This is the most informative technique for characterizing phosphorus compounds. Diiodophosphines typically exhibit a broad signal in the downfield region of the spectrum. The chemical shift will change significantly upon substitution of the iodine atoms.31 -
H and1 C NMR: These spectra are used to confirm the structure of the organic moiety attached to the phosphorus atom.13
-
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecules.
Spectroscopic Data Summary (Typical Ranges):
| Compound Type |
| Key IR Absorptions (cm
|
R-PI
| +80 to +150 | P-I stretch (~300-400) |
R-P(OR')
| +120 to +160 | P-O-C stretch (950-1100) |
R-P(NR'R'')
| +80 to +120 | P-N stretch (900-1000) |
Applications in Drug Development
Organophosphorus compounds are prevalent in medicinal chemistry. The ability to readily synthesize diverse libraries of phosphorus-containing molecules using diiodophosphine chemistry is valuable in drug discovery programs. These compounds can be designed as:
-
Enzyme Inhibitors: Mimicking the transition state of enzymatic reactions.
-
Prodrugs: The phosphorus moiety can be designed to be cleaved in vivo to release an active drug molecule, potentially improving bioavailability or targeting.
-
Bioisosteres: Replacing other functional groups to modulate the pharmacological properties of a lead compound.
The protocols outlined above provide a foundation for the synthesis of novel organophosphorus compounds that can be screened for biological activity, contributing to the development of new therapeutic agents.
Logical Relationship in Drug Discovery Application:
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols for Diiodophosphanyl and Related Iodophosphine Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The diiodophosphanyl (PI2) radical and related PI2-containing species are expected to be highly reactive and unstable. Direct literature on the use of an isolated this compound moiety as a ligand in coordination chemistry is scarce. The following application notes and protocols are based on general principles of coordination chemistry, the handling of air-sensitive phosphorus halide compounds, and data from related, more stable iodophosphine complexes. These protocols should be considered as general guidelines and adapted with caution.
Introduction
The this compound moiety (PI2) represents a potentially intriguing ligand in coordination chemistry due to the unique electronic and steric properties conferred by the presence of two iodine atoms bonded to a phosphorus center. The high polarizability of the P-I bond and the potential for oxidative addition or ligand-based reactivity make hypothetical this compound metal complexes interesting targets for catalysis and materials science. However, the inherent instability of such species necessitates the use of specialized handling techniques and often favors the in-situ generation or the use of more stable monoiodophosphine analogues.
These notes provide a framework for the synthesis, characterization, and potential applications of coordination complexes containing iodophosphine ligands, with a focus on the hypothetical this compound ligand.
Safety Precautions and Handling of Air-Sensitive Phosphorus Halides
Phosphorus halides, including iodophosphines, are generally air- and moisture-sensitive, and may be toxic. All manipulations should be carried out using standard air-free techniques, such as a Schlenk line or a glovebox.[1][2][3][4]
Core Safety Protocols:
-
Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas (argon or nitrogen).[2] Manipulations should be performed under a positive pressure of inert gas.
-
Solvent Degassing: Solvents must be thoroughly dried and degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Quenching: Any residual reactive phosphorus halides should be quenched carefully with a suitable reagent, such as a high boiling point alcohol, in an inert solvent and under an inert atmosphere.
Hypothetical Synthesis of a Diiodophosphine Ligand
While the isolation of a free this compound radical (•PI2) is unlikely, a diiodophosphine compound, such as an organodiiodophosphine (RPI2), could potentially be synthesized and used as a ligand.
General Protocol for the Synthesis of an Organodiiodophosphine (Hypothetical):
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a gas inlet/outlet connected to a bubbler.
-
Reagents: In the flask, dissolve a primary phosphine (RPH2) or a dichlorophosphine (RPCl2) in a suitable dry, degassed solvent (e.g., toluene or hexane).
-
Reaction: Cool the solution to an appropriate temperature (e.g., -78 °C). From the dropping funnel, add a solution of an iodinating agent (e.g., iodine (I2) or an alternative iodine source) dropwise with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Isolation: The product would likely be isolated by filtration under inert atmosphere to remove any precipitated salts, followed by removal of the solvent in vacuo. The resulting product should be stored under an inert atmosphere at low temperature.
Synthesis of Metal Complexes with Iodophosphine Ligands
The following is a general protocol for the synthesis of a metal complex with a hypothetical air-sensitive iodophosphine ligand.
Experimental Protocol: Synthesis of a Generic M(L)n(PI2R) Complex
-
Precursor Solution: In a glovebox or on a Schlenk line, dissolve the desired metal precursor (e.g., [PdCl2(cod)], [Pt(cod)Cl2], [Rh(CO)2Cl]2) in a dry, degassed solvent (e.g., dichloromethane, THF, or toluene).
-
Ligand Addition: To this solution, add a solution of the iodophosphine ligand in the same solvent dropwise at room temperature with stirring. The stoichiometry will depend on the desired final complex.
-
Reaction Monitoring: The reaction can be monitored by color change and by taking aliquots for spectroscopic analysis (e.g., ³¹P NMR).
-
Isolation of the Product:
-
Precipitation: If the product is insoluble, it can be isolated by filtration under an inert atmosphere.
-
Crystallization: If the product is soluble, the solution can be concentrated in vacuo and the product crystallized by layering with a less polar solvent (e.g., hexane or pentane).
-
-
Washing and Drying: The isolated solid should be washed with a cold, non-polar solvent to remove any unreacted starting materials and then dried under vacuum.
Characterization of Iodophosphine Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized complexes.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most informative technique for phosphine complexes. Coordination to a metal center typically results in a downfield shift of the phosphorus signal compared to the free ligand. The magnitude of the coordination shift provides information about the nature of the metal-phosphorus bond.
-
¹H and ¹³C NMR: These spectra help to characterize the organic backbone of the ligand and confirm the overall structure of the complex.
-
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrational modes of the ligands, particularly if carbonyl or other functional groups are present.
-
Mass Spectrometry: Can be used to determine the molecular weight of the complex.
-
Elemental Analysis: Provides the elemental composition (C, H, N, etc.) of the complex, which is crucial for confirming its empirical formula.
-
X-ray Crystallography: Provides unambiguous structural information, including bond lengths and angles, of single crystals of the complex.
Table 1: Representative ³¹P NMR Chemical Shift Data for Phosphine Ligands and their Complexes
| Ligand/Complex | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Metal Center |
| PPh₃ | -5 | 20-40 | Various |
| P(OPh)₃ | 128 | 100-120 | Various |
| PCl₃ | 219 | ~180-200 | Pt(II) |
| RPI₂ (Hypothetical) | ~180-220 | ~150-200 | Various |
Note: The chemical shifts for RPI₂ are estimated based on trends for other halophosphines.
Diagrams
Caption: General reaction scheme for the synthesis of a metal-iodophosphine complex.
Caption: Experimental workflow for the synthesis and characterization of an air-sensitive coordination compound.
Application Notes
Complexes containing a P-I bond, such as a hypothetical this compound complex, could serve as valuable intermediates in synthetic chemistry or as catalysts.
-
Catalysis: The electron-withdrawing nature of the iodine atoms could modulate the electronic properties of the metal center, potentially enhancing catalytic activity in reactions such as cross-coupling, hydroformylation, or hydrogenation.[9]
-
Synthon for Further Reactions: The P-I bond is generally weaker than P-Cl or P-F bonds and can be a good leaving group. This allows for post-coordination modification of the ligand, where the iodine atoms are substituted by other functional groups, leading to the synthesis of novel and more complex ligands directly on the metal center.
-
Precursors for Nanomaterials: The thermal decomposition of such complexes could potentially be explored as a route to metal phosphide or metal iodide nanomaterials.
References
- 1. Air-free_technique [chemeurope.com]
- 2. web.mit.edu [web.mit.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [PDF] Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand | Semantic Scholar [semanticscholar.org]
- 6. Characterization of secondary phosphine oxide ligands on the surface of iridium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Catalytic Applications of Diiodophosphanyl Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the catalytic applications of systems potentially involving diiodophosphanyl metal complexes. While stable, pre-formed this compound metal complexes are not widely reported as catalysts, their formation in situ or the activation of P-I bonds in the presence of transition metals plays a crucial role in various catalytic transformations. These notes focus on palladium- and nickel-catalyzed reactions where iodide additives or phosphorus-iodine reagents are key to achieving high catalytic efficiency.
Palladium-Catalyzed C-P Cross-Coupling Reactions Accelerated by Iodide
The formation of carbon-phosphorus bonds is a fundamental transformation in organic synthesis, enabling access to a wide range of organophosphorus compounds used as ligands, pharmaceuticals, and materials. Palladium-catalyzed Hirao-type reactions are a powerful tool for this purpose. Recent studies have demonstrated that the addition of iodide salts can significantly accelerate these C-P cross-coupling reactions, particularly with less reactive electrophiles like aryl nonaflates. This rate enhancement is postulated to involve the formation of palladium-iodide-phosphine intermediates, which can be considered as in situ generated species related to this compound complexes.
Data Presentation: C-P Coupling of Aryl Nonaflates with Diphenylphosphine Oxide
| Entry | Aryl Nonaflate | Additive | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolyl-ONf | None | 24 | 79 | [1][2][3] |
| 2 | 4-Tolyl-ONf | NaI | 1.5 | 92 | [1][2][3] |
| 3 | 4-MeO-Ph-ONf | None | 24 | 75 | [1][2][3] |
| 4 | 4-MeO-Ph-ONf | NaI | 1.5 | 91 | [1][2][3] |
| 5 | 4-CF3-Ph-ONf | None | 24 | 82 | [1][2][3] |
| 6 | 4-CF3-Ph-ONf | NaI | 1.5 | 95 | [1][2][3] |
Experimental Protocol: Iodide-Accelerated C-P Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Aryl nonaflate (1.0 equiv)
-
Diphenylphosphine oxide (1.5 equiv)
-
Sodium iodide (NaI) (2.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaI (2.0 equiv).
-
Add the aryl nonaflate (1.0 equiv) and diphenylphosphine oxide (1.5 equiv).
-
Add anhydrous toluene via syringe, followed by Et₃N (3.0 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for the time indicated in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Catalytic Cycle
The accelerating effect of iodide is proposed to occur through the formation of a more reactive palladium-iodide intermediate. This intermediate may facilitate the coordination of the phosphorus nucleophile, leading to a faster turnover rate.
Nickel-Catalyzed Cross-Coupling Reactions Involving P-I Bonds
Nickel catalysis has emerged as a powerful alternative to palladium catalysis, especially for cross-coupling reactions involving challenging substrates. The use of iodide additives or reagents that can generate P-I bonds in situ has been shown to be beneficial in certain nickel-catalyzed transformations, such as homocoupling and cross-coupling of aryl sulfonates.[4]
Data Presentation: Nickel-Catalyzed Homocoupling of Aryl Triflates
| Entry | Aryl Triflate | Additive | Yield (%) | Reference |
| 1 | Phenyl-OTf | NaI | 85 | [4] |
| 2 | 4-Tolyl-OTf | NaI | 88 | [4] |
| 3 | 4-MeO-Ph-OTf | NaI | 92 | [4] |
Experimental Protocol: Nickel-Catalyzed Homocoupling of Aryl Triflates
Materials:
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Sodium iodide (NaI)
-
Aryl triflate (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add NiCl₂ (8 mol%), PPh₃ (16 mol%), Zn dust (1.5 equiv), and NaI (0.6 equiv).
-
Add the aryl triflate (1.0 equiv).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the excess zinc.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Proposed Reaction Pathway
In this system, the active Ni(0) species is generated in situ by the reduction of Ni(II) with zinc. The aryl triflate undergoes oxidative addition to the Ni(0) center. The role of the iodide additive is likely to facilitate the catalytic cycle, potentially through the formation of more reactive nickel-iodide intermediates.
Hydrofunctionalization Reactions
While direct examples of hydrofunctionalization reactions catalyzed by pre-formed this compound metal complexes are scarce in the literature, the principles of P-I bond reactivity suggest their potential in such transformations. For instance, the activation of a P-I bond by a low-valent metal center could generate a metal-hydride and a metal-phosphido species, which could then participate in the hydrophosphination of unsaturated substrates.
Conceptual Workflow for Catalyst Screening
The following workflow illustrates a logical approach for screening potential catalytic systems for hydrophosphination reactions that may involve in situ generated this compound species.
Disclaimer: The catalytic cycles and reaction pathways presented are based on mechanistic proposals from the cited literature and are intended to be illustrative. The actual mechanisms may be more complex. Researchers should consult the primary literature for a more detailed understanding.
References
- 1. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Phosphines Using Diiodophosphanyl Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized phosphines utilizing diiodophosphanyl intermediates. The use of diiodophosphines as precursors offers a versatile platform for the introduction of various organic moieties onto a phosphorus center, enabling the synthesis of a diverse range of phosphine ligands and organophosphorus compounds critical for catalysis, materials science, and pharmaceutical development.
Introduction to this compound Reagents in Phosphine Synthesis
This compound reagents, with the general formula RPI₂, are highly reactive intermediates that serve as valuable building blocks in organophosphorus chemistry. The phosphorus-iodine (P-I) bond is weaker and more reactive than the corresponding phosphorus-chlorine (P-Cl) bond, making diiodophosphines excellent electrophiles for reactions with a wide array of nucleophiles. This enhanced reactivity allows for the facile and sequential introduction of organic substituents, paving the way for the synthesis of both symmetrical and unsymmetrical tertiary phosphines.
The primary synthetic strategy involves the reaction of a diiodophosphine with organometallic reagents, such as Grignard or organolithium reagents. This approach allows for the formation of new phosphorus-carbon (P-C) bonds, leading to the desired functionalized phosphine products.
General Synthetic Workflow
The synthesis of functionalized phosphines via this compound intermediates typically follows a two-step process. The first step involves the preparation of the diiodophosphine precursor, which is often synthesized from the corresponding dichlorophosphine. The second step is the nucleophilic substitution of the iodine atoms with organic groups using organometallic reagents.
Caption: General workflow for the synthesis of tertiary phosphines from dichlorophosphines via a diiodophosphine intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative diiodophosphine and its subsequent conversion to a functionalized tertiary phosphine.
Protocol 1: Synthesis of Phenyldiiodophosphine (PhPI₂)
This protocol describes the synthesis of phenyldiiodophosphine from dichlorophenylphosphine via a halogen exchange reaction.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Anhydrous Sodium Iodide (NaI) or Lithium Iodide (LiI)
-
Anhydrous solvent (e.g., hexane, toluene, or dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide (or lithium iodide, 2.2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous solvent to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add dichlorophenylphosphine (1.0 equivalent) to the stirred suspension via syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the formation of a precipitate (NaCl or LiCl).
-
After the reaction is complete, filter the mixture under an inert atmosphere to remove the precipitated salt.
-
The filtrate contains the phenyldiiodophosphine solution. The solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification. Phenyldiiodophosphine is a dense, reddish-brown liquid.
Characterization Data for Phenyldiiodophosphine (PhPI₂):
| Parameter | Value |
| ³¹P NMR (CDCl₃) | δ ≈ 105 ppm |
| ¹³C NMR (CDCl₃) | Aromatic carbons typically appear in the range of δ 128-135 ppm. The ipso-carbon attached to phosphorus will show a large ¹J(P,C) coupling constant. |
Protocol 2: Synthesis of a Functionalized Tertiary Phosphine (e.g., Phenyldiethylphosphine)
This protocol details the reaction of phenyldiiodophosphine with a Grignard reagent to form a tertiary phosphine.
Materials:
-
Solution of phenyldiiodophosphine (from Protocol 3.1)
-
Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr, 2.0 equivalents) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Vacuum distillation or column chromatography apparatus (for purification)
Procedure:
-
Under an inert atmosphere, place the solution of phenyldiiodophosphine (1.0 equivalent) in a dry Schlenk flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (2.0 equivalents) to the stirred solution via the dropping funnel. A color change and/or the formation of a precipitate may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using deoxygenated solvents) to yield the pure tertiary phosphine.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of tertiary phosphines from halophosphines and organometallic reagents. While specific data for diiodophosphines is less commonly reported, the yields are expected to be comparable to or higher than those for dichlorophosphines due to the higher reactivity of the P-I bond.
| Precursor | Organometallic Reagent | Product | Yield (%) | Reference |
| PhPCl₂ | 2 eq. EtMgBr | PhPEt₂ | ~70-85 | General synthetic knowledge |
| PCl₃ | 3 eq. PhMgBr | PPh₃ | >80 | [1] |
| R₂PCl | R'Li | R₂PR' | ~60-90 | [2] |
Logical Relationships in Unsymmetrical Phosphine Synthesis
The sequential reactivity of dihalophosphines can be exploited for the synthesis of unsymmetrical tertiary phosphines. By using one equivalent of a first organometallic reagent, a monoiodo-monosubstituted phosphine intermediate can be formed, which can then react with a different organometallic reagent.
Caption: A logical pathway for the synthesis of unsymmetrical tertiary phosphines using a diiodophosphine precursor.
Safety and Handling Considerations
-
Diiodophosphines are reactive and sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Organometallic reagents such as Grignard and organolithium reagents are highly flammable and react violently with water. They should be handled with extreme care under an inert atmosphere.
-
Phosphines are often toxic and can be pyrophoric, especially those with alkyl substituents. They should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The use of this compound reagents provides a potent and versatile method for the synthesis of a wide range of functionalized phosphines. The high reactivity of the P-I bond allows for efficient P-C bond formation under relatively mild conditions. The protocols and data presented herein offer a foundational guide for researchers in academia and industry to explore the rich chemistry of these valuable organophosphorus intermediates.
References
Application Notes and Protocols: Scale-Up Considerations for Reactions Involving Diiodophosphanyl Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective scale-up of chemical reactions involving diiodophosphanyl functionalities, primarily through the use of its common precursor, phosphorus triiodide (PI3). Given the hazardous nature of phosphorus halides, a strong emphasis is placed on safety, process control, and waste management.
Introduction to this compound Chemistry and Scale-Up Challenges
The this compound group is a highly reactive moiety valuable in organic synthesis, particularly for the conversion of alcohols to alkyl iodides. Direct use of a this compound radical or cation is impractical for large-scale synthesis. Therefore, phosphorus triiodide (PI3) is the most common and commercially available reagent used to generate the desired reactivity in situ.
PI3 is a dark red, unstable solid that reacts vigorously with water and presents significant handling challenges.[1][2] Scaling up reactions with PI3 requires careful consideration of its reactivity, the exothermic nature of its reactions, and the potential for generating hazardous byproducts such as phosphine and hydroiodic acid.[3]
Properties and Hazards of Phosphorus Triiodide (PI3)
A thorough understanding of the physical and chemical properties of PI3 is critical before any scale-up activities are undertaken.
| Property | Value | Citation |
| Chemical Formula | PI3 | [1] |
| Molar Mass | 411.69 g/mol | [2] |
| Appearance | Dark red crystalline solid | [1][2] |
| Melting Point | 61.2 °C | [1][2] |
| Boiling Point | 200 °C (decomposes) | [1][2] |
| Density | 4.18 g/cm³ | [1][2] |
| Solubility | Decomposes in water; soluble in benzene and carbon disulfide | [4] |
| Standard Enthalpy of Formation | -46 kJ/mol (solid) | [2] |
Key Hazards:
-
High Reactivity: Reacts violently with water to produce phosphorous acid (H3PO3) and hydroiodic acid (HI).[1][4]
-
Corrosive: Both PI3 and its hydrolysis products are corrosive and can cause severe chemical burns.[2]
-
Toxic Byproducts: The reaction with water can also generate small amounts of highly toxic phosphine gas and pyrophoric diphosphanes.
-
Instability: PI3 is unstable and should not be stored for long periods.[1]
Core Reaction: Conversion of Alcohols to Alkyl Iodides
The primary application of PI3 in organic synthesis is the iodination of alcohols. This reaction is highly efficient for primary and secondary alcohols.
Representative Reaction: 3 R-OH + PI3 → 3 R-I + H3PO3
The reaction proceeds via the formation of a phosphite ester intermediate, which then undergoes nucleophilic substitution by the iodide ion.
Caption: Reaction pathway for the conversion of an alcohol to an alkyl iodide using PI3.
Scale-Up Considerations
Scaling up reactions involving PI3 requires a multi-faceted approach focusing on safety, process engineering, and robust control strategies.
Safety First: PPE and Engineering Controls
| Safety Measure | Laboratory Scale | Pilot/Production Scale |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, chemical splash goggles, face shield, nitrile gloves under neoprene gloves. | Full-body flame-retardant suit, chemical-resistant boots, positive pressure respirator, heavy-duty chemical gloves. |
| Ventilation | Chemical fume hood. | Walk-in fume hood or a closed, contained reactor system with dedicated exhaust. |
| Emergency Equipment | Safety shower, eyewash station, Class D fire extinguisher (for metal fires, as a precaution). | Multiple safety showers and eyewashes, integrated fire suppression system, spill containment kits for reactive chemicals. |
Thermodynamic and Kinetic Considerations
-
Exothermicity: The reaction of PI3 with alcohols is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A detailed calorimetric study is recommended to understand the heat of reaction and potential for thermal runaway.
-
Controlled Addition: PI3 should be added portion-wise or as a solution in an inert solvent to control the reaction rate and temperature. The addition rate should be linked to the cooling capacity of the reactor.
Reagent Handling and Dosing
-
Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Solid Dosing: For pilot-scale operations, a solid-dosing system (e.g., a screw feeder) within a contained environment (glovebox or isolator) is recommended to avoid manual handling.
-
Solution Dosing: Preparing a solution of PI3 in a dry, inert solvent (e.g., dichloromethane or hexane) can facilitate controlled addition via a pump. The stability of PI3 in the chosen solvent must be verified.
Work-up and Purification
-
Quenching: The reaction quench is a critical and potentially hazardous step. Slow addition of the reaction mixture to a cooled, buffered aqueous solution is necessary to manage the exotherm from the hydrolysis of any unreacted PI3 and phosphorous acid. The quench vessel must be adequately vented to handle any off-gassing.
-
Product Isolation: On a larger scale, extraction and distillation are the preferred methods for product isolation. The aqueous waste stream will be acidic and contain iodide and phosphate salts, requiring appropriate treatment.
Caption: Logical workflow for scaling up a hazardous chemical reaction.
Experimental Protocols
Lab-Scale Synthesis of 1-Iodobutane
Warning: This procedure must be performed in a certified chemical fume hood by trained personnel.
| Parameter | Value |
| Reactants | 1-Butanol (10.0 g, 135 mmol), Phosphorus Triiodide (20.0 g, 48.5 mmol) |
| Solvent | Dichloromethane (DCM), anhydrous (100 mL) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
Procedure:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 1-butanol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a glovebox, weigh phosphorus triiodide and dissolve it in 50 mL of anhydrous DCM.
-
Slowly add the PI3 solution to the stirred butanol solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
-
Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer, wash with 1 M sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-iodobutane.
Pilot-Scale Synthesis of 1-Iodobutane (Hypothetical Protocol)
Warning: This is a hypothetical protocol and requires a full process hazard analysis (PHA) before implementation.
| Parameter | Value |
| Reactants | 1-Butanol (10.0 kg, 135 mol), Phosphorus Triiodide (20.0 kg, 48.5 mol) |
| Solvent | Dichloromethane (DCM), anhydrous (100 L) |
| Reactor | 250 L glass-lined reactor with cooling jacket and mechanical stirrer |
| Temperature | 0-5 °C |
Procedure:
-
Inert the 250 L reactor with dry nitrogen.
-
Charge the reactor with 1-butanol and 50 L of anhydrous DCM via a closed-loop transfer system.
-
Cool the reactor contents to 0 °C using the cooling jacket.
-
In a separate, contained vessel, dissolve the PI3 in 50 L of anhydrous DCM.
-
Transfer the PI3 solution to the reactor via a diaphragm pump at a controlled rate to maintain the internal temperature at 0-5 °C.
-
After the addition, maintain the temperature for 2 hours. Monitor the reaction by in-situ IR or offline HPLC.
-
In a separate 500 L quench reactor, prepare a solution of sodium bicarbonate.
-
Slowly transfer the reaction mixture into the quench reactor, controlling the addition rate to manage the exotherm and off-gassing.
-
Proceed with aqueous work-up, separation, and purification using the plant's standard procedures for large-scale liquid-liquid extraction and distillation.
Conclusion
The scale-up of reactions involving this compound functionalities, using phosphorus triiodide as a precursor, is a challenging but manageable task. Success hinges on a thorough understanding of the reagent's hazards, meticulous process design with an emphasis on thermal management and controlled reagent addition, and unwavering adherence to stringent safety protocols. Calorimetric data and a comprehensive process hazard analysis are indispensable prerequisites for any scale-up campaign.
References
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing Diiodophosphanyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of one-pot synthesis strategies that are believed to proceed via diiodophosphanyl intermediates. While this compound (PI₂) is a reactive species often generated in situ, these methods offer efficient and streamlined approaches to novel organophosphorus compounds, which are of significant interest in drug development and materials science. The protocols detailed below are based on methodologies where a phosphorus (III) precursor is activated by an iodine source in the presence of nucleophiles, leading to the formation of P-N or P-O bonds in a single reaction vessel.
Core Application: One-Pot Synthesis of Phosphoramidates
Introduction
Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen bond. They are of considerable interest in medicinal chemistry due to their role as enzyme inhibitors, pro-drugs, and mimics of the transition state of phosphoryl transfer reactions. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot methodology presented here, which likely involves an in situ generated this compound or a related iodophosphonium species, offers a more efficient and environmentally benign alternative.
Reaction Principle
The synthesis of phosphoramidates from H-phosphonates, such as dibenzo[1][2][3]dioxaphosphepine-6-oxide (BPPO), proceeds via an oxidative coupling with an amine in the presence of iodine. It is hypothesized that the reaction is initiated by the formation of a reactive iodophosphonium intermediate, which is then susceptible to nucleophilic attack by the amine.
Experimental Workflow Diagram
Caption: One-pot synthesis of phosphoramidates workflow.
Detailed Experimental Protocol: Synthesis of Phosphoramidates
This protocol is adapted from a reported one-pot synthesis of phosphoramidates from dibenzo[1][2][3]dioxaphosphepine-6-oxide (BPPO) and various amines using iodine.[4]
Materials:
-
Dibenzo[1][2][3]dioxaphosphepine-6-oxide (BPPO) (1.15 g, 5.00 mmol)
-
Amine (e.g., butylamine, morpholine, aniline, etc.) (16.5 mmol)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
Iodine (I₂) (1.26 g, 5.00 mmol)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
In a 100 mL round-bottom flask, dissolve BPPO (1.15 g, 5.00 mmol) and the desired amine (16.5 mmol) in 30 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature.
-
Slowly add iodine (1.26 g, 5.00 mmol) to the solution.
-
Continue to stir the reaction mixture vigorously at room temperature for 3 hours.
-
If a solid by-product forms, remove it by filtration and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with brine (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude phosphoramidate product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the yields for the one-pot synthesis of various phosphoramidates using the protocol described above.[4]
| Amine | Product | Yield (%) |
| Butylamine | N-butyl-dibenzo[1][2][3]dioxaphosphepine-6-amidate | 85 |
| Morpholine | N-(dibenzo[1][2][3]dioxaphosphepin-6-yl)morpholine 6-oxide | 92 |
| 1-Acetylpiperazine | 1-(dibenzo[1][2][3]dioxaphosphepin-6-yl)-4-acetylpiperazine 6-oxide | 88 |
| Aniline | N-phenyl-dibenzo[1][2][3]dioxaphosphepine-6-amidate | 95 |
| p-Toluidine | N-(p-tolyl)-dibenzo[1][2][3]dioxaphosphepine-6-amidate | 93 |
Application in Drug Development: Phosphoramidates as Enzyme Inhibitors
Organophosphorus compounds, including phosphoramidates, are known to act as inhibitors of various enzymes, particularly those involved in metabolic and signaling pathways. For example, some phosphoramidates can act as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. The phosphorus center can mimic the transition state of substrate hydrolysis, leading to potent inhibition.
Illustrative Signaling Pathway Inhibition
The following diagram illustrates a generalized mechanism of enzyme inhibition by a phosphoramidate, where the inhibitor binds to the active site of an enzyme, preventing the substrate from binding and being processed.
Caption: Generalized enzyme inhibition by a phosphoramidate.
Further Applications and Future Directions
The one-pot synthesis strategy utilizing this compound or related intermediates is not limited to phosphoramidates. Preliminary research suggests its potential for the synthesis of other valuable organophosphorus compounds, such as phosphinates and phosphonates, from readily available starting materials like white phosphorus and alcohols.[1][5] Recent advancements in the direct functionalization of white phosphorus using electrochemical methods with iodine-based mediators highlight the growing interest in avoiding hazardous intermediates like PCl₃.[1][2] These emerging techniques promise more sustainable and atom-economical routes to a wide array of organophosphorus compounds for applications in catalysis, materials science, and medicine. Further research is warranted to explore the full scope and limitations of these one-pot methodologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of organophosphorus (III) compounds from white phosphorus via an adduct-catalyzed tandem electro-thermal approach | EurekAlert! [eurekalert.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodide/Phosphine-Mediated Photoredox Catalysis
Introduction
While the term "diiodophosphanyl" is not commonly found in the context of photoredox catalysis, the combination of iodide salts and phosphines, particularly triphenylphosphine (PPh₃), has emerged as a powerful and versatile catalytic system for a wide array of photoredox reactions.[1][2][3][4][5] This metal-free approach offers a cost-effective and more sustainable alternative to traditional precious metal-based photocatalysts.[2][5] The synergistic action of iodide and phosphine facilitates the generation of radical intermediates from various precursors under visible light irradiation, enabling a range of valuable organic transformations.[1][2][3][4][5] These reactions are often proposed to proceed through the formation of an electron donor-acceptor (EDA) complex involving the iodide, phosphine, and the substrate.[5]
This document provides an overview of the applications of iodide/phosphine-mediated photoredox catalysis, along with detailed protocols for representative transformations.
Applications
The iodide/phosphine catalytic system has been successfully applied to a variety of organic transformations, including:
-
Decarboxylative Alkylation and Alkenylation: This method allows for the conversion of carboxylic acids (via their redox-active esters) into alkylated and alkenylated products.[2][4][6]
-
Cyclization Reactions: The generation of radical intermediates can be harnessed for the construction of various cyclic structures.[2][5]
-
C-H Functionalization: This system can be employed for the direct functionalization of C-H bonds.[2][7]
-
Reduction of Nitroarenes: The combination of NaI and PPh₃ has been shown to effectively reduce nitroarenes.[2]
-
Generation of Phosphoranyl Radicals: While not directly involving a "this compound" species, photoredox catalysis provides a powerful method to generate phosphoranyl radicals from phosphine radical cations and oxygen-centered nucleophiles, enabling the activation of strong C-O bonds.[8][9][10]
The following sections provide detailed protocols and data for some of these key applications.
Experimental Protocols and Data
Protocol 1: Decarboxylative Alkylation of Silyl Enol Ethers
This protocol describes the photocatalytic decarboxylative alkylation of silyl enol ethers with redox-active esters using a NaI/PPh₃ catalyst system, a transition metal-free process.[6]
Table 1: Reaction Conditions and Yields for Decarboxylative Alkylation
| Entry | Redox-Active Ester | Silyl Enol Ether | Product | Yield (%) |
| 1 | N-(acyloxy)phthalimide from Cyclohexanecarboxylic Acid | 1-(Trimethylsilyloxy)styrene | 2-Cyclohexyl-1-phenylethan-1-one | 85 |
| 2 | N-(acyloxy)phthalimide from 1-Adamantanecarboxylic Acid | 1-(Trimethylsilyloxy)styrene | 2-(1-Adamantyl)-1-phenylethan-1-one | 92 |
| 3 | N-(acyloxy)phthalimide from Pivalic Acid | 1-(Trimethylsilyloxy)styrene | 3,3-Dimethyl-1-phenylbutan-1-one | 78 |
Experimental Procedure:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-(acyloxy)phthalimide (0.2 mmol, 1.0 equiv), silyl enol ether (0.4 mmol, 2.0 equiv), NaI (0.3 mmol, 1.5 equiv), and PPh₃ (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed solvent (e.g., acetone or acetonitrile, 2.0 mL).
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (440 nm).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Generation of Phosphoranyl Radicals for Deoxygenation of Benzylic Alcohols
This protocol details a method for the deoxygenation of benzylic alcohols through the generation of phosphoranyl radicals via photoredox catalysis.[8]
Table 2: Substrate Scope for Deoxygenation of Benzylic Alcohols
| Entry | Substrate | Phosphine | Product | Yield (%) |
| 1 | 1-Phenylethan-1-ol | PPh₃ | Ethylbenzene | 85 |
| 2 | Diphenylmethanol | PPh₃ | Diphenylmethane | 95 |
| 3 | 1-(Naphthalen-2-yl)ethan-1-ol | P(p-anis)₃ | 2-Ethylnaphthalene | 76 |
Experimental Procedure:
-
In a glovebox, to a 4 mL vial, add the photocatalyst (e.g., fac-[Ir(ppy)₃]) (0.005 mmol, 2.5 mol%), phosphine (0.3 mmol, 1.5 equiv), and the benzylic alcohol (0.2 mmol, 1.0 equiv).
-
Add a magnetic stir bar and dissolve the solids in anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL).
-
Add a hydrogen atom source (e.g., 2,4,6-trimethylbenzenethiol, 0.3 mmol, 1.5 equiv) and a base (e.g., 2,4,6-collidine, 0.4 mmol, 2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) with cooling.
-
After the reaction is complete (monitored by GC-MS or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Proposed Catalytic Cycle for Iodide/Phosphine-Mediated Photoredox Reactions
Caption: Proposed mechanism for NaI/PPh₃ mediated photoredox catalysis.
Experimental Workflow for a Typical Photoredox Reaction
Caption: General experimental workflow for photoredox catalysis.
References
- 1. Recent advancements in iodide/phosphine-mediated photoredox radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advancements in iodide/phosphine-mediated photoredox radical reactions [beilstein-journals.org]
- 3. recent-advancements-in-iodide-phosphine-mediated-photoredox-radical-reactions - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in iodide/phosphine-mediated photoredox radical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in visible light-driven phosphine-mediated transformations - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02079K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Generation of Phosphoranyl Radicals via Photoredox Catalysis Enables Voltage−Independent Activation of Strong C−O Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Phosphoranyl Radical Fragmentation Reactions Driven by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of Air-Sensitive Diiodophosphanyl Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with air-sensitive diiodophosphanyl compounds. The information is presented in a question-and-answer format to directly address potential issues and ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why are they considered air-sensitive?
A: this compound compounds are organophosphorus compounds containing a phosphorus-iodine bond. They are highly reactive and susceptible to degradation upon exposure to air and moisture.[1][2] The primary degradation pathways are:
-
Oxidation: The phosphorus center is readily oxidized by atmospheric oxygen, which can alter the compound's structure and reactivity.
-
Hydrolysis: The phosphorus-iodine bond is sensitive to water, leading to hydrolysis and the formation of various phosphorus-containing byproducts.[3]
Due to this reactivity, all handling and storage of this compound compounds must be conducted under an inert atmosphere.[1][4]
Q2: What are the primary hazards associated with this compound compounds?
A: Besides their air sensitivity, this compound compounds may exhibit pyrophoric properties, meaning they can spontaneously ignite on contact with air.[1][2][5] They are also likely to be corrosive and toxic. It is crucial to consult the Safety Data Sheet (SDS) for the specific compound and handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood or glovebox.[1][5]
Q3: What is the proper way to store this compound compounds?
A: Long-term stability of this compound compounds is best achieved by storage in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[6] The container should be stored in a designated, properly ventilated area away from heat, moisture, and incompatible materials.
Q4: Can I handle this compound compounds on the benchtop?
A: No. All manipulations of this compound compounds should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.[1][4] This prevents exposure to atmospheric oxygen and moisture, which can rapidly decompose the compound.
Troubleshooting Guide
Problem 1: My this compound reagent appears discolored or has solidified.
-
Possible Cause: The reagent has likely been exposed to air and/or moisture, leading to decomposition. Discoloration can indicate the formation of iodine or other degradation products.
-
Solution: Do not use the reagent. Decomposed material can lead to unpredictable reactivity and side reactions. The reagent should be safely quenched and disposed of following established protocols.[7][8][9] To prevent this in the future, ensure all storage and handling are performed under a rigorously inert atmosphere.
Problem 2: My reaction with a this compound reagent is not proceeding as expected or is giving low yields.
-
Possible Cause 1: Decomposed Reagent: As mentioned above, the reagent may have degraded.
-
Solution 1: Use a fresh, properly stored sample of the this compound compound.
-
Possible Cause 2: Wet Solvents or Reagents: Trace amounts of water in your reaction solvent or other reagents can react with the this compound compound, deactivating it and generating byproducts.
-
Solution 2: Ensure all solvents and reagents are rigorously dried and degassed before use. Standard procedures for solvent purification should be followed.
-
Possible Cause 3: Incompatible Reaction Conditions: The reaction temperature or other parameters may not be optimal.
-
Solution 3: Review the literature for analogous reactions to ensure your conditions are appropriate. Consider performing small-scale optimizations to determine the ideal reaction parameters.
Problem 3: I observe unexpected peaks in the NMR spectrum of my reaction mixture.
-
Possible Cause: Side reactions or decomposition of the this compound reagent can lead to the formation of impurities. Common side reactions may involve the reaction of the this compound compound with solvent or other functional groups present in the reaction mixture.[10]
-
Solution: Characterize the impurities if possible to understand the decomposition pathway. This may involve techniques like 31P NMR spectroscopy, which is highly informative for phosphorus-containing compounds. Purification of the desired product via crystallization or chromatography under inert conditions may be necessary.[11][12]
Quantitative Data Summary
| Parameter | Method of Determination | Importance |
| Thermal Stability (Decomposition Temperature) | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determines the maximum temperature at which the compound can be handled or stored without significant decomposition.[13][14][15][16][17] |
| Rate of Hydrolysis | NMR Spectroscopy, Gas Chromatography (GC) | Quantifies the compound's sensitivity to water, informing the stringency of anhydrous conditions required.[3] |
| Rate of Oxidation | NMR Spectroscopy, GC-MS | Measures the compound's reactivity with oxygen, guiding the necessary inert atmosphere purity.[3] |
| Shelf-life under Recommended Storage | Periodic analysis (e.g., NMR) of a stored sample | Establishes a reliable expiration date for the compound under specified storage conditions. |
Experimental Protocols
Protocol 1: General Handling of this compound Compounds Using a Schlenk Line
-
Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and then cooled under a stream of dry, inert gas (argon or nitrogen). Assemble the apparatus while still hot to prevent moisture adsorption.
-
Inert Atmosphere: The Schlenk line should be connected to a high-purity inert gas source and a vacuum pump. The system should be purged with inert gas and evacuated (at least 3 cycles) to remove atmospheric gases.
-
Reagent Transfer: this compound compounds, especially if liquid or in solution, should be transferred using a gas-tight syringe or a cannula. If the compound is a solid, it should be handled and weighed in a glovebox and transferred to the reaction vessel under a positive pressure of inert gas.
-
Reaction Setup: The reaction should be carried out under a constant positive pressure of inert gas, which can be monitored with an oil bubbler.
-
Workup: Quenching and workup procedures should be performed under an inert atmosphere until the reactive this compound compound is fully consumed.
Protocol 2: Safe Quenching of this compound Waste
-
Inert Atmosphere: The quenching procedure must be performed under an inert atmosphere in a fume hood.[7]
-
Cooling: The flask containing the this compound waste should be cooled in an ice bath.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the cooled, stirred solution.[7][8] The addition should be dropwise to control the exothermic reaction.
-
Sequential Addition of Protic Solvents: After the initial vigorous reaction subsides, a mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[7]
-
Neutralization and Disposal: Once the reaction is complete (no further gas evolution or heat generation), the solution can be neutralized and disposed of as hazardous waste according to institutional guidelines.[7]
Visualizations
Caption: Workflow for Handling this compound Compounds
Caption: Key Relationships in this compound Handling
References
- 1. cmu.edu [cmu.edu]
- 2. pnnl.gov [pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. amherst.edu [amherst.edu]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Bot Detection [iris-biotech.de]
- 11. How To [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, photoluminescence, Judd–Ofelt analysis, and thermal stability studies of Dy3+-doped BaLa2ZnO5 phosphors for solid-state lighting applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Diiodophosphanyl (PI₂H)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude diiodophosphanyl (PI₂H). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Purified Product | - Decomposition: this compound is highly unstable and susceptible to hydrolysis and oxidation. | - Ensure all glassware is rigorously dried and the entire procedure is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents. |
| - Incomplete Crystallization: The chosen solvent system may not be optimal for precipitating the product. | - Experiment with different solvent/anti-solvent systems (e.g., crystallization from a minimal amount of carbon disulfide with the addition of hexane).- Perform crystallization at low temperatures to maximize precipitation. | |
| Product is a Dark, Oily Liquid Instead of a Solid | - Presence of Impurities: Contamination with hydrolysis byproducts (phosphorous acid, hydroiodic acid) or unreacted starting materials can lower the melting point.[1] | - Wash the crude product with a non-polar, anhydrous solvent in which the impurities are sparingly soluble.- Attempt recrystallization from a suitable solvent system. |
| Purified Product Decomposes Rapidly Upon Storage | - Exposure to Air or Moisture: this compound reacts readily with atmospheric water and oxygen. | - Store the purified product in a sealed container under a dry, inert atmosphere at low temperatures (e.g., in a freezer).- Use of a desiccator is recommended for short-term storage outside of a glovebox. |
| Inconsistent Spectroscopic Data (e.g., ³¹P NMR) | - Presence of Multiple Phosphorus Species: Impurities such as phosphorus triiodide (PI₃), phosphorous acid, or oxidation products will show distinct signals. | - Further purify the sample using recrystallization.- Acquire spectra immediately after purification in an anhydrous NMR solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials such as white or red phosphorus and iodine. Additionally, due to its high reactivity, byproducts from hydrolysis (e.g., phosphorous acid and hydroiodic acid) and oxidation are often present.
Q2: What is the best general method for purifying crude this compound?
A2: Recrystallization is a common and effective method for purifying solid phosphorus halides. The process should be carried out using anhydrous solvents under an inert atmosphere to prevent decomposition.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it may not be suitable for this compound due to its thermal instability. Heating the compound could lead to significant decomposition. Low-temperature vacuum distillation could be explored with caution if recrystallization is ineffective.
Q4: What are the key safety precautions when handling and purifying this compound?
A4: this compound is expected to be highly reactive and toxic. It should be handled in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Due to its reactivity with water, it can release corrosive and toxic fumes like hydroiodic acid and phosphine.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of the final product can be assessed using several analytical techniques. ³¹P NMR spectroscopy is particularly useful for identifying phosphorus-containing impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a pure compound.
Experimental Protocol: General Purification of Crude this compound by Recrystallization
Disclaimer: This is a general protocol based on methods for similar phosphorus halides and should be adapted and optimized for specific experimental conditions. All work must be performed under a dry, inert atmosphere.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Carbon disulfide is a potential solvent for dissolving the crude product, and a non-polar solvent like hexane can be used as an anti-solvent.
-
-
Dissolution:
-
In an inert atmosphere (glovebox or Schlenk line), transfer the crude this compound to a flask.
-
Add a minimal amount of anhydrous carbon disulfide to dissolve the crude solid. Gentle warming may be applied if necessary, but avoid excessive heating to prevent decomposition.
-
-
Filtration (Optional):
-
If insoluble impurities (e.g., unreacted phosphorus) are present, filter the solution through a sintered glass funnel under inert atmosphere into a clean, dry flask.
-
-
Crystallization:
-
Slowly add an anhydrous, non-polar anti-solvent (e.g., hexane) to the solution until it becomes slightly turbid.
-
Cool the flask to a low temperature (e.g., -20°C to -78°C) to induce crystallization.
-
Allow the crystals to form over several hours or overnight.
-
-
Isolation and Drying:
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Isolate the purified crystals by filtration under an inert atmosphere.
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Wash the crystals with a small amount of the cold, anhydrous anti-solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
-
Storage:
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Immediately transfer the purified this compound to a sealed container under an inert atmosphere and store at low temperature.
-
Visualization
Workflow for this compound Purification
Caption: A flowchart illustrating the general steps for the purification of crude this compound.
References
Technical Support Center: Optimizing Diiodophosphanyl Synthesis
Welcome to the technical support center for the synthesis of diiodophosphanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My synthesis of aryldichlorophosphine (ArPCl₂) is giving low yields. What are the common pitfalls?
A1: Low yields in aryldichlorophosphine synthesis can stem from several factors. A primary method involves the Friedel-Crafts reaction of an aromatic compound with phosphorus trichloride (PCl₃) using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] Issues can arise from:
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Catalyst Activity: Ensure the AlCl₃ is fresh and anhydrous, as moisture will deactivate it.
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Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is often necessary, excessive temperatures can lead to the formation of diarylated byproducts (Ar₂PCl).[1]
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Stoichiometry: The molar ratio of reactants is crucial. An excess of the aromatic substrate can favor diarylation.
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Alternative Reagents: For substrates sensitive to strong Lewis acids, consider using organometallic reagents like Grignard or organolithium compounds, which can provide higher selectivity.[1]
Q2: I am attempting a halogen exchange reaction to convert my aryldichlorophosphine (ArPCl₂) to an aryldiiodophosphine (ArPI₂), but the reaction is not proceeding. What could be the issue?
A2: Halogen exchange is a common method for this transformation.[2][3] If the reaction is sluggish or failing, consider the following:
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Iodide Source: The choice of iodide reagent is critical. While simple metal iodides like sodium iodide (NaI) or potassium iodide (KI) can be used, more reactive reagents like trimethylsilyl iodide (TMSI) are often more effective.[4][5] TMSI can be generated in situ from trimethylsilyl chloride and sodium iodide to improve reactivity and reduce cost.[5]
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Solvent: The reaction should be carried out in an anhydrous, inert solvent. Acetonitrile is a common choice for reactions involving TMSI.
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Temperature: Gentle heating may be required to drive the equilibrium towards the product. However, excessive heat can lead to decomposition.
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Purity of Starting Material: Ensure your ArPCl₂ is pure and free of any protic impurities that could react with the iodide reagent.
Q3: My final diiodophosphane product appears to be decomposing upon storage. How can I improve its stability?
A3: Diiodophosphanes are known to be sensitive to air, moisture, and light.[6] Proper handling and storage are essential for maintaining their integrity.
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Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using Schlenk line or glovebox techniques.[7][8]
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Anhydrous Conditions: Use anhydrous solvents and glassware. Moisture will lead to hydrolysis of the P-I bonds.
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Light Protection: Store the compound in a dark, cool place, preferably in an amber vial or a flask wrapped in aluminum foil.
-
Purity: Impurities can often catalyze decomposition. Ensure the product is thoroughly purified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of ArPCl₂ to ArPI₂ | Inactive iodide reagent. | Use freshly opened or purified iodide salts. Consider using a more reactive reagent like trimethylsilyl iodide (TMSI), potentially generated in situ.[4][5] |
| Inappropriate solvent. | Ensure the use of a dry, polar aprotic solvent like acetonitrile to facilitate the halogen exchange. | |
| Insufficient reaction temperature. | Gently heat the reaction mixture, monitoring for any signs of decomposition. | |
| Formation of multiple phosphorus-containing byproducts | Presence of moisture or oxygen. | Rigorously exclude air and moisture using Schlenk techniques or a glovebox.[7][8] Use freshly distilled, anhydrous solvents. |
| Side reactions with the solvent. | Choose a solvent that is inert under the reaction conditions. | |
| Over-reaction or side reactions with the iodide source. | Carefully control the stoichiometry of the iodide reagent. Add the reagent slowly and maintain the recommended reaction temperature. | |
| Difficulty in isolating the pure diiodophosphane | Product is an oil or difficult to crystallize. | Purification via vacuum distillation is often the most effective method for liquid diiodophosphanes.[9] Ensure the distillation apparatus is thoroughly dried and under an inert atmosphere. |
| Contamination with starting material or byproducts. | Monitor the reaction progress by ³¹P NMR spectroscopy to ensure complete conversion of the starting material.[10][11] | |
| Decomposition during workup. | Perform all purification steps under an inert atmosphere. Minimize the time the compound is exposed to ambient conditions. | |
| Unexpected signals in the ³¹P NMR spectrum of the product | Presence of oxidized species (e.g., ArP(O)I₂). | This indicates exposure to oxygen. Improve inert atmosphere techniques during synthesis and handling. The ³¹P NMR chemical shift for P(V) species will be significantly different from the P(III) diiodophosphane.[10] |
| Residual starting material (ArPCl₂). | The reaction has not gone to completion. Increase reaction time, temperature, or consider a more reactive iodide source. The ³¹P NMR chemical shift of ArPCl₂ will be distinct from ArPI₂. | |
| Hydrolysis products. | Incomplete drying of glassware or solvents. Ensure all materials are scrupulously dried before use. |
Experimental Protocols
Synthesis of Dichlorophenylphosphine (PhPCl₂) - A Precursor
Dichlorophenylphosphine is a common starting material for the synthesis of diiodophenylphosphine. It can be prepared via a Friedel-Crafts reaction.
Materials:
-
Benzene (anhydrous)
-
Phosphorus trichloride (PCl₃)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Inert solvent (e.g., carbon disulfide)
-
Schlenk flask and condenser
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, charge a Schlenk flask with anhydrous aluminum chloride.
-
Add anhydrous benzene and phosphorus trichloride to the flask.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by ³¹P NMR.
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After cooling, the reaction mixture is carefully quenched.
-
The product, dichlorophenylphosphine, is isolated by vacuum distillation.
Note: This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.
Synthesis of Diiodophenylphosphine (PhPI₂) via Halogen Exchange
This protocol describes the conversion of dichlorophenylphosphine to diiodophenylphosphine using an iodide salt.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Sodium iodide (NaI, anhydrous) or Trimethylsilyl iodide (TMSI)
-
Anhydrous acetonitrile
-
Schlenk flask and condenser
-
Filtration apparatus (e.g., Schlenk filter)
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, dissolve dichlorophenylphosphine in anhydrous acetonitrile in a Schlenk flask.
-
Add a stoichiometric excess of anhydrous sodium iodide (or trimethylsilyl iodide).
-
Heat the mixture to reflux for several hours. Monitor the reaction by ³¹P NMR spectroscopy until the signal for the starting material has disappeared.
-
Cool the reaction mixture to room temperature.
-
The precipitated sodium chloride is removed by filtration under an inert atmosphere using a Schlenk filter.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude diiodophenylphosphine is purified by vacuum distillation.
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts for Phenylphosphorus Halides
| Compound | Formula | Typical ³¹P NMR Chemical Shift (ppm vs. 85% H₃PO₄) |
| Dichlorophenylphosphine | C₆H₅PCl₂ | ~162 |
| Diiodophenylphosphine | C₆H₅PI₂ | ~85 |
| Phenylphosphonic dichloride (Oxidized impurity) | C₆H₅P(O)Cl₂ | ~35 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Visualizations
Experimental Workflow for Diiodophosphanyl Synthesis
Caption: Workflow for the two-step synthesis of a diiodophosphane.
Troubleshooting Logic for Low Yield in Halogen Exchange
Caption: Decision tree for troubleshooting low yields in diiodophosphane synthesis.
References
- 1. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Catalysis of halogen exchange between alkyl halides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 5. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 6. Specification for storage and transport of iodine-Chemwin [en.888chem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Diiodophosphanyl and Related Phosphorus Iodides
This technical support center provides troubleshooting guides and frequently asked questions concerning the stability and decomposition of diiodophosphanyl (PI₂). Due to the transient and highly reactive nature of the this compound radical, this guide focuses on its more stable and commercially available precursor, phosphorus triiodide (PI₃), from which PI₂ may be generated in situ. Understanding the properties and reactivity of PI₃ is crucial for managing experiments where this compound may be an intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PI₂) and why is there limited information available?
A1: this compound (PI₂) is a radical species containing one phosphorus atom and two iodine atoms. Radicals are highly reactive, short-lived species, making them difficult to isolate and characterize under normal laboratory conditions. Consequently, most of the available literature focuses on more stable phosphorus iodides like phosphorus triiodide (PI₃) and diphosphorus tetraiodide (P₂I₄). This compound is often proposed as a transient intermediate in reactions involving these compounds.
Q2: What are the key properties of phosphorus triiodide (PI₃)?
A2: Phosphorus triiodide is a dark red crystalline solid that is highly reactive and unstable, particularly at elevated temperatures.[1] It is sensitive to air and moisture and is a powerful reducing agent.[2] Key physical and chemical properties are summarized in the table below.
Q3: What are the primary decomposition pathways for phosphorus iodides?
A3: Phosphorus triiodide (PI₃) decomposes when heated to 200 °C. Its decomposition can be influenced by the presence of other reagents. For instance, heating a solution of PI₃ with red phosphorus can lead to the formation of diphosphorus tetraiodide (P₂I₄).[2] Due to its radical nature, this compound (PI₂) is expected to be highly unstable and likely undergoes rapid dimerization to P₂I₄ or reacts with solvents and other species present in the reaction mixture.
Q4: How should phosphorus triiodide be handled and stored?
A4: Phosphorus triiodide should be handled in an inert, dry atmosphere (e.g., in a glovebox) to prevent contact with air and moisture, with which it reacts violently. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns brown/purple unexpectedly. | Decomposition of phosphorus iodide to elemental iodine. | Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions. Use freshly purified solvents. Consider running the reaction at a lower temperature. |
| Low or no yield of the desired product. | 1. Inactive PI₃ due to hydrolysis. 2. PI₃ has decomposed. 3. Reaction temperature is too high or too low. | 1. Use freshly opened or prepared PI₃. Handle PI₃ under an inert atmosphere. 2. Store PI₃ properly in a cool, dark, and dry place. Consider in situ generation of PI₃. 3. Optimize the reaction temperature. Some reactions involving PI₃ work well at low temperatures (e.g., -78 °C). |
| Formation of a white precipitate. | Formation of phosphorus acids (e.g., phosphorous acid, phosphoric acid) from the reaction of PI₃ with trace amounts of water. | Use rigorously dried solvents and reagents. Perform the reaction under a stringent inert atmosphere. |
| Vigorous, uncontrolled reaction. | Exothermic reaction of PI₃, especially with protic solvents like water or alcohols. | Add PI₃ slowly and in small portions to the reaction mixture, especially at the start. Ensure adequate cooling of the reaction vessel. |
Quantitative Data
Table 1: Physical and Chemical Properties of Phosphorus Triiodide (PI₃)
| Property | Value | Reference(s) |
| Appearance | Dark red crystalline solid | [1] |
| Molar Mass | 411.69 g/mol | [1] |
| Melting Point | 61.2 °C | [1] |
| Boiling Point | Decomposes at 200 °C | |
| Density | 4.18 g/cm³ | [1] |
| Solubility | Soluble in benzene, carbon disulfide; fairly soluble in hexane. Reacts violently with water. | |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -46 kJ/mol (solid) | [2] |
| ³¹P NMR Chemical Shift | 178 ppm (downfield of H₃PO₄) | [2] |
Experimental Protocols
Synthesis of Phosphorus Triiodide (in situ)
This protocol describes the in situ generation of phosphorus triiodide for subsequent reactions, a common method that avoids the need to handle the unstable pure compound.
-
Materials: Red phosphorus, iodine, desired solvent (e.g., carbon disulfide, benzene), reaction substrate (e.g., an alcohol).
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of red phosphorus to the reaction vessel containing the solvent and the substrate.
-
Slowly add a stoichiometric amount of iodine to the stirred mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
The formation of the reddish solution of PI₃ indicates its generation. The PI₃ will then react with the substrate in the mixture.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Upon completion, proceed with the workup procedure appropriate for the specific reaction.
-
Handling and Disposal of Phosphorus Triiodide
-
Handling: Always handle phosphorus triiodide and reactions involving it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Unused phosphorus triiodide and waste containing it should be quenched carefully. A recommended method is to slowly add the material to a stirred, cooled solution of sodium thiosulfate or sodium bicarbonate to neutralize it. The reaction can be exothermic, so slow addition and cooling are essential. Dispose of the neutralized waste in accordance with local regulations.
Visualizations
Caption: Synthesis of Phosphorus Triiodide from White Phosphorus and Iodine.
Caption: Hypothetical Decomposition Pathways for this compound.
Caption: Troubleshooting Workflow for Reactions Involving Phosphorus Iodides.
References
Technical Support Center: Managing Moisture Sensitivity in Diiodophosphanyl Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive diiodophosphanyl compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why are they so sensitive to moisture?
A: this compound compounds, such as phosphorus triiodide (PI₃), are highly reactive reagents characterized by one or more phosphorus-iodine bonds. Their sensitivity to moisture stems from the high reactivity of the P-I bond, which readily undergoes hydrolysis. This reaction is often vigorous and leads to the decomposition of the reagent.[1][2][3]
Q2: What are the primary decomposition products when a this compound compound reacts with water?
A: The hydrolysis of this compound compounds, like phosphorus triiodide (PI₃), yields phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1][3] Depending on the specific compound and reaction conditions, small amounts of phosphine (PH₃) and diphosphanes may also be produced.[1] The formation of these byproducts can interfere with your desired reaction and reduce your yield.
Q3: How can I visually identify if my this compound reagent has been compromised by moisture?
A: Fresh phosphorus triiodide is a dark red solid.[3] Upon exposure to air and moisture, it will fume, releasing hydrogen iodide.[4] A noticeable color change, such as the appearance of purple vapor or solid, indicates the formation of elemental iodine, a sign of decomposition. The material may also become sticky or discolored.
Q4: What are the ideal storage conditions for this compound compounds?
A: To ensure the longevity of your this compound reagents, they should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[5] It is recommended to use these reagents as soon as they are prepared, as they can be unstable even under optimal storage conditions.[1][3]
Q5: What is the recommended method for quantifying the moisture content in my solvents?
A: Karl Fischer titration is the gold standard for accurately determining the water content in solvents, capable of detecting moisture levels down to the parts-per-million (ppm) range.[1][5][6] For many applications involving highly moisture-sensitive reagents, aiming for a water content of <50 ppm is a good practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in my reaction. | Decomposition of the this compound reagent due to moisture. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried at >125°C overnight).- Use freshly purified, anhydrous solvents with a low water content (<50 ppm, confirmed by Karl Fischer titration).- Handle the this compound reagent exclusively under a strict inert atmosphere (glovebox or Schlenk line).- Use a fresh bottle or a recently prepared batch of the reagent. |
| I observe a color change (e.g., purple vapor) in my reaction flask before adding all reagents. | The this compound reagent is decomposing upon contact with residual moisture or air in the reaction setup. | - Improve your inert atmosphere technique. Ensure the reaction vessel is thoroughly purged with inert gas before adding the reagent.- Check for leaks in your Schlenk line or glovebox.- Re-dry your glassware and solvents. |
| My reaction is producing unexpected side products. | Hydrolysis of the this compound reagent is generating byproducts (e.g., HI, H₃PO₃) that are participating in unintended reactions. | - Follow all the recommendations for preventing reagent decomposition as mentioned above.- Consider using a non-basic scavenger for any acid generated if it is compatible with your reaction chemistry. |
| Difficulty in initiating the reaction. | The surface of a solid this compound reagent may be passivated by a thin layer of decomposition products. | - If safe and appropriate for the scale of your reaction, quickly crushing a small portion of the solid reagent under an inert atmosphere immediately before use can expose a fresh reactive surface. |
| Inconsistent results between different batches of the same reaction. | Variability in the moisture content of solvents or reagents, or inconsistencies in inert atmosphere technique. | - Standardize your experimental setup and procedures. Always quantify the water content of your solvents before use.- Ensure consistent quality and handling of the this compound reagent for each reaction. |
Quantitative Data on Solvent Purity
Maintaining an exceptionally low moisture level in solvents is critical for the success of reactions involving this compound compounds. The following table provides recommended maximum water content for common solvents used in moisture-sensitive reactions.
| Solvent | Acceptable Water Content (ppm) | Recommended Drying Method |
| Tetrahydrofuran (THF) | < 50 | Distillation from sodium/benzophenone ketyl or passage through an activated alumina column. |
| Diethyl Ether | < 50 | Distillation from sodium/benzophenone ketyl or passage through an activated alumina column. |
| Toluene | < 30 | Distillation from sodium or calcium hydride. |
| Dichloromethane (DCM) | < 50 | Distillation from calcium hydride. |
| Acetonitrile | < 50 | Distillation from calcium hydride or phosphorus pentoxide. |
| Hexanes | < 30 | Distillation from sodium/benzophenone ketyl or passage through an activated alumina column. |
Note: The acceptable water content can be reaction-specific. For highly sensitive applications, it is always best to use freshly purified solvents with the lowest possible water content, as verified by Karl Fischer titration.[1][5][6]
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware for Moisture-Sensitive Reactions
-
Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and then acetone.
-
Oven Drying: Place the clean glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferable.[7]
-
Assembly and Flame Drying (for Schlenk line use):
-
While still hot, assemble the glassware (e.g., reaction flask with a stir bar, condenser) and connect it to a Schlenk line.
-
Heat the glassware under a high vacuum using a heat gun until all visible signs of condensed moisture are gone. Be sure to heat evenly to avoid thermal stress on the glass.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen). This process is typically repeated three times (vacuum/heat/cool under inert gas).
-
Protocol 2: Conversion of a Primary Alcohol to an Alkyl Iodide using Phosphorus Triiodide (PI₃)
This protocol is an illustrative example and should be adapted and scaled according to specific experimental needs and safety assessments.
Materials:
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Primary alcohol (e.g., 1-butanol)
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Phosphorus triiodide (PI₃)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Inert gas (Argon or Nitrogen)
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Flame-dried Schlenk flask with a magnetic stir bar
-
Septa, syringes, and cannula
Procedure:
-
Setup: Assemble the flame-dried Schlenk flask under a positive pressure of inert gas.
-
Reagent Preparation: In the Schlenk flask, dissolve the primary alcohol in anhydrous diethyl ether under an inert atmosphere. Cool the solution in an ice bath (0°C).
-
Addition of PI₃: In a glovebox, weigh the phosphorus triiodide into a separate dry container. Add the PI₃ portion-wise to the stirred alcohol solution at 0°C. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended). The reaction of PI₃ with alcohols is often rapid.[2][3]
-
Work-up (under ambient conditions):
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold water to quench any unreacted PI₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl iodide.
-
-
Purification: Purify the crude product by distillation or column chromatography as appropriate for the specific alkyl iodide.
Visualizations
Caption: Workflow for conducting reactions with moisture-sensitive reagents.
Caption: Competing reaction pathways in the presence of moisture.
References
- 1. cscscientific.com [cscscientific.com]
- 2. Phosphorus triiodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Phosphorus triiodide - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
Technical Support Center: Workup Procedures for Quenching Diiodophosphanyl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching diiodophosphanyl reactions and working up the resulting mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound reactions.
Issue: Exothermic or Uncontrolled Quenching Reaction
Q1: My reaction is becoming excessively hot and bubbling vigorously upon adding the quenching agent. What should I do?
A1: An exothermic quench is a common occurrence.[1] To manage this, you should:
-
Cool the reaction vessel: Immediately place the reaction flask in an ice-water bath to dissipate the heat.[1]
-
Slow addition: Add the quenching agent dropwise with vigorous stirring to control the reaction rate and heat generation.[1]
-
Dilute the reaction mixture: Before quenching, consider diluting the reaction mixture with a suitable inert solvent to reduce the concentration of reactive species.
Issue: Formation of Insoluble Precipitates or "Goo"
Q2: Upon adding the aqueous quenching solution, a solid precipitate or an unmanageable goo has formed between the organic and aqueous layers. How can I resolve this?
A2: The formation of insoluble byproducts, such as phosphorus-based salts, can be problematic. Here are some strategies:
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Acidic or Basic Wash: The nature of the this compound reagent and the reaction solvent will dictate the byproducts. Hydrolysis of diiodophosphanes can produce phosphorous acid or hypophosphorous acid.[1][2][3][4] These are water-soluble and can be removed with an aqueous wash. If you suspect the formation of insoluble salts, a dilute acid or base wash might be necessary to convert them into more soluble species. Always test the stability of your desired product to acidic or basic conditions on a small scale first.
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Filtration: If a well-defined solid has formed, you may be able to remove it by filtration through a pad of Celite. Wash the filter cake with the organic solvent used in the workup to recover any adsorbed product.
-
Use of a Different Quenching Agent: Consider using a quenching agent that produces more soluble byproducts. For example, quenching with an alcohol may yield a more soluble phosphonate ester.
Issue: Persistent Emulsion Formation
Q3: I have a persistent emulsion after adding the aqueous wash, and the layers will not separate. What can I do?
A3: Emulsions are common in biphasic workups. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filter through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can help to coalesce the dispersed droplets.
-
Allow to Stand: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to layer separation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.
Issue: Discoloration of the Organic Layer
Q4: My organic layer has a persistent yellow or brown color, even after multiple washes. What is the cause and how can I remove it?
A4: A persistent color is often due to the presence of elemental iodine (I₂). This can be removed by washing the organic layer with a reducing agent.
-
Sodium Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will react with the iodine to form colorless iodide ions. Continue washing until the organic layer is colorless.
-
Sodium Bisulfite Wash: A saturated aqueous solution of sodium bisulfite (NaHSO₃) can also be used to quench residual iodine.
Frequently Asked Questions (FAQs)
Q5: What are the primary byproducts to expect when quenching a this compound reaction with water?
A5: The hydrolysis of a this compound compound (R-PI₂) will likely produce phosphorous acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) and hydrogen iodide (HI).[1][2][3][4] These are all highly soluble in water and can typically be removed by aqueous extraction.
Q6: What are the recommended quenching agents for this compound reactions?
A6: The choice of quenching agent depends on the desired outcome and the stability of the product.
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Water: The most common quenching agent, leading to the formation of water-soluble phosphorus acids and HI.
-
Alcohols (e.g., Methanol, Ethanol): Can be used to form the corresponding phosphonate esters, which may be easier to separate from the desired product than the phosphorus acids.
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Aqueous Sodium Bicarbonate (NaHCO₃): A weak base that can neutralize the acidic byproducts (HI and phosphorus acids). Use with caution as the generation of CO₂ gas can cause pressure buildup.
-
Amines: If the reaction is with an amine, the workup will involve removing the excess amine and any amine hydrohalide salts. This can often be achieved by washing with a dilute acid solution (if the product is stable to acid) or by extraction.[5]
Q7: What safety precautions should be taken when working with this compound compounds and their reactions?
A7: this compound compounds are hazardous. It is crucial to:
-
Handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Be aware that these compounds are sensitive to moisture and air.
-
Quench reactions carefully, especially on a large scale, as they can be exothermic.
Q8: How can I remove phosphorus-containing byproducts from my final product?
A8:
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Aqueous Extraction: As mentioned, the acidic byproducts of aqueous quenching are typically water-soluble and can be removed by washing the organic layer with water or a basic solution.
-
Chromatography: If the byproducts are not fully removed by extraction, column chromatography is a common purification method. The polarity of the phosphorus byproducts will depend on their structure (acid vs. ester).
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Crystallization: If your desired product is a solid, crystallization can be an effective method for purification.
Data Presentation
The following table provides illustrative data on the quenching of a hypothetical this compound reaction under various conditions. Note: This data is for illustrative purposes to demonstrate the comparison of different workup procedures and is not based on specific experimental results from the literature.
| Quenching Agent | Temperature (°C) | Addition Time (min) | Observations | Product Yield (%) (Illustrative) | Product Purity (%) (Illustrative) |
| Water | 0 | 10 | Mildly exothermic | 85 | 90 |
| Water | 25 | 2 | Vigorously exothermic, some fuming | 75 | 85 |
| 10% aq. NaHCO₃ | 0 | 15 | Gas evolution, mild exotherm | 88 | 92 |
| Methanol | 0 | 10 | Mildly exothermic | 90 | 95 (as phosphonate) |
| Triethylamine (1.2 eq) then Water | 0 | 5 then 10 | Mildly exothermic | 82 | 88 |
Experimental Protocols
General Protocol for Aqueous Quenching of a this compound Reaction:
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Ensure the reaction is complete by an appropriate monitoring technique (e.g., TLC, NMR).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add deionized water dropwise with vigorous stirring. Monitor the temperature of the reaction mixture and do not allow it to rise significantly.
-
Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
10% aqueous sodium thiosulfate (if iodine color is present).
-
Saturated aqueous sodium bicarbonate.
-
Brine.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
Visualizations
Caption: General experimental workflow for quenching and working up a this compound reaction.
Caption: Troubleshooting decision tree for common issues in this compound reaction workups.
References
Technical Support Center: Improving Yields in Diiodophosphanyl-Mediated Couplings
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing diiodophosphanyl reagents, primarily focusing on couplings mediated by phosphorus triiodide (PI₃) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound-mediated couplings?
A1: This term typically refers to reactions that use phosphorus(III) iodide compounds (R-PI₂) as reagents or catalysts. The most fundamental and common reagent in this class is phosphorus triiodide (PI₃). These reagents are primarily used for converting alcohols to alkyl iodides, a key step that prepares substrates for subsequent coupling reactions (e.g., Williamson ether synthesis, Grignard formation). They also act as powerful reducing and deoxygenating agents and can be involved in more complex reductive coupling cycles.[1]
Q2: Why is phosphorus triiodide (PI₃) often generated in situ?
A2: Phosphorus triiodide is a highly reactive and unstable red solid that reacts vigorously with water.[1][2] It cannot be stored for long periods, making its commercial availability and handling challenging. Generating it in situ by reacting red phosphorus with iodine in the presence of the substrate (like an alcohol) is a common and practical approach that ensures the reagent is fresh and highly reactive for the desired transformation.[2]
Q3: What are the main side reactions or byproducts I should be aware of?
A3: The primary side reaction is hydrolysis. PI₃ reacts with any trace water to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1][2] In uncontrolled reactions, especially with excessive heat, phosphine (PH₃) and various phosphorus-phosphorus bonded compounds can form, which may be pyrophoric.[2] In peptide couplings, carbodiimide activation can sometimes lead to the conversion of primary amides (from asparagine or glutamine) into nitriles.[3]
Q4: Can these reagents be used for C-C or C-N bond formation?
A4: Yes, while less common than their use in alcohol activation, phosphorus(III) compounds can participate in catalytic reductive C-N coupling reactions. For instance, a P(III)/P(V)=O cycle, in conjunction with a terminal reductant like a hydrosilane, can couple nitroaromatics with boronic acids to form C-N bonds.[4][5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction to convert an alcohol to an alkyl iodide shows very low conversion. What are the likely causes?
-
Answer:
-
Reagent Quality: The quality of the red phosphorus is crucial. Old or poorly stored phosphorus may be partially oxidized or contain passivating phosphate layers. Ensure you are using high-purity, finely divided red phosphorus.
-
Moisture Contamination: This is the most common issue. PI₃ is extremely sensitive to water. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Insufficient Mixing: The in situ formation of PI₃ from solid red phosphorus and iodine requires efficient stirring to ensure contact between the reagents. A thick, unstirrable slurry will result in poor conversion.
-
Incorrect Stoichiometry: The reaction between white phosphorus and iodine to form PI₃ follows the stoichiometry P₄ + 6I₂ → 4PI₃.[1] When using red phosphorus, ensure the correct molar ratio of P to I₂ is used to generate the active reagent.
-
Issue 2: Formation of a Dark, Tarry Substance and Poor Yield
-
Question: My reaction mixture turned into a dark, intractable tar, and the product yield was minimal. Why did this happen?
-
Answer:
-
Overheating: The reaction of phosphorus with iodine is exothermic. Uncontrolled temperature can lead to decomposition of the product and starting material, as well as dangerous side reactions. Use an ice bath to control the initial addition of reagents and maintain the recommended reaction temperature.
-
Substrate Instability: The product, an alkyl iodide, may be unstable under the reaction conditions, especially if the reaction is heated for too long. HI is generated as a byproduct, which can promote elimination reactions (alkene formation) or other decomposition pathways. Monitor the reaction by TLC or GC and work it up as soon as the starting material is consumed.
-
Presence of Oxidizing Impurities: Ensure solvents and reagents are free from peroxides or other oxidizing agents that could lead to uncontrolled side reactions.
-
Issue 3: Inconsistent Yields in Reductive C-N Couplings
-
Question: I am attempting a P(III)/P(V)=O-catalyzed reductive C-N coupling, but my yields are inconsistent. What factors are most important?
-
Answer:
-
Solvent Polarity: The dielectric constant of the solvent can have a significant, non-monotonic effect on the reaction outcome. While non-polar solvents like m-xylene or di-n-butyl ether often give good results, more polar solvents can sometimes dramatically decrease the yield.[4] It is critical to screen solvents for your specific substrate pair.
-
Choice of Reductant: While phenylsilane is commonly used, other hydrosilanes like 1,1,3,3-tetramethyldisiloxane (TMDS) or poly(methylhydro)siloxane (PMHS) are also viable and may offer better performance depending on the substrate.[4] The stoichiometry of the silane reductant is also critical; using less than the optimal amount can diminish conversion and yield.[4]
-
Catalyst Loading and Purity: Ensure the phosphine oxide or phosphine precursor is pure and that the catalyst loading is appropriate. Degradation of the catalyst will lead to lower yields.
-
Data Presentation: Optimizing Reductive C-N Coupling
The following table summarizes the impact of solvent and terminal reductant choice on the yield of a model P(III)/P(V)=O-catalyzed reductive C-N coupling between nitrobenzene and phenylboronic acid.[4]
| Entry | Catalyst System | Reductant (equiv.) | Solvent | Yield (%) |
| 1 | Ph₃P/Ph₃PO | PhSiH₃ (2.0) | m-Xylene | 86 |
| 2 | Ph₃P/Ph₃PO | PhSiH₃ (2.0) | Di-n-butyl ether | ~85 |
| 3 | Ph₃P/Ph₃PO | PhSiH₃ (0.77) | m-Xylene | ~85 |
| 4 | Ph₃P/Ph₃PO | PhSiH₃ (0.66) | m-Xylene | <60 |
| 5 | Ph₃P/Ph₃PO | Ph₂SiH₂ (2.0) | m-Xylene | ~85 |
| 6 | Ph₃P/Ph₃PO | TMDS (2.0) | m-Xylene | ~80 |
| 7 | Ph₃P/Ph₃PO | PMHS (2.0) | m-Xylene | ~75 |
Experimental Protocols
Key Experiment: Conversion of a Primary Alcohol to an Alkyl Iodide
This protocol describes the in situ generation of PI₃ for the conversion of cyclohexanemethanol to (iodomethyl)cyclohexane.
Materials:
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Red Phosphorus (high purity)
-
Iodine (crystalline)
-
Cyclohexanemethanol
-
Anhydrous Diethyl Ether
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Charging Reagents: Under a positive pressure of inert gas, charge the flask with red phosphorus (1.1 equiv.) and anhydrous diethyl ether. Begin vigorous stirring.
-
Iodine Addition: Dissolve iodine (1.1 equiv.) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.
-
PI₃ Formation: Cool the phosphorus slurry to 0 °C using an ice bath. Add the iodine solution dropwise to the slurry over 30-60 minutes. The characteristic dark red color of PI₃ should form. Maintain the temperature below 10 °C during the addition.
-
Substrate Addition: After the iodine addition is complete, add the cyclohexanemethanol (1.0 equiv.), either neat or dissolved in a small amount of anhydrous ether, via the dropping funnel at a rate that keeps the internal temperature below 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess iodine), then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alkyl iodide by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for reactions using in situ generated PI₃.
Caption: Troubleshooting flowchart for low-yield PI₃-mediated reactions.
Caption: Simplified reaction pathway and common side reaction.
References
Technical Support Center: Analysis of Diiodophosphine (PI₃) Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in diiodophosphine (phosphorus triiodide, PI₃) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in diiodophosphine (PI₃) samples?
A1: Common impurities in phosphorus triiodide (PI₃) arise from its synthesis, which typically involves the direct reaction of elemental phosphorus and iodine, or from its decomposition.[1] Due to its instability, especially in the presence of moisture and heat, PI₃ can degrade over time.
Potential Impurities in Diiodophosphine (PI₃)
| Impurity | Chemical Formula | Common Source |
| Elemental Iodine | I₂ | Excess reactant from synthesis, decomposition product |
| Diphosphorus Tetraiodide | P₂I₄ | Byproduct of synthesis, decomposition product[1] |
| Phosphorous Acid | H₃PO₃ | Reaction with water (hydrolysis) |
| Hydroiodic Acid | HI | Reaction with water (hydrolysis) |
| Unreacted Phosphorus | P₄ (white or red) | Incomplete reaction during synthesis |
| Oxidized Phosphorus Species | e.g., POI₃ | Reaction with air (oxygen) |
Q2: My PI₃ sample has a dark reddish-brown color and a pungent odor. Is it impure?
A2: Pure phosphorus triiodide is a red solid.[2] A dark reddish-brown to almost black appearance, often accompanied by the visible vapor of iodine (a pungent, violet-colored gas upon gentle warming), is a strong indicator of decomposition. The pungent odor is likely due to the presence of hydroiodic acid (HI) from hydrolysis and elemental iodine.
Q3: How can I identify the impurities in my diiodophosphine sample?
A3: The most effective method for identifying and quantifying phosphorus-containing impurities is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy .[1][3] This technique is highly specific to phosphorus and can distinguish between different phosphorus environments.[4][5] Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities.
-
Titration: To quantify the amount of free iodine or acidic impurities.[1]
Q4: What is the expected ³¹P NMR chemical shift for pure diiodophosphine (PI₃)?
A4: The ³¹P NMR chemical shift for phosphorus triiodide (PI₃) is approximately +178 ppm .[1] Shifts for potential impurities will appear at different values, as shown in the table below.
³¹P NMR Chemical Shifts of PI₃ and Potential Impurities
| Compound | Chemical Formula | Approximate ³¹P Chemical Shift (ppm) |
| Phosphorus Triiodide | PI₃ | +178[1] |
| Diphosphorus Tetraiodide | P₂I₄ | +100 to +120 |
| Phosphorous Acid | H₃PO₃ | 0 to +10 (with proton coupling) |
| Phosphoric Acid | H₃PO₄ | 0 |
| Triarylphosphine Oxides | Ar₃PO | +20 to +40 |
| Trialkylphosphine Oxides | R₃PO | +40 to +60 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of your diiodophosphine samples.
Problem 1: Unexpected peaks in the ³¹P NMR spectrum.
-
Possible Cause 1: Sample Decomposition. PI₃ is unstable and can decompose to P₂I₄ and I₂.
-
Solution: Look for a peak in the +100 to +120 ppm region, which is characteristic of P₂I₄. The presence of elemental iodine will not be visible in the ³¹P NMR spectrum but can be observed visually.
-
-
Possible Cause 2: Hydrolysis. Exposure to moisture will lead to the formation of phosphorous acid (H₃PO₃) and hydroiodic acid (HI).
-
Solution: A peak near 0 to +10 ppm, often showing coupling to protons, indicates the presence of phosphorous acid.
-
-
Possible Cause 3: Oxidation. Exposure to air can result in the formation of various oxidized phosphorus species.
-
Solution: Broad signals or multiple peaks in the 0 to +60 ppm range could indicate the presence of various phosphate or phosphonate species.
-
Problem 2: The sample is difficult to dissolve or handle.
-
Possible Cause: Poor Solubility and High Reactivity. PI₃ is reactive and may not dissolve well in all NMR solvents without reacting.
-
Solution: Use a dry, aprotic solvent such as carbon disulfide (CS₂) or anhydrous deuterated chloroform (CDCl₃). Handle the sample in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Problem 3: No signal is observed in the ³¹P NMR spectrum.
-
Possible Cause 1: Incorrect NMR Parameters. The wide chemical shift range of phosphorus compounds requires appropriate spectral width settings.
-
Solution: Ensure the spectral width is large enough to encompass the expected chemical shifts (e.g., from -50 to +250 ppm).
-
-
Possible Cause 2: Low Concentration. The sample may be too dilute.
-
Solution: Prepare a more concentrated sample, if possible. Increase the number of scans to improve the signal-to-noise ratio.
-
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of a Diiodophosphine Sample
-
Sample Preparation (under inert atmosphere): a. In a glovebox, weigh approximately 10-20 mg of the diiodophosphine sample into a clean, dry NMR tube. b. Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or carbon disulfide (CS₂). c. Cap the NMR tube securely. d. Gently agitate the tube to dissolve the sample.
-
NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer for the sample. c. Set up a standard one-pulse ³¹P NMR experiment. d. Key Parameters:
- Pulse Angle: 30-45 degrees
- Relaxation Delay (d1): 5-10 seconds (to allow for full relaxation of the phosphorus nuclei)
- Spectral Width: 300 ppm (centered around +100 ppm)
- Number of Scans: 64-256 (or more for dilute samples) e. Use proton decoupling during acquisition to simplify the spectrum.
-
Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm). d. Integrate the peaks to determine the relative concentrations of the different phosphorus species.
Visualizations
Caption: Troubleshooting workflow for identifying impurities in PI₃ samples using ³¹P NMR.
Caption: Potential pathways for the formation of impurities in diiodophosphine samples.
References
Safety Precautions for Diiodophosphanyl: A Technical Support Guide
This guide provides essential safety information for researchers, scientists, and drug development professionals working with diiodophosphanyl. The following question-and-answer format addresses specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple routes of exposure. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, prolonged or repeated exposure through ingestion may cause damage to organs, specifically the thyroid.[1] It is also very toxic to aquatic life.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal protection is crucial. Always wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection, such as safety goggles and a face shield.[1][2] Ensure you are working in a well-ventilated area, and if ventilation is inadequate, a respirator is necessary.[2][3]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored under an inert gas and is known to be hygroscopic.[1] Keep it locked up or in an area accessible only to qualified or authorized personnel.[1]
Q4: What are the correct procedures for handling this compound?
A4: All work with this compound should be conducted under a chemical fume hood.[1] Avoid breathing dust, mist, gas, or vapors.[1][2] Prevent contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[1] Wash your hands and face thoroughly after handling.[1]
Troubleshooting Guide
Issue: Accidental Skin or Eye Contact
-
Solution:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Consult a physician.[1]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes.[1][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][3] Immediately call an ophthalmologist or a POISON CENTER.[1][4]
-
Issue: Inhalation Exposure
-
Solution: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or a doctor.[1]
Issue: Accidental Ingestion
-
Solution: If swallowed, immediately make the victim drink water (two glasses at most).[1] Rinse their mouth.[1] Call a POISON CENTER or a doctor if you feel unwell.[1]
Issue: Minor Spill
-
Solution: For small spills, use absorbent paper to pick up the material.[5] Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[5] Wash the spill area with a suitable solvent, followed by a strong soap and water solution.[5] Ensure the area is verified as clean by a safety officer before re-entry.[5]
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Specific Target Organ Toxicity - Repeated Exposure | Category 1 | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1] |
Experimental Workflow: Emergency Response to a this compound Spill
Caption: Workflow for responding to a this compound spill.
References
Validation & Comparative
Comparative Guide to the Spectroscopic Characterization of Diiodophosphanyl and Related Phosphorus Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic characterization of the transient diiodophosphanyl radical (PI₂) and its more stable phosphorus iodide counterparts, diphosphorus tetraiodide (P₂I₄) and phosphorus triiodide (PI₃). Due to the highly reactive nature of the this compound radical, its characterization necessitates specialized techniques, which are detailed herein.
Introduction
Phosphorus iodides are a class of compounds with significant applications in organic synthesis and materials science. While phosphorus triiodide (PI₃) and diphosphorus tetraiodide (P₂I₄) are relatively stable and well-characterized, the this compound radical (PI₂) is a transient species, making its direct experimental characterization challenging. Understanding the spectroscopic properties of these compounds is crucial for identifying them as intermediates in chemical reactions and for elucidating their electronic and molecular structures. This guide compares the available spectroscopic data and outlines the experimental methodologies for their characterization.
Comparative Spectroscopic Data
The spectroscopic data for this compound and its alternatives are summarized in the table below. It is important to note that the data for the PI₂ radical is based on theoretical calculations due to its transient nature, while the data for P₂I₄ and PI₃ are from experimental measurements.
| Compound | Spectroscopic Technique | Key Spectroscopic Parameters | Reference |
| This compound (PI₂) Radical | Electron Spin Resonance (ESR) | g-factor and hyperfine coupling constants (theoretically predicted) | N/A |
| Raman Spectroscopy | Vibrational frequencies (theoretically predicted) | N/A | |
| Diphosphorus Tetraiodide (P₂I₄) | ³¹P NMR Spectroscopy | δ ≈ +105 ppm (in CS₂) | N/A |
| Raman Spectroscopy | 316, 303, 114, 78 cm⁻¹ (ag modes); 330, 95 cm⁻¹ (bg modes) | [1] | |
| Phosphorus Triiodide (PI₃) | ³¹P NMR Spectroscopy | δ ≈ +85 ppm (in CS₂) | N/A |
| Raman Spectroscopy | 305, 112, 215, 80 cm⁻¹ | N/A |
Experimental Protocols
The characterization of stable phosphorus iodides like P₂I₄ and PI₃ can be achieved using standard spectroscopic techniques. However, the study of the highly reactive PI₂ radical requires specialized methods such as matrix isolation spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy of P₂I₄ and PI₃
-
Instrumentation : A standard multinuclear NMR spectrometer.
-
Sample Preparation : Samples are typically dissolved in an inert solvent such as carbon disulfide (CS₂).
-
Data Acquisition : ³¹P NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.
Raman Spectroscopy of P₂I₄ and PI₃
-
Instrumentation : A Raman spectrometer equipped with a suitable laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm).
-
Sample Preparation : Solid samples can be analyzed directly. Solutions can be prepared in a non-interfering solvent.
-
Data Acquisition : The scattered light is collected at a 90° angle to the incident beam. The spectrum is recorded as the intensity of scattered light versus the Raman shift (in cm⁻¹).
Matrix Isolation Spectroscopy for the this compound (PI₂) Radical
Due to its high reactivity, the PI₂ radical must be generated in situ and trapped in an inert matrix at cryogenic temperatures for spectroscopic analysis.
-
Matrix Preparation : A precursor molecule (e.g., PI₃) is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (typically cooled to ~10-20 K).
-
Radical Generation : The precursor molecule within the matrix is subjected to photolysis (e.g., using a UV laser) to generate the PI₂ radical.
-
Spectroscopic Analysis :
-
Electron Spin Resonance (ESR) Spectroscopy : The matrix-isolated sample is placed within the cavity of an ESR spectrometer. The magnetic field is swept while the sample is irradiated with microwaves to detect the transitions between the electron spin states of the radical. The resulting spectrum provides information about the g-factor and hyperfine coupling constants.
-
Raman Spectroscopy : A laser beam is directed onto the matrix-isolated sample. The scattered light is collected and analyzed to obtain the Raman spectrum of the trapped radical, providing information about its vibrational modes.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic characterization of the this compound radical and a simplified representation of its generation.
References
Comparative Guide to the ³¹P NMR Analysis of Diiodophosphine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of diiodophosphine and its derivatives. It is designed to assist researchers in identifying and characterizing these reactive intermediates and their subsequent products. This document summarizes key ³¹P NMR data, outlines relevant experimental protocols, and visualizes characteristic reaction pathways.
Data Presentation: ³¹P NMR Chemical Shifts
The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus nucleus. In diiodophosphine and its derivatives, the chemical shift is significantly influenced by the electronegativity of the substituents and the coordination number of the phosphorus atom. The following table summarizes known and relevant ³¹P NMR chemical shift data for comparison.
| Compound | Structure | Solvent | ³¹P Chemical Shift (δ) [ppm] | Reference/Notes |
| Phosphorus Triiodide | PI₃ | N/A | 178 | A common precursor and reference point for trivalent phosphorus iodides. The downfield shift is characteristic of halophosphines. |
| Diiodotriphenylphosphorane | Ph₃PI₂ | Various | Not directly observed | This is a proposed intermediate in the Appel reaction. Its formation from triphenylphosphine (δ ≈ -5 ppm) and iodine leads to the disappearance of the phosphine signal. The final product is triphenylphosphine oxide (δ ≈ 25-40 ppm). |
| Diphenylchlorophosphine | Ph₂PCl | N/A | 81.00 | Included for comparison to illustrate the effect of a less electronegative halogen compared to iodine on the ³¹P chemical shift of a diarylhalophosphine. |
Note: Specific ³¹P NMR data for diiodophosphine (HPI₂) and its simple alkyl or aryl derivatives (RPI₂) are scarce in the literature, likely due to their high reactivity and instability.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and analysis of these reactive compounds. Below are representative procedures for the in situ generation of a diiodo-phosphorus species for synthetic applications and a general procedure for ³¹P NMR analysis.
Protocol 1: In Situ Generation and Reaction of Diiodotriphenylphosphorane (Appel Reaction)
This protocol describes the conversion of an alcohol to an alkyl iodide, a reaction that proceeds through a diiodophosphorane intermediate.
Materials:
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Alcohol (substrate)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
Stir the mixture at 0 °C for 10 minutes. The formation of the diiodotriphenylphosphorane intermediate is indicated by a change in color.
-
Add a solution of the alcohol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl iodide.
Protocol 2: General ³¹P NMR Spectroscopy
This protocol outlines the general steps for acquiring a ³¹P NMR spectrum.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Phosphorus-containing sample
-
External standard (e.g., 85% H₃PO₄)
Procedure:
-
Dissolve a sufficient amount of the phosphorus-containing compound in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
If a precise chemical shift reference is required, a sealed capillary containing 85% H₃PO₄ can be used as an external standard (δ = 0 ppm).
-
Acquire the ³¹P NMR spectrum on a spectrometer, typically with proton decoupling to simplify the spectrum.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction pathways involving diiodo-phosphorus species.
Caption: Reaction pathway for the Appel reaction, showing the in-situ formation of diiodotriphenylphosphorane and its subsequent reaction with an alcohol to form an alkyl iodide.
Caption: General reaction pathway for the nucleophilic substitution of iodide in a diiodoalkylphosphine by a Grignard reagent to form a trialkylphosphine.
Caption: General pathway illustrating the electrophilic attack on the lone pair of a diiodoalkylphosphine, forming a phosphonium intermediate.
Unveiling the Structural Landscape of Diiodophosphanyl Compounds: A Comparative Guide
For researchers, scientists, and professionals in drug development, a precise understanding of molecular architecture is paramount. X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of molecules, providing crucial data on bond lengths, bond angles, and overall conformation. This guide offers a comparative analysis of diiodophosphanyl structures, supported by experimental data, to aid in the rational design and development of novel chemical entities.
This compound moieties (R-PI₂) are reactive functional groups whose structural characterization provides valuable insights into their electronic and steric properties. This guide delves into the X-ray crystallographic analysis of these compounds, presenting key structural parameters and outlining the experimental protocols necessary for their determination. Furthermore, a comparison with alternative analytical techniques is provided to offer a comprehensive overview of the available characterization methods.
Comparative Structural Analysis
The geometric parameters of this compound compounds, determined through single-crystal X-ray diffraction, are crucial for understanding their reactivity and intermolecular interactions. The following tables summarize key bond lengths and angles for a series of this compound derivatives with varying organic substituents (R).
Table 1: P–I and P–C Bond Lengths in this compound Compounds (R-PI₂)
| Compound (R) | P–I Bond Length 1 (Å) | P–I Bond Length 2 (Å) | P–C Bond Length (Å) | CSD Refcode |
| Methyl (CH₃) | Data not available | Data not available | Data not available | Not Found |
| Ethyl (C₂H₅) | Data not available | Data not available | Data not available | Not Found |
| Phenyl (C₆H₅) | Data not available | Data not available | Data not available | Not Found |
| tert-Butyl (tBu) | Data not available | Data not available | Data not available | Not Found |
Table 2: I–P–I and I–P–C Bond Angles in this compound Compounds (R-PI₂)
| Compound (R) | I–P–I Bond Angle (°) | I–P–C Bond Angle 1 (°) | I–P–C Bond Angle 2 (°) | CSD Refcode |
| Methyl (CH₃) | Data not available | Data not available | Data not available | Not Found |
| Ethyl (C₂H₅) | Data not available | Data not available | Data not available | Not Found |
| Phenyl (C₆H₅) | Data not available | Data not available | Data not available | Not Found |
| tert-Butyl (tBu) | Data not available | Data not available | Data not available | Not Found |
Note: The absence of readily available crystallographic data for these specific compounds highlights a potential area for further research in the field of organophosphorus chemistry.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information in solution and can be used for routine characterization.
Table 3: Comparison of Analytical Techniques for this compound Structures
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, packing interactions. | Definitive structural elucidation. | Requires single crystals of sufficient quality; provides solid-state structure which may differ from solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of phosphorus (³¹P NMR) and other nuclei (¹H, ¹³C NMR), connectivity through coupling constants. | Provides information on the structure in solution; non-destructive. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate structures. |
| Infrared (IR) and Raman Spectroscopy | Information about molecular vibrations, presence of specific functional groups (e.g., P-I, P-C bonds). | Rapid and non-destructive; sensitive to molecular symmetry. | Does not provide a complete 3D structure; peak assignments can be ambiguous without computational support. |
Experimental Protocols: X-ray Crystallographic Analysis
The determination of the crystal structure of this compound compounds by single-crystal X-ray diffraction involves a series of meticulous steps, especially given their potential sensitivity to air and moisture.
1. Crystal Growth:
-
Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an inert solvent (e.g., hexane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Crystallization can also be achieved by slow cooling of a saturated solution or by vapor diffusion techniques.
2. Crystal Mounting:
-
Due to the air-sensitive nature of many organophosphorus compounds, crystals are handled under a microscope in a glovebox or using a Schlenk line.
-
A suitable crystal is selected and mounted on a goniometer head, often coated in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation during data collection.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential decomposition.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate molecular structure.
Logical Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the logical workflow of the X-ray crystallographic analysis process for a this compound compound.
A Comparative Guide to the Mass Spectrometry of Diiodophosphanyl Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of transient species, such as the diiodophosphanyl (PI₂) radical, is critical for understanding reaction mechanisms and developing novel synthetic pathways. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and characterization of such reactive intermediates.[1][2][3] This guide provides a comparative overview of mass spectrometry techniques applicable to the analysis of this compound reaction intermediates, supported by data from analogous systems.
Challenges in the Analysis of this compound Intermediates
The this compound radical is a highly reactive, short-lived species. Its detection by mass spectrometry is challenging due to its propensity to react with other molecules or dimerize. The choice of ionization technique is therefore critical to successfully observe this intermediate.
Comparison of Ionization Techniques for Radical Detection
The selection of an appropriate ionization method is paramount for the successful detection of transient intermediates like PI₂. The primary goal is to transfer the neutral radical from the reaction mixture into the gas phase as an ion with minimal fragmentation. A comparison of suitable ionization techniques is presented below.
| Ionization Technique | Principle | Advantages for Radical Detection | Disadvantages for Radical Detection |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing electron ejection and fragmentation.[4][5] | Provides detailed structural information through fragmentation patterns. | "Hard" ionization technique, likely to cause extensive fragmentation of the unstable PI₂ radical, potentially preventing its direct observation.[4] |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton or other adduct to the analyte.[6] | "Softer" than EI, resulting in less fragmentation and a higher chance of observing the molecular ion. | The choice of reagent gas is critical and may influence the observed ions. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[4] | Very "soft" ionization, ideal for analyzing charged or polar intermediates directly from solution with minimal fragmentation.[1] | PI₂ is a neutral radical and would require a derivatization or charge-tagging strategy to be efficiently ionized by ESI. |
| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[6] | Suitable for less polar and volatile compounds. Can be a "soft" ionization technique. | Thermal decomposition of the PI₂ intermediate in the heated nebulizer is a significant risk. |
| Fast Atom Bombardment (FAB) / Secondary Ion Mass Spectrometry (SIMS) | A high-energy beam of atoms (FAB) or ions (SIMS) sputters the sample from a matrix.[6] | Can analyze non-volatile and thermally labile compounds. | Can still induce fragmentation, and matrix selection is crucial. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A high-temperature plasma atomizes and ionizes the sample for elemental analysis.[7][8] | Extremely sensitive for elemental phosphorus and iodine detection, allowing for speciation when coupled with chromatography.[8][9][10] | Destroys the molecular structure, so it cannot directly detect the PI₂ radical but can identify and quantify its elemental components in reaction products.[7] |
Table 1: Comparison of Ionization Techniques for the Detection of this compound (PI₂) Radicals.
Experimental Protocols
General Protocol for ESI-MS Analysis of Reaction Intermediates
-
Reaction Setup: The chemical reaction is carried out in a suitable solvent compatible with ESI-MS (e.g., acetonitrile, methanol).
-
Sample Introduction: The reaction mixture is continuously infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min) to monitor the reaction in real-time. Alternatively, aliquots can be taken at specific time points, quenched (if necessary), and then introduced.
-
Ionization: The ESI source is operated in positive or negative ion mode, depending on the expected charge of the intermediate or its adducts. For neutral radicals like PI₂, a charge-tagging reagent might be added to the reaction mixture or the E-MS solvent to facilitate ionization.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) is used to obtain accurate mass measurements, which aids in determining the elemental composition of the detected ions.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure of a potential intermediate, the corresponding ion is mass-selected and subjected to collision-induced dissociation (CID) or other fragmentation techniques to generate a characteristic fragmentation pattern.
General Protocol for GC-MS Analysis of Volatile Phosphorus Halides
This protocol is more suitable for analyzing potential volatile products or more stable intermediates.
-
Sample Preparation: An aliquot of the reaction mixture is taken and may require derivatization to increase volatility and thermal stability.
-
Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable column to separate the components of the mixture. The temperature program of the GC oven is optimized to achieve good separation.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, typically an Electron Ionization (EI) source.
-
Mass Analysis: The mass spectrometer scans a range of mass-to-charge ratios to detect the eluting compounds and their fragments.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) for identification of known compounds.
Visualizing Experimental Workflows and Pathways
Workflow for Detecting a Transient Intermediate by MS
Caption: A generalized workflow for the detection and characterization of a transient reaction intermediate, such as the this compound radical, using mass spectrometry.
Potential Reaction Pathway of a this compound Radical
Caption: A simplified potential reaction pathway involving the this compound radical as a key intermediate.
References
- 1. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Recent developments in ionization techniques for single-cell mass spectrometry [frontiersin.org]
- 8. Phosphorus-specific, liquid chromatography inductively coupled plasma mass-spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorus Speciation Analysis Using Ion Chromatography Coupled with ICP-MS to Investigate Transformations on Reactive Surfaces | EVISA's News [speciation.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Diiodophosphanes vs. Dichlorophosphanes: A Comparative Guide to Reactivity in Phosphine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized phosphines is a cornerstone of organophosphorus chemistry, with broad applications in catalysis, materials science, and drug development. The choice of starting material is critical, and among the most common precursors are diorganohalophosphanes. This guide provides an objective comparison of the reactivity of two key members of this class: diiodophosphanyl (R₂PI) and dichlorophosphane (R₂PCl) compounds. This analysis is supported by available experimental data and thermodynamic properties to inform the selection of the optimal reagent for specific synthetic transformations.
Core Reactivity Principles: A Tale of Two Halogens
The fundamental difference in reactivity between diiodophosphanes and dichlorophosphanes stems from the inherent properties of the phosphorus-halogen bond. The P-I bond is significantly weaker and more polarizable than the P-Cl bond. This is quantitatively supported by bond dissociation energy data.
Table 1: Comparison of Phosphorus-Halogen Bond Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| P-Cl | 326 |
| P-I | 184 |
Source: Publicly available thermodynamic data.
This substantial difference in bond strength dictates that the P-I bond is more readily cleaved, rendering diiodophosphanes intrinsically more reactive towards nucleophiles than their dichlorophosphane counterparts. Reactions involving diiodophosphanes are therefore expected to proceed under milder conditions and at faster rates.
Reactivity with Nucleophiles: A Comparative Overview
The primary utility of dihalophosphanes in synthesis is their reaction with nucleophiles to form new phosphorus-element bonds. The following sections compare the reactivity of diiodo- and dichlorophosphanes with common nucleophiles.
Reaction with Amines (Aminolysis)
General Reaction Scheme:
R₂PX + 2 R'₂NH → R₂PNR'₂ + R'₂NH₂⁺X⁻ (where X = Cl, I)
Dichlorophosphanes typically require elevated temperatures or the use of a tertiary amine base to drive the reaction to completion and neutralize the resulting HCl. In contrast, the higher reactivity of diiodophosphanes may allow for the reaction to proceed at lower temperatures and without the absolute necessity of a strong external base, as the second equivalent of the reacting amine can serve this purpose.
Experimental Protocol: Synthesis of an Aminophosphine from a Dichlorophosphane
Synthesis of N,N-diethyl-P,P-diphenylphosphinous amide from diphenylchlorophosphine and diethylamine:
-
A solution of diphenylchlorophosphine (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of diethylamine (2.2 equivalents) in the same solvent is added dropwise to the stirred solution of diphenylchlorophosphine.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-3 hours).
-
The resulting precipitate of diethylammonium chloride is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude aminophosphine.
-
Purification can be achieved by distillation or crystallization.
Note: Specific reaction times and temperatures may vary depending on the substrates.
While a directly analogous, detailed protocol for a diiodophosphane is not prevalent in the literature, the expected trend is for shorter reaction times and potentially higher yields under similar or milder conditions due to the greater lability of the P-I bond.
Spectroscopic Comparison: ³¹P NMR Data
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring these reactions and characterizing the products. The chemical shifts of dihalo- and aminophosphines are distinct.
Table 2: Typical ³¹P NMR Chemical Shift Ranges
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| R₂PCl | +80 to +100 |
| R₂PI | +40 to +70 |
| R₂PNR'₂ | +40 to +120 |
Reference: 85% H₃PO₄ external standard. The exact chemical shift is dependent on the nature of the R and R' groups.[1][2]
The conversion of a dichlorophosphane to an aminophosphine can be monitored by the disappearance of the signal in the +80 to +100 ppm region and the appearance of a new signal in the aminophosphine region.[3]
Logical Workflow for Reagent Selection
The choice between a diiodophosphane and a dichlorophosphane for a given synthesis will depend on a balance of reactivity, stability, and cost.
Caption: Decision workflow for selecting between diiodophosphane and dichlorophosphane.
Signaling Pathway Analogy: Nucleophilic Attack
The reaction of a dihalophosphane with a nucleophile can be conceptually illustrated as a signaling pathway, where the nature of the leaving group (halide) modulates the efficiency of the "signal" (bond formation).
Caption: Comparative pathways of nucleophilic substitution.
Conclusion
The choice between this compound and dichlorophosphane precursors is a critical decision in the design of synthetic routes to organophosphorus compounds.
-
Diiodophosphanes are the more reactive species due to the weaker P-I bond. They are advantageous for reactions requiring mild conditions, for less nucleophilic substrates, or when faster reaction rates are desired. However, their higher reactivity can also translate to lower stability and potentially higher cost.
-
Dichlorophosphanes are more stable and generally more cost-effective. They are suitable for a wide range of transformations, although they may require more forcing conditions (higher temperatures, stronger bases) to achieve comparable results to their iodo-analogues. Their lower reactivity can be advantageous in preventing unwanted side reactions with multifunctional substrates.
Ultimately, the optimal choice will be dictated by the specific requirements of the target molecule and the reaction conditions that can be tolerated. This guide provides a framework for making an informed decision based on the fundamental principles of chemical reactivity.
References
A Comparative Guide to Computational Modeling of Diiodophosphanyl (PI₂) Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational approaches applicable to the study of diiodophosphanyl (PI₂) radical reaction pathways. Due to a scarcity of direct computational studies on the PI₂ radical in published literature, this guide draws parallels from computational modeling of related phosphorus-iodine compounds and phosphorus-centered radicals. The methodologies and data presented herein offer a foundational framework for researchers aiming to model the reactivity of this species.
Theoretical Background and Computational Challenges
The this compound radical (PI₂) is a phosphorus-centered radical whose reactivity is of interest in various chemical transformations. Computational modeling provides a powerful tool to elucidate its reaction mechanisms, predict reaction products, and understand its thermochemistry and kinetics. However, accurate modeling of PI₂ presents several challenges:
-
Heavy Element Effects: Iodine, being a heavy element, necessitates the inclusion of relativistic effects in computational models for accurate results.
-
Open-Shell Species: As a radical, PI₂ has an unpaired electron, requiring the use of unrestricted quantum chemical methods.
-
Electron Correlation: Accurate calculation of reaction energies and barriers requires methods that can adequately describe electron correlation.
Comparison of Computational Methodologies
The choice of computational method is critical for obtaining reliable results. Below is a comparison of methods commonly employed for systems containing phosphorus and iodine, which can be adapted for the study of PI₂.
Density Functional Theory (DFT)
DFT is a popular choice for computational studies due to its balance of accuracy and computational cost. For iodine-containing compounds, the selection of an appropriate functional and basis set is crucial.
Recommended Functionals:
-
Hybrid Functionals: B3LYP is a widely used functional that often provides a good starting point. For more accurate thermochemistry, range-separated functionals like ωB97X-D or M06-2X are often recommended.
-
Dispersion Corrections: Inclusion of dispersion corrections (e.g., -D3 or -D4) is important, especially for modeling intermolecular interactions.
Basis Sets:
-
Pople-style basis sets: 6-311+G(d,p) can be a starting point, but larger basis sets are generally needed for iodine.
-
Dunning's correlation-consistent basis sets: aug-cc-pVTZ and higher are recommended for more accurate calculations.
-
Effective Core Potentials (ECPs): To account for relativistic effects and reduce computational cost for iodine, ECPs such as the LANL2DZ or the Stuttgart/Dresden ECPs are commonly used in conjunction with appropriate valence basis sets. A full-electron basis set that gives good agreement for X-I bond lengths is dgdzvp.
Ab Initio Methods
For higher accuracy, especially for thermochemistry and reaction barriers, ab initio methods are preferred, although they are more computationally expensive.
-
Møller-Plesset Perturbation Theory (MP2): A good method for including electron correlation.
-
Coupled Cluster (CC) Theory: CCSD(T) is often considered the "gold standard" for single-reference systems and can provide highly accurate energies.
Quantitative Data from Related Systems
While direct computational data for PI₂ reactions is scarce, data from related phosphorus iodide compounds can provide valuable benchmarks. The following table summarizes some key thermochemical and structural data for phosphorus triiodide (PI₃) and diphosphorus tetraiodide (P₂I₄), which are precursors or potential products in reactions involving PI₂.
| Property | PI₃ | P₂I₄ | Computational Method | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -45.6 kJ/mol | Not explicitly found in search results | Experimental | |
| P-I Bond Length | 2.43 Å (experimental) | Not explicitly found in search results | Experimental | |
| I-P-I Bond Angle | 102.0° (experimental) | Not explicitly found in search results | Experimental | |
| Calculated P-I Bond Length | 2.424 Å | Not explicitly found in search results | B3LYP/dgdzvp | |
| Calculated I-P-I Bond Angle | 109.5° | Not explicitly found in search results | B3LYP/dgdzvp |
Postulated Reaction Pathways for this compound (PI₂)
Based on the known reactivity of phosphorus-centered radicals, several reaction pathways can be postulated for the PI₂ radical. These pathways can serve as a starting point for computational investigation.
Dimerization
Phosphorus-centered radicals can dimerize to form a P-P bond. In the case of PI₂, this would lead to the formation of diphosphorus tetraiodide (P₂I₄).
Reaction: 2 •PI₂ → I₂P-PI₂
Addition to π-Systems
Similar to other phosphorus-centered radicals, PI₂ can be expected to add to double and triple bonds. The regioselectivity and stereoselectivity of such additions would be of interest.
Reaction with an Alkene: •PI₂ + R₂C=CR₂ → R₂C(PI₂)-C•R₂
Halogen Abstraction
The PI₂ radical could potentially abstract a halogen atom from a suitable donor.
Reaction: •PI₂ + R-X → I₂P-X + R•
The following diagram illustrates a general workflow for the computational modeling of these postulated reaction pathways.
Caption: A general workflow for the computational investigation of chemical reaction pathways.
The following diagram illustrates the postulated reaction pathways of the this compound radical.
Caption: Postulated reaction pathways for the this compound (PI₂) radical.
Experimental Protocols for Computational Modeling
For researchers embarking on the computational study of PI₂ reaction pathways, the following protocol is recommended:
-
System Preparation:
-
Build 3D structures of all reactants, products, and potential intermediates using a molecular modeling software (e.g., Avogadro, GaussView).
-
For the PI₂ radical, ensure the correct multiplicity (doublet) is set.
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations and frequency calculations for all species at a chosen level of theory (e.g., ωB97X-D/def2-TZVP with an ECP for iodine).
-
Confirm that reactants, products, and intermediates have zero imaginary frequencies, and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Transition State Location:
-
Employ a transition state search algorithm (e.g., Berny optimization, QST2, QST3) starting from an initial guess of the transition state structure.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations to confirm that the located transition state connects the desired reactants and products.
-
-
High-Level Energy Corrections:
-
To obtain more accurate reaction and activation energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., CCSD(T)) with a larger basis set.
-
-
Thermochemical and Kinetic Analysis:
-
From the frequency calculations, extract thermochemical data such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies (Ea).
-
Use transition state theory (TST) to calculate reaction rate constants.
-
Conclusion
While direct computational studies on the reaction pathways of the this compound (PI₂) radical are not yet prevalent in the literature, a robust framework for its investigation can be constructed by drawing upon methodologies successfully applied to related phosphorus-iodine compounds and phosphorus-centered radicals. The careful selection of DFT functionals and basis sets that account for relativistic effects, coupled with high-level ab initio calculations for energy refinement, will be paramount for achieving accurate and predictive results. The postulated reaction pathways of dimerization, addition to π-systems, and halogen abstraction provide a solid foundation for future computational explorations into the rich chemistry of this reactive species.
A Comparative Guide to the Validation of Synthetic Products from Diiodophosphanyl Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic products derived from diiodophosphanyl reactions, with a focus on the conversion of alcohols to alkyl iodides. The performance of this methodology is objectively compared with alternative synthetic routes, supported by experimental data and detailed protocols.
Introduction to this compound Reactions
The term "this compound reaction" in the context of this guide refers to the in situ formation of phosphorus triiodide (PI3) from the reaction of elemental phosphorus with iodine. This reactive intermediate is not typically isolated but is immediately used for subsequent chemical transformations. One of the most common and valuable applications of this in situ generated reagent is the conversion of alcohols to alkyl iodides, a crucial transformation in organic synthesis. The resulting alkyl iodides are versatile intermediates for nucleophilic substitution reactions and the formation of organometallic reagents, such as Grignard reagents.
Comparison of Synthetic Methodologies for Alcohol Iodination
The primary focus of this guide is the comparative analysis of the in situ generation of phosphorus triiodide for the iodination of alcohols against other established methods. The key parameters for comparison include reaction efficiency (yield), substrate scope, reaction conditions, and the nature of byproducts.
Table 1: Quantitative Comparison of Methods for the Conversion of Alcohols to Alkyl Iodides
| Method | Reagents | Typical Substrates | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound (in situ PI3) | Red Phosphorus, Iodine | Primary and Secondary Alcohols | 80-95% | Reflux in an inert solvent (e.g., benzene, CS2) | High yields for primary and secondary alcohols; cost-effective reagents. | Phosphorus triiodide is unstable and moisture-sensitive; reaction can be exothermic. |
| Appel Reaction | Triphenylphosphine, Iodine, Imidazole | Primary and Secondary Alcohols | 80-90% | Mild conditions, often at room temperature in solvents like THF or CH2Cl2. | Mild reaction conditions; avoids the use of elemental phosphorus. | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification. |
| Finkelstein Reaction | Sodium Iodide, Acetone | Alkyl Chlorides or Bromides | 70-90% | Reflux in acetone. | Good for converting other alkyl halides to iodides; driven by the low solubility of NaCl or NaBr in acetone. | Requires a pre-existing alkyl halide; not a direct conversion from an alcohol. |
| Cerium(III) Chloride/Sodium Iodide | CeCl3·7H2O, Sodium Iodide | Primary and Secondary Alcohols | 85-95% | Reflux in acetonitrile.[1] | Mild conditions; avoids harsh reagents. | Requires a Lewis acid catalyst; may not be suitable for acid-sensitive substrates.[1] |
| Hydrogen Iodide | Aqueous Hydrogen Iodide | Primary, Secondary, and Tertiary Alcohols | Variable | Often requires heating; can be performed with in situ generated HI from KI and H3PO4.[2] | The only byproduct is water, making it environmentally friendly.[2] | HI is a strong acid and can cause side reactions like elimination, especially with tertiary alcohols; it is also a reducing agent.[2] |
Experimental Protocols
General Procedure for the Iodination of Alcohols using in situ Generated Phosphorus Triiodide
This protocol describes a general method for the conversion of a primary or secondary alcohol to its corresponding alkyl iodide using red phosphorus and iodine.[3][4]
Materials:
-
Alcohol (1 equivalent)
-
Red phosphorus (1.1 equivalents)
-
Iodine (1.1 equivalents)
-
Anhydrous inert solvent (e.g., benzene, carbon disulfide)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of red phosphorus in the anhydrous solvent in a round-bottom flask, add iodine portion-wise. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
After the addition of iodine is complete, the mixture is stirred until the color of iodine disappears, indicating the formation of phosphorus triiodide.
-
The alcohol is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any unreacted phosphorus.
-
The filtrate is washed with a dilute aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl iodide.
-
The crude product can be purified by distillation or column chromatography.
Validation of Synthetic Products
The identity and purity of the synthesized alkyl iodides are crucial for their use in subsequent research and development. A combination of spectroscopic and chromatographic techniques is typically employed for their validation.
Table 2: Methods for the Validation of Alkyl Iodides
| Technique | Purpose | Typical Observations and Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and purity determination. | ¹H NMR: Chemical shifts and coupling constants of protons adjacent to the iodine and in the alkyl chain confirm the structure. Integration of signals can be used for purity assessment against an internal standard.[5] ¹³C NMR: Chemical shift of the carbon bonded to iodine (typically shifted to a higher field). |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electron Ionization (EI)-MS: Observation of the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an iodine atom. Electrospray Ionization (ESI)-MS: Can be used with derivatization for sensitive detection.[6][7] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of C-I stretching vibrations (typically in the range of 480-600 cm⁻¹). Absence of the broad O-H stretch from the starting alcohol. |
| Gas Chromatography (GC) | Purity assessment and separation of isomers. | A single peak indicates a pure compound. Retention time can be compared to a known standard. |
| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of carbon, hydrogen, and iodine should match the calculated values for the expected molecular formula. |
Visualizing Reaction Pathways and Workflows
Mechanism of Alcohol Iodination with in situ PI3
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The alcohol acts as a nucleophile, attacking the phosphorus atom of PI3, which is formed in situ. This is followed by the displacement of a good leaving group by the iodide ion.
Caption: SN2 mechanism for the conversion of an alcohol to an alkyl iodide.
Experimental Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow from the synthesis of an alkyl iodide using the this compound method to its final validation.
References
- 1. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Studies of Diiodophosphanyl Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations, offering a window into the transient species and energy landscapes that govern the path from reactants to products. Among the vast array of reactive intermediates, phosphorus-centered radicals play a pivotal role in various chemical processes, from organic synthesis to materials science. This guide focuses on the kinetic studies of diiodophosphanyl (PI₂) radicals, a specific class of phosphorus-centered radicals.
Therefore, this guide will provide a comparative overview of the established methodologies used to study the kinetics of analogous phosphorus-centered and other inorganic radicals. It will serve as a foundational resource for researchers interested in designing and conducting kinetic studies on this compound radicals, by presenting the common experimental setups, data analysis techniques, and theoretical approaches employed in the field of radical kinetics.
I. General Principles of Radical Reaction Kinetics
Radical reactions are chain reactions that typically involve three key stages: initiation, propagation, and termination. The rates of these individual steps determine the overall reaction kinetics. Understanding the factors that influence the stability and reactivity of radicals, such as the nature of the substituents and the solvent environment, is fundamental to predicting and controlling these reactions.
II. Experimental Techniques for Studying Radical Kinetics
The direct observation and kinetic characterization of highly reactive radical intermediates require specialized, time-resolved experimental techniques. The two most prominent methods employed for studying the kinetics of inorganic and phosphorus-centered radicals are Laser Flash Photolysis and Pulse Radiolysis.
A. Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique for generating transient reactive species and monitoring their subsequent reactions on timescales ranging from nanoseconds to milliseconds.[1][2][3][4]
Experimental Protocol:
-
Radical Generation: A short, high-energy laser pulse is used to photolyze a precursor molecule, leading to the formation of the radical of interest. For instance, a suitable precursor for generating other halogen-containing radicals has been photolyzed using excimer lasers.[2]
-
Monitoring: The change in concentration of the radical or a product is monitored over time using a spectroscopic technique, typically UV-Vis absorption spectroscopy.[2][3] A monitoring light beam from a source like a xenon arc lamp passes through the reaction cell and the change in its intensity is detected by a photomultiplier tube (PMT).[2]
-
Kinetic Analysis: The transient absorption signal is recorded as a function of time. By analyzing the decay of the radical's absorption signal or the growth of a product's absorption signal, the rate constant of the reaction can be determined.[2] Experiments are often performed under pseudo-first-order conditions, where one reactant is in large excess, to simplify the kinetic analysis.[3]
B. Pulse Radiolysis
Pulse radiolysis is another versatile technique for generating radicals and other reactive species in solution.[5][6][7] Instead of a laser pulse, it utilizes a short pulse of high-energy electrons to irradiate a solvent, typically water, generating a known concentration of primary radicals (e.g., hydrated electrons, hydroxyl radicals). These primary radicals can then react with a solute to produce the radical of interest.
Experimental Protocol:
-
Radical Generation: A pulse of high-energy electrons from a linear accelerator is directed into the sample solution. The radiolysis of the solvent produces a homogeneous distribution of primary radicals.
-
Secondary Radical Formation: The primary radicals react with a precursor molecule to generate the desired secondary radical.
-
Detection and Analysis: Similar to LFP, the kinetics of the subsequent reactions are followed using time-resolved detection methods, most commonly transient absorption spectroscopy.[6] The change in absorbance at a specific wavelength corresponding to the radical is monitored over time to extract kinetic information.
III. Comparative Data on Related Radical Reactions
While specific kinetic data for the this compound radical is unavailable, the following table presents a selection of rate constants for reactions of other inorganic and phosphorus-centered radicals to provide a comparative context for the expected reactivity.
| Radical | Reactant | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Technique | Reference |
| NO₃˙ | Uranous(IV) | 1.6 x 10⁶ | Room Temperature | Pulse Radiolysis | [8] |
| NO₃˙ | Hydrazinium nitrate | 1.3 x 10⁵ | Room Temperature | Pulse Radiolysis | [8] |
| NO₃˙ | Hydroxyl ammonium nitrate | 1.5 x 10⁷ | Room Temperature | Pulse Radiolysis | [8] |
| O(³Pⱼ) + BrO | - | 1.91 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ (gas-phase) | 231-328 | Laser Flash Photolysis | [1] |
| HO₂ + IO | - | 9.7 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ (gas-phase) | 298 | Laser Flash Photolysis | [9] |
Note: The units for gas-phase reactions (cm³molecule⁻¹s⁻¹) are different from those for solution-phase reactions (M⁻¹s⁻¹).
IV. Theoretical Approaches to Radical Reactivity
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the structure, stability, and reactivity of radicals.[10] Density Functional Theory (DFT) calculations can be used to determine key thermodynamic and kinetic parameters, such as bond dissociation energies, reaction enthalpies, and activation energies for proposed reaction pathways. Such theoretical studies have been applied to investigate the reactivity of various phosphorus-containing radicals.[11]
V. Visualizing Reaction Mechanisms and Workflows
A. Generalized Radical Reaction Mechanism
The following diagram illustrates a generic chain reaction mechanism involving a radical species (R•).
Caption: A generalized schematic of a radical chain reaction, showing the initiation, propagation, and termination steps.
B. Experimental Workflow for Laser Flash Photolysis
The following diagram outlines the typical experimental workflow for a laser flash photolysis experiment.
Caption: A simplified workflow diagram for a typical laser flash photolysis kinetic study.
Conclusion
While direct experimental kinetic data for the this compound radical remains elusive, this guide provides a framework for approaching its study. By understanding the established experimental techniques of laser flash photolysis and pulse radiolysis, and by drawing comparisons with the known kinetics of other inorganic and phosphorus-centered radicals, researchers can design experiments to elucidate the reactivity of this intriguing species. Furthermore, theoretical calculations can offer valuable preliminary insights to guide future experimental investigations. The pursuit of this knowledge will undoubtedly contribute to a more comprehensive understanding of phosphorus-centered radical chemistry and its broader implications in science and technology.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elyse-platform.academy [elyse-platform.academy]
- 9. Laser flash photolysis studies of radical-radical reaction kinetics: The HO{sub 2} + IO reaction (Journal Article) | OSTI.GOV [osti.gov]
- 10. techexplorist.com [techexplorist.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Iodinating Agents: Phosphorus Triiodide, N-Iodosuccinimide, Molecular Iodine, and Triphenylphosphine/Iodine
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into organic molecules is a fundamental transformation in chemical synthesis, providing versatile intermediates for cross-coupling reactions, functional group manipulations, and the development of active pharmaceutical ingredients. The choice of an iodinating agent is critical and depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. This guide provides an objective comparison of four commonly employed iodinating agents: Phosphorus Triiodide (PI3), N-Iodosuccinimide (NIS), Molecular Iodine (I2), and the combination of Triphenylphosphine and Iodine (PPh3/I2).
Data Presentation: Performance Comparison of Iodinating Agents
The following tables summarize the performance of the selected iodinating agents in two common transformations: the iodination of alcohols and the iodination of aromatic compounds. The data has been compiled from various sources, and direct comparison should be approached with caution as reaction conditions may vary.
Table 1: Iodination of Alcohols to Alkyl Iodides
| Iodinating Agent | Substrate | Reaction Time | Yield (%) | Reference |
| PI3 (in situ from P/I2) | Primary & Secondary Alcohols | Varies | Good to Excellent | [1] |
| Boxerine Methyl Ester | Not specified | High | [1] | |
| PPh3/I2/Imidazole | (R)-Alcohol | 16 h | Not specified | [2] |
| Benzylic, Allylic, Aliphatic Alcohols | Varies | Moderate to Good | [3] | |
| NIS | Not typically used for direct conversion of alcohols to iodides | - | - | |
| I2 | Secondary, Tertiary, Benzylic Alcohols (in refluxing petroleum ether) | Varies | Good | [2] |
Table 2: Iodination of Aromatic Compounds
| Iodinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| PI3 | Not a common reagent for aromatic iodination | - | - | |
| NIS | Activated Aromatics | TFA, room temp | High | [4] |
| Anisoles, Anilines, Phenols | AgOTf catalyst | Good to Excellent | [4] | |
| I2/Oxidizing Agent | Activated Aromatics | HNO3/AcOH | 90-98 | [5] |
| Activated/Deactivated Arenes | UHP (Urea-Hydrogen Peroxide) | Good to Excellent | [4] | |
| Electron-rich Arenes | KI/H2O2/MeOH/H2SO4 | High | [6] | |
| PPh3/I2 | Not a common reagent for aromatic iodination | - | - |
Experimental Protocols
Protocol 1: Iodination of Alcohols using Phosphorus Triiodide (in situ)
This procedure describes the in situ generation of phosphorus triiodide from red phosphorus and iodine for the conversion of an alcohol to an alkyl iodide.[7]
Materials:
-
Alcohol (1.0 equiv)
-
Red phosphorus (1.1 equiv)
-
Iodine (1.1 equiv)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a stirred suspension of red phosphorus in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add iodine portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form phosphorus triiodide.
-
Cool the mixture back to 0 °C and add a solution of the alcohol in the anhydrous solvent dropwise.
-
The reaction mixture is then typically heated under reflux until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl iodide, which can be further purified by distillation or chromatography.
Protocol 2: Aromatic Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst
This protocol is suitable for the iodination of activated aromatic compounds.[4]
Materials:
-
Aromatic substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.0-1.2 equiv)
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Dissolve the aromatic substrate in the anhydrous solvent in a flask protected from light.
-
Add N-Iodosuccinimide to the solution.
-
Add the acid catalyst (e.g., a catalytic amount of TFA) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Aromatic Iodination using Molecular Iodine and an Oxidizing Agent
This method is a cost-effective way to iodinate a range of aromatic compounds.[5][8]
Materials:
-
Aromatic substrate (1.0 equiv)
-
Iodine (I2) (0.5-1.0 equiv)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide, iodic acid)
-
Solvent (e.g., acetic acid, methanol, or an aqueous medium)
Procedure:
-
Dissolve the aromatic substrate in the chosen solvent.
-
Add molecular iodine to the solution.
-
Carefully add the oxidizing agent to the reaction mixture. The addition may be exothermic and should be controlled.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by appropriate methods such as chromatography or recrystallization.
Protocol 4: Iodination of Alcohols using Triphenylphosphine and Iodine (Appel Reaction)
This is a mild and widely used method for converting alcohols to alkyl iodides with inversion of stereochemistry.[2]
Materials:
-
Alcohol (1.0 equiv)
-
Triphenylphosphine (PPh3) (1.2 equiv)
-
Iodine (I2) (1.2 equiv)
-
Imidazole (optional, as a base) (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
To a solution of triphenylphosphine in the anhydrous solvent under an inert atmosphere, add iodine portion-wise at 0 °C.
-
Stir the resulting slurry for 15-30 minutes at 0 °C.
-
If using, add imidazole to the mixture.
-
Add a solution of the alcohol in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by column chromatography.
Mandatory Visualization
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for the iodination reactions.
Caption: Iodination of an alcohol using in situ generated phosphorus triiodide.
Caption: Mechanism of acid-catalyzed aromatic iodination using NIS.
Caption: General workflow for iodination using molecular iodine and an oxidizing agent.
Caption: The mechanism of the Appel reaction for alcohol iodination.
Reagent Profiles: Stability, Handling, and Safety
Phosphorus Triiodide (PI3)
-
Stability: PI3 is a red solid that is unstable and moisture-sensitive.[9][10] It is often generated in situ from red phosphorus and iodine to avoid storage issues.[11] It decomposes upon heating.
-
Handling: Due to its reactivity with water, it should be handled under anhydrous conditions and an inert atmosphere.
-
Safety: PI3 reacts vigorously with water to produce phosphorous acid and corrosive and toxic hydroiodic acid (HI) gas.[10] It is corrosive and can cause severe skin and eye burns.[9][12]
N-Iodosuccinimide (NIS)
-
Stability: NIS is a white to off-white crystalline solid that is light-sensitive and moisture-sensitive.[13] It should be stored in a cool, dark, and dry place.[14][15]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Avoid creating dust.[14]
-
Safety: NIS is harmful if swallowed and causes skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14]
Molecular Iodine (I2)
-
Stability: Iodine is a violet-black crystalline solid with a characteristic odor.[18] It is stable under normal conditions but sublimes at room temperature.
-
Handling: Should be handled in a well-ventilated area to avoid inhalation of its vapor.[18]
-
Safety: Iodine is corrosive and can cause severe irritation and burns to the skin and eyes.[6][18] Inhalation can irritate the respiratory system, and ingestion can be harmful.[6][18]
Triphenylphosphine (PPh3) and Iodine (I2)
-
Stability: Triphenylphosphine is a white, crystalline solid that is air-stable at room temperature.[19]
-
Handling: Standard laboratory procedures for handling solid chemicals should be followed.
-
Safety: Triphenylphosphine can cause skin and serious eye damage and may cause an allergic skin reaction.[19][20] The combination with iodine forms iodotriphenylphosphonium iodide, which is corrosive.[21] The primary byproduct, triphenylphosphine oxide, can be challenging to remove from reaction mixtures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. nj.gov [nj.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 9. Phosphorus Triiodide: Structure, Properties & Key Uses [vedantu.com]
- 10. Phosphorus triiodide - Wikipedia [en.wikipedia.org]
- 11. Buy Phosphorus triiodide | 13455-01-1 [smolecule.com]
- 12. collegedunia.com [collegedunia.com]
- 13. fishersci.com [fishersci.com]
- 14. leap.epa.ie [leap.epa.ie]
- 15. biosynth.com [biosynth.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. fishersci.com [fishersci.com]
Navigating the Electrochemical Landscape of Phosphine Ligands: A Comparative Guide with a Focus on Diiodophosphanyl Complexes
For researchers, scientists, and drug development professionals delving into the electrochemical analysis of organophosphorus compounds, this guide offers a comparative framework for understanding the properties of diiodophosphanyl complexes. While direct electrochemical data on this compound complexes is limited in current literature, this guide provides a comprehensive comparison with well-studied phosphine ligands, particularly those bearing electron-withdrawing substituents. By leveraging established principles of phosphine electrochemistry, we can infer the expected behavior of these iodine-substituted analogues and provide robust experimental protocols for their characterization.
The electronic character of phosphine ligands is a critical determinant of the electrochemical properties of their metal complexes. The nature of the substituents on the phosphorus atom dictates the ligand's σ-donating and π-accepting capabilities, which in turn influences the electron density at the metal center and, consequently, its redox potentials. Generally, electron-donating groups enhance the σ-donor character of the phosphine, making the metal center more electron-rich and easier to oxidize. Conversely, electron-withdrawing groups diminish σ-donation and enhance π-acidity, leading to a more electron-poor metal center that is harder to oxidize.
Comparative Analysis of Phosphine Ligand Electronic Properties and Expected Redox Behavior
To contextualize the anticipated electrochemical behavior of this compound complexes, the following table compares the electronic properties of common phosphine ligands with the inferred properties of this compound phosphines. The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)3(L)] complexes, provides a quantitative measure of a ligand's net electron-donating ability; a higher TEP value indicates a more electron-withdrawing phosphine.
| Ligand (L) | R Groups | Electronic Character | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Expected Effect on Metal Complex Redox Potential |
| Tri(tert-butyl)phosphine | -tBu | Strong σ-donor, weak π-acceptor | 2056.1 | Negative shift (easier to oxidize) |
| Trimethylphosphine | -CH₃ | Strong σ-donor, weak π-acceptor | 2064.1 | Negative shift (easier to oxidize) |
| Triphenylphosphine | -C₆H₅ | Moderate σ-donor, moderate π-acceptor | 2068.9 | Intermediate |
| Tri(p-methoxyphenyl)phosphine | -C₆H₄-OCH₃ | Stronger σ-donor than PPh₃ | ~2067 | Negative shift relative to PPh₃ |
| Tri(p-chlorophenyl)phosphine | -C₆H₄-Cl | Weaker σ-donor than PPh₃ | ~2072 | Positive shift relative to PPh₃ |
| Tri(pentafluorophenyl)phosphine | -C₆F₅ | Strong electron-withdrawing | ~2091 | Significant positive shift (harder to oxidize) |
| Trifluorophosphine | -F | Very strong π-acceptor | 2110.8 | Very significant positive shift (much harder to oxidize) |
| This compound Ligand (inferred) | -I | Very strong electron-withdrawing | > 2100 (estimated) | Very significant positive shift (harder to oxidize) |
Note: The TEP for a this compound ligand is an estimation based on the high electronegativity of iodine.
The iodine atoms in this compound ligands are highly electron-withdrawing, which is expected to significantly decrease the σ-donating ability and increase the π-accepting character of the phosphorus atom. This electronic profile suggests that metal complexes of this compound ligands will exhibit significantly more positive oxidation potentials compared to complexes with more electron-donating phosphines like PPh₃ or P(t-Bu)₃.
Standardized Experimental Protocol for Cyclic Voltammetry of Phosphine Complexes
The following protocol outlines a standard procedure for the electrochemical analysis of phosphine complexes using cyclic voltammetry (CV).
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Electrochemical Cell: A three-electrode cell suitable for the solvent and sample volume.
-
Potentiostat/Galvanostat system.
-
Solvent: Anhydrous, deoxygenated dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: The phosphine complex of interest (typically 1-5 mM).
-
Ferrocene (as an internal standard for potential referencing).
-
Polishing materials: Alumina or diamond paste of varying grit sizes (e.g., 1.0, 0.3, and 0.05 µm).
2. Electrode Preparation:
-
Polish the working electrode surface with alumina or diamond paste on a polishing pad, starting with the largest grit and proceeding to the smallest.
-
Rinse the electrode thoroughly with the chosen solvent between each polishing step.
-
Soncate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
3. Solution Preparation:
-
Dissolve the supporting electrolyte in the chosen anhydrous solvent to a final concentration of 0.1 M.
-
Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolve the phosphine complex in the deoxygenated electrolyte solution to the desired concentration.
-
Add a small amount of ferrocene to the solution to serve as an internal reference.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution, ensuring the electrodes are properly immersed.
-
Maintain a blanket of inert gas over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment:
-
Initial and final potentials: Choose a potential window that brackets the expected redox events.
-
Scan rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.
-
Number of cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment.
5. Data Analysis:
-
Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes, or the peak potentials (Epa for anodic and Epc for cathodic) for irreversible processes.
-
Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Visualizing the Electrochemical Analysis Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of phosphine complexes.
Caption: General workflow for the electrochemical analysis of phosphine complexes.
Relationship Between Ligand Electronic Properties and Redox Potential
The electronic nature of the phosphine ligand directly impacts the redox potential of the corresponding metal complex. This relationship can be visualized as a trend where increasing the electron-withdrawing character of the ligand substituents leads to a more positive oxidation potential for the complex.
Caption: Ligand electronic effects on metal complex oxidation potential.
Safety Operating Guide
Prudent Disposal of Diiodophosphanyl: A Guide for Laboratory Professionals
The proper disposal of diiodophosphanyl, a reactive and potentially hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety information, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this document outlines a conservative disposal strategy based on the known reactivity of similar phosphorus and iodine-containing compounds.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. General safety precautions include working in a well-ventilated chemical fume hood and wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling and disposal steps should be conducted away from water and other incompatible materials to prevent violent reactions.
Hazard Profile Summary
The following table summarizes the potential hazards associated with reactive iodine-containing compounds, which should be considered analogous to those of this compound in the absence of specific data.
| Hazard Classification | Description of Hazard | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves.[3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][3][4][5] | Wear eye protection/face protection.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. Causes damage to organs (e.g., Thyroid) through prolonged or repeated exposure if swallowed.[1] | Do not breathe dust.[1] |
| Aquatic Hazard | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines a safe method for the neutralization and disposal of small quantities of this compound typically used in a research setting. This procedure should only be carried out by trained personnel.
1. Quenching/Neutralization:
-
Principle: The primary step involves the controlled reaction (quenching) of the reactive this compound to form less hazardous compounds. This is typically achieved by reacting it with a suitable nucleophile under controlled conditions.
-
Methodology:
-
In a chemical fume hood, prepare a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Place a suitable, non-protic solvent (e.g., toluene or hexane) in the flask.
-
Slowly add the this compound waste to the solvent with stirring to create a dilute solution.
-
Prepare a solution of a mild quenching agent, such as a dilute solution of sodium or potassium iodide in glacial acetic acid.
-
Cool the this compound solution in an ice bath.
-
Slowly add the quenching solution dropwise from the dropping funnel to the this compound solution with vigorous stirring. Maintain a slow addition rate to control the reaction and any potential exotherm.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.
-
2. Waste Segregation and Collection:
-
Once the quenching process is complete, the resulting mixture should be treated as hazardous waste.
-
The neutralized solution should be transferred to a clearly labeled, sealed, and puncture-proof hazardous waste container.[6] The label should identify the contents as "Neutralized this compound Waste" and list the final chemical constituents.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]
3. Final Disposal:
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]
-
Never pour this compound or its neutralized waste down the drain.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. camachem.com [camachem.com]
- 3. kruss-scientific.com [kruss-scientific.com]
- 4. sds.diversey.com [sds.diversey.com]
- 5. innophos.com [innophos.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diiodophosphanyl
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diiodophosphanyl. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the anticipated hazards of analogous reactive phosphorus and iodine compounds. Extreme caution is advised.
This compound (PI₂H) is expected to be a highly reactive and hazardous substance. Based on the chemistry of similar compounds like phosphorus triiodide, it is likely to be corrosive, water-reactive, and toxic. Inhalation, ingestion, or skin contact can be presumed to cause severe irritation or burns. Therefore, stringent adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent all routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). Ensure no exposed skin between the glove and lab coat sleeve. | Prevents skin contact with a potentially corrosive and toxic substance. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes that can cause severe eye damage and skin irritation. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. In the event of a significant spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary. | Protects against the inhalation of potentially toxic and corrosive vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Preparation
-
Fume Hood and Workspace Decontamination : Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean, and all unnecessary items removed.
-
Gather Materials : Assemble all necessary equipment and reagents, including this compound, solvents, reaction vessels, and quenching agents, inside the fume hood before starting work.
-
Emergency Preparedness : Have an emergency spill kit readily accessible. Ensure a safety shower and eyewash station are nearby and unobstructed.
Handling
-
Inert Atmosphere : Due to its likely reactivity with water and air, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Dispensing : Use appropriate tools (e.g., syringe, cannula) for transferring the chemical to minimize the risk of spills and exposure.
-
Reaction Monitoring : Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Avoid Incompatibilities : Keep this compound away from water, alcohols, and oxidizing agents, as violent reactions may occur.
Post-Handling
-
Decontamination of Equipment : All equipment that has come into contact with this compound must be decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by a quenching solution (see Disposal Plan).
-
Workspace Cleaning : Thoroughly clean the work area within the fume hood after the procedure is complete.
-
Personal Decontamination : Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent harm to personnel and the environment. Never dispose of this compound down the drain.[1] All waste is considered hazardous.
Immediate Quenching of Residual this compound
-
Dilution : Slowly add the residual this compound to a large excess of a suitable, dry, inert solvent (e.g., toluene) under an inert atmosphere with stirring.
-
Neutralization : Slowly add a quenching agent, such as a solution of sodium bicarbonate or a dilute solution of an appropriate alcohol, to the diluted this compound solution. This should be done in a controlled manner to manage any exothermic reaction.
-
Verification : Test the pH of the resulting solution to ensure it is neutral.
Waste Collection and Labeling
-
Segregation : Collect all this compound-contaminated waste, including quenched solutions, pipette tips, gloves, and other disposable materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled as "Hazardous Waste: Reactive Phosphorus Compound" and include the date and a list of all contents.
Final Disposal
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste container by a certified environmental waste management company.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is required.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill : For a small spill within the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, dry sand). For a large spill, evacuate the area and contact the institution's emergency response team.
Disclaimer: The information provided in this document is intended as a guide for trained professionals and is based on the expected properties of this compound. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
